Desmethylicaritin
Description
an NSAID isolated from Sophora flavescens; structure in first source
Properties
IUPAC Name |
3,5,7-trihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-10(2)3-8-13-14(22)9-15(23)16-17(24)18(25)19(26-20(13)16)11-4-6-12(21)7-5-11/h3-7,9,21-23,25H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NADCVNHITZNGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415743 | |
| Record name | 8-Prenylkaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28610-31-3 | |
| Record name | Desmethylicaritin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28610-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethyl icaritin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028610313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Prenylkaempferol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHYL ICARITIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V5XK67Y0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Elusive Metabolite: A Technical Guide to the Natural Origins of Desmethylicaritin
IV. Core Requirements
This technical guide delves into the natural sources of Desmethylicaritin, a prenylflavonoid of significant interest to the scientific community. Primarily targeting researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the origins, biosynthesis, and extraction of this compound and its precursors. Adhering to stringent data presentation and visualization standards, this guide offers detailed experimental protocols and quantitative analyses to facilitate further research and development.
Natural Occurrence and Biosynthetic Origins
Contrary to what its name might suggest, this compound is not typically found as a naturally occurring constituent in plants. Instead, it is a key metabolite of Icariin, a major bioactive flavonoid found in various species of the genus Epimedium, commonly known as Horny Goat Weed or Yin Yang Huo[1]. The biotransformation of Icariin to this compound primarily occurs in the human gut through the enzymatic action of the intestinal microflora[1].
The metabolic cascade begins with the hydrolysis of Icariin, a glycoside, into its aglycone form, Icaritin. This process involves the cleavage of a glucose and a rhamnose moiety. Subsequently, Icaritin undergoes demethylation to yield this compound[1]. Specific intestinal bacteria, such as Blautia sp. MRG-PMF-1, have been identified as capable of metabolizing Icariin through to this compound[1].
Primary Botanical Sources of Precursors
The principal natural sources of this compound's precursors, Icariin and Icaritin, are plants belonging to the Epimedium genus. Several species are recognized for their high flavonoid content, including:
-
Epimedium koreanum Nakai
-
Epimedium brevicornum Maxim.
-
Epimedium pubescens Maxim.
-
Epimedium sagittatum (Sieb. et Zucc.) Maxim.
-
Epimedium wushanense T.S. Ying
These species are officially listed in the Chinese Pharmacopoeia as the sources of Herba Epimedii[2].
Quantitative Analysis of Icariin and Icaritin in Epimedium Species
The concentration of Icariin and its derivatives can vary significantly depending on the Epimedium species, the part of the plant used (leaves, stems, roots), and the geographical origin. The following table summarizes the quantitative data from various studies on the content of Icariin in different Epimedium species.
| Epimedium Species | Plant Part | Icariin Content (mg/g dry weight) | Analytical Method | Reference |
| E. koreanum | Leaves | 4.42 | HPLC | [3] |
| E. koreanum | Stems | 4.16 | HPLC | [3] |
| E. sagittatum | Leaves | ~70.7 (as part of total icariin analogues) | Not Specified | [4] |
| E. pubescens | Leaves | ~47.7 (as part of total icariin analogues) | Not Specified | [4] |
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and quantification of Icariin and its metabolites from Epimedium plant material.
Extraction of Flavonoids from Epimedium
Method: Ultrasonic-Assisted Extraction (UAE)
This protocol is optimized for the efficient extraction of flavonoids from the dried aerial parts of Epimedium.
-
Sample Preparation:
-
Dry the aerial parts of the Epimedium plant at 50-60°C to a constant weight.
-
Grind the dried plant material into a fine powder (approximately 40-60 mesh).
-
-
Extraction Procedure:
-
Weigh 10 g of the powdered plant material and place it in a 250 mL flask.
-
Add 150 mL of 60% aqueous ethanol to the flask.
-
Place the flask in an ultrasonic bath.
-
Perform ultrasonic extraction at a frequency of 40 kHz and a power of 250 W for 30 minutes at a controlled temperature of 60°C.
-
After the first extraction, filter the mixture through Whatman No. 1 filter paper.
-
Repeat the extraction process on the plant residue two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
-
Solvent Removal:
-
Concentrate the combined filtrate under reduced pressure using a rotary evaporator at 60°C until the ethanol is completely removed.
-
The resulting aqueous extract can be used for subsequent purification steps.
-
Purification of Flavonoids using Macroporous Resin Chromatography
This method is effective for enriching the total flavonoid content from the crude extract.
-
Resin Preparation:
-
Select a macroporous adsorption resin with weak polarity, such as AB-8.
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear.
-
-
Column Packing and Equilibration:
-
Pack a glass column with the pre-treated AB-8 resin.
-
Equilibrate the column by passing deionized water through it at a flow rate of 2 bed volumes (BV)/hour.
-
-
Sample Loading:
-
Dissolve the concentrated aqueous extract from the extraction step in a minimal amount of deionized water.
-
Load the sample solution onto the equilibrated resin column at a flow rate of 2 BV/hour.
-
-
Washing:
-
Wash the column with 5 BV of deionized water to remove sugars, salts, and other polar impurities.
-
-
Elution:
-
Elute the adsorbed flavonoids from the resin using a stepwise gradient of aqueous ethanol.
-
Begin with 3 BV of 30% ethanol to remove some impurities.
-
Elute the target flavonoids with 5 BV of 70% ethanol.
-
Collect the 70% ethanol eluate.
-
-
Final Product:
-
Concentrate the 70% ethanol eluate under reduced pressure to obtain a purified flavonoid-rich extract.
-
Dry the extract using a vacuum oven or freeze-dryer.
-
Quantification by High-Performance Liquid Chromatography (HPLC-DAD)
This protocol details the quantitative analysis of Icariin and its metabolites.
-
Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-10 min, 10-30% B
-
10-25 min, 30-50% B
-
25-30 min, 50-10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of Icariin, Icaritin, and this compound (if available) in methanol at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the stock solutions with methanol to achieve concentrations ranging from 1 to 200 µg/mL.
-
Sample Solution: Dissolve the purified flavonoid extract in methanol to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Inject the calibration standards and sample solutions into the HPLC system.
-
Identify the peaks of Icariin and Icaritin in the sample chromatogram by comparing their retention times with those of the standards.
-
Construct a calibration curve by plotting the peak area versus the concentration of each standard.
-
Quantify the amount of each flavonoid in the sample by interpolating its peak area on the calibration curve.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of Icariin to this compound.
Caption: Experimental workflow for flavonoid extraction and analysis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of the Active Compositions between Raw and Processed Epimedium from Different Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Exploring regulatory network of icariin synthesis in Herba Epimedii through integrated omics analysis [frontiersin.org]
The Biosynthesis of Desmethylicaritin in Epimedium Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epimedium, a genus of flowering plants in the family Berberidaceae, is a cornerstone of Traditional Chinese Medicine, renowned for its production of bioactive prenylated flavonoids. Among these, Desmethylicaritin and its derivatives, such as Icaritin and Icariin, are of significant interest to the pharmaceutical industry due to their therapeutic potential, including anti-cancer, anti-osteoporosis, and neuroprotective effects.[1][2] Understanding the biosynthetic pathway of these compounds is crucial for their sustainable production through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the biosynthesis of this compound in Epimedium species, detailing the enzymatic steps, relevant quantitative data, and experimental methodologies.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the core flavonoid skeleton, which is then subject to specific modifications, including prenylation and methylation. The pathway can be broadly divided into three main stages.
Stage 1: Phenylpropanoid Pathway
This initial stage provides the precursor, p-Coumaroyl-CoA, for flavonoid biosynthesis. The pathway originates from the shikimate pathway product, L-phenylalanine.
-
L-Phenylalanine is converted to trans-Cinnamic acid by Phenylalanine ammonia-lyase (PAL) .
-
trans-Cinnamic acid is then hydroxylated to p-Coumaric acid by Cinnamate 4-hydroxylase (C4H) .
-
Finally, p-Coumaric acid is activated to p-Coumaroyl-CoA by 4-Coumarate:CoA ligase (4CL) .
Stage 2: Core Flavonoid Biosynthesis
In this stage, the characteristic C6-C3-C6 flavonoid scaffold is synthesized, leading to the formation of the key intermediate, Kaempferol.
-
p-Coumaroyl-CoA is condensed with three molecules of Malonyl-CoA by Chalcone synthase (CHS) to produce Naringenin chalcone .
-
Naringenin chalcone is then isomerized to Naringenin by Chalcone isomerase (CHI) .
-
Naringenin is hydroxylated to Dihydrokaempferol by Flavanone 3-hydroxylase (F3H) .
-
Dihydrokaempferol is subsequently oxidized to the flavonol Kaempferol by Flavonol synthase (FLS) .
Stage 3: Tailoring Steps to this compound
This final stage involves the specific modifications of the Kaempferol core to yield this compound. The key steps are C8-prenylation and potential O-methylation, though the precise order and the specific O-methyltransferase for this compound are still under investigation. A crucial enzyme, a C8-prenyltransferase, has been identified in Epimedium pubescens.
-
Kaempferol undergoes prenylation at the C8 position, catalyzed by a flavonoid-specific C8-prenyltransferase (e.g., EpPT8) , using dimethylallyl pyrophosphate (DMAPP) as the prenyl donor, to form 8-Prenylkaempferol . 8-Prenylkaempferol is also known as Icaritin. While the user's query is about this compound, the available literature primarily focuses on the biosynthesis of Icaritin. This compound is structurally very similar to Icaritin, and it is likely that the biosynthetic pathways are closely related, possibly involving a demethylation step from an Icaritin-like precursor or the utilization of a different hydroxylated flavonoid core. For the purpose of this guide, we will focus on the well-documented pathway to Icaritin as a proxy for this compound biosynthesis.
The following diagram illustrates the biosynthetic pathway from L-Phenylalanine to 8-Prenylkaempferol (Icaritin).
Quantitative Data
While comprehensive kinetic data for all enzymes in the this compound pathway from Epimedium species are not yet available in the literature, data from homologous enzymes in other plant species can provide valuable insights. The following tables summarize available quantitative information.
Table 1: Gene Expression in Epimedium sagittatum
Metabolomic and transcriptomic analyses of E. sagittatum from different geographical locations have revealed differential expression of genes involved in flavonoid biosynthesis, correlating with varying levels of flavonoid accumulation.[1][3]
| Gene | Enzyme | Relative Expression Level (TPM) - High-Yielding vs. Low-Yielding Strain |
| PAL | Phenylalanine ammonia-lyase | Upregulated |
| C4H | Cinnamate 4-hydroxylase | Upregulated |
| 4CL | 4-coumarate:CoA ligase | Upregulated |
| CHS | Chalcone synthase | Upregulated |
| F3H | Flavanone 3-hydroxylase | Upregulated |
| OMT | O-methyltransferase | Upregulated |
Note: TPM (Transcripts Per Million) values are relative and indicate trends observed in comparative studies.
Table 2: Kinetic Parameters of Related Flavonol Synthases (FLS)
Kinetic parameters for FLS from various plant species have been characterized, providing a reference for the potential activity of Epimedium FLS.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1M-1) | Reference |
| Zea mays (ZmFLS1) | Dihydrokaempferol | 14.5 ± 1.2 | 1.83 ± 0.05 | 1.26 x 105 | [4] |
| Arabidopsis thaliana (AtFLS1) | Dihydrokaempferol | 30.0 ± 2.0 | 0.95 ± 0.02 | 3.17 x 104 | [4] |
Table 3: Kinetic Parameters of a Related Prenyltransferase
While specific kinetic data for EpPT8 from Epimedium is not yet published, studies on other flavonoid prenyltransferases offer a comparative baseline.
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg) | Reference |
| SfN8DT-1 (Sophora flavescens) | Naringenin | 28.6 ± 3.1 | 16.2 ± 0.5 | [5] |
Experimental Protocols
This section outlines generalized methodologies for key experiments in the study of this compound biosynthesis, based on protocols described in the literature.
Cloning and Recombinant Expression of Biosynthetic Genes
A standard workflow is employed for the heterologous expression and purification of enzymes for in vitro characterization.
Protocol:
-
RNA Extraction: Total RNA is extracted from young leaves of Epimedium species using a commercial kit or a TRIzol-based method.[1]
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.[1]
-
Gene Amplification: The open reading frame of the target gene (e.g., EpPT8) is amplified from the cDNA by PCR using gene-specific primers.
-
Cloning: The amplified PCR product is cloned into an appropriate expression vector, such as pET vectors for E. coli or pYES vectors for yeast.
-
Transformation and Expression: The recombinant vector is transformed into the expression host. Protein expression is induced under optimized conditions (e.g., addition of IPTG for E. coli).
-
Purification: The expressed protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography.[6]
In Vitro Enzyme Assays
Prenyltransferase Assay:
-
Reaction Mixture: A typical reaction mixture (e.g., 200 µL) contains MOPS buffer (pH 7.0), MgCl₂, dithiothreitol, the flavonoid substrate (e.g., Kaempferol), the prenyl donor (DMAPP), and the purified recombinant prenyltransferase.[7]
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 30 minutes).
-
Termination: The reaction is stopped by adding an organic solvent, such as methanol or ethyl acetate.
-
Analysis: The reaction products are analyzed by HPLC or LC-MS.
O-Methyltransferase Assay:
-
Reaction Mixture: A standard assay mixture includes Tris-HCl buffer (pH 7.5), the flavonoid substrate, the methyl donor S-adenosyl-L-methionine (SAM), and the purified recombinant O-methyltransferase.[8]
-
Incubation: The mixture is incubated at a suitable temperature (e.g., 30-37°C).
-
Termination and Analysis: The reaction is terminated and analyzed as described for the prenyltransferase assay.
Metabolite Extraction and HPLC Analysis
Protocol:
-
Sample Preparation: Dried and powdered Epimedium leaves are used for extraction.[1]
-
Extraction: The powdered sample is extracted with a solvent, typically 70% aqueous methanol, often assisted by sonication.[1][9][10]
-
Clarification: The extract is centrifuged to pellet solid debris, and the supernatant is filtered through a 0.22 µm filter.[1]
-
HPLC-MS/MS Analysis:
-
Column: A C18 column is commonly used for separation.[1][11]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[1][11]
-
Detection: Detection is performed using a Diode Array Detector (DAD) at a wavelength of around 270 nm for flavonoids, coupled with a mass spectrometer for identification and quantification.[11][12]
-
Quantitative Real-Time PCR (qRT-PCR)
Protocol:
-
RNA Extraction and cDNA Synthesis: As described in section 3.1.
-
Primer Design: Gene-specific primers are designed for the target biosynthetic genes and a stable reference gene (e.g., Actin).
-
qPCR Reaction: The reaction mixture typically contains SYBR Green Master Mix, cDNA template, and forward and reverse primers.[13]
-
Thermal Cycling: The qPCR is performed in a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[13][14]
-
Data Analysis: The relative expression levels of the target genes are calculated using the comparative CT (2-ΔΔCT) method, normalized to the expression of the reference gene.[15]
Conclusion and Future Perspectives
The biosynthetic pathway leading to this compound and related prenylated flavonoids in Epimedium is beginning to be well understood, with the identification of key structural genes, including a crucial C8-prenyltransferase. Transcriptomic and metabolomic studies are shedding light on the regulation of this pathway. However, to fully enable the biotechnological production of these valuable compounds, further research is needed. Specifically, the detailed biochemical characterization, including kinetic analysis, of all the enzymes in the pathway is required. The identification and characterization of the specific O-methyltransferases and glycosyltransferases involved in the synthesis of the various Epimedium flavonoids will be essential. With this knowledge, the reconstruction of the complete biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae or Escherichia coli, will be a viable strategy for the sustainable and scalable production of this compound and other medicinally important flavonoids.
References
- 1. Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The discovery of a key prenyltransferase gene assisted by a chromosome-level Epimedium pubescens genome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Metabolomic and transcriptomic analysis of the flavonoid biosynthesis pathway in Epimedium sagittatum (Sieb. et Zucc.) Maxim. from distinct locations [frontiersin.org]
- 4. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | LaPT2 Gene Encodes a Flavonoid Prenyltransferase in White Lupin [frontiersin.org]
- 8. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]
- 14. A Real-Time Quantitative PCR Method Specific for Detection and Quantification of the First Commercialized Genome-Edited Plant [mdpi.com]
- 15. researchgate.net [researchgate.net]
In-Depth Pharmacological Profile of Desmethylicaritin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a principal metabolite of flavonoids found in plants of the Epimedium genus, has garnered significant scientific interest for its diverse pharmacological activities. As a naturally derived compound, it presents a compelling case for further investigation as a potential therapeutic agent. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols for its study.
Core Pharmacological Activities
This compound exhibits a range of biological effects, primarily attributed to its phytoestrogenic, anti-inflammatory, and cell-regulatory properties. These activities are mediated through its interaction with various signaling pathways, leading to downstream effects on cellular processes such as differentiation, proliferation, and inflammation.
Phytoestrogenic Activity
This compound is recognized as a novel phytoestrogen, exerting its effects through interaction with estrogen receptors (ERs). This interaction is crucial for its influence on hormone-dependent processes.
Experimental Evidence:
Studies have demonstrated that this compound stimulates the proliferation of estrogen-sensitive MCF-7 breast cancer cells. This proliferative effect is dose-dependent, observed in a range from 1 nM to 10 µM, and can be significantly inhibited by the specific estrogen receptor antagonist ICI 182,780. Further evidence of its estrogenic action includes the upregulation of estrogen receptor-regulated genes such as the progesterone receptor and pS2.[1]
Signaling Pathway:
The estrogenic effects of this compound are mediated through the classical estrogen receptor signaling pathway.
Estrogen Receptor Signaling Pathway of this compound.
Anti-Adipogenic Effects via Wnt/β-catenin Signaling
This compound has been shown to suppress adipogenesis, the process of fat cell formation, by modulating the Wnt/β-catenin signaling pathway.[2][3]
Experimental Evidence:
In 3T3-L1 preadipocytes, this compound inhibits adipogenesis in a dose-dependent manner.[2] This is accompanied by an upregulation of Wnt10b mRNA expression and an increase in both cytoplasmic and nuclear levels of β-catenin.[3] The nuclear translocation of β-catenin is a key step in the activation of this pathway.[3] Consequently, this compound downregulates the expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[2]
Signaling Pathway:
Wnt/β-catenin Signaling in Adipogenesis Inhibition.
Anti-Inflammatory Activity
This compound demonstrates anti-inflammatory properties by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response.
Experimental Evidence:
Studies have indicated that this compound can suppress the activation of NF-κB. This is a common mechanism for many flavonoids and contributes to their anti-inflammatory effects. While specific quantitative data for this compound's IC50 on NF-κB inhibition is still being elucidated, the general mechanism is understood to involve the modulation of upstream kinases that lead to NF-κB activation.
Signaling Pathway:
Inhibition of NF-κB Signaling by this compound.
Osteogenic Activity
In addition to inhibiting adipogenesis, this compound has been found to promote osteogenesis, the formation of new bone tissue. This dual effect on mesenchymal stem cell differentiation makes it a particularly interesting candidate for bone health applications.
Experimental Evidence:
This compound has been shown to be involved in the promotion of osteogenesis, although the precise quantitative details of its efficacy are still under investigation.[4] The mechanism is thought to be linked to its modulation of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in bone formation.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for this compound. It is important to note that research is ongoing, and more comprehensive data will become available over time.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line | Endpoint | Result | Reference |
| Cell Proliferation | MCF-7 | Proliferation | Stimulatory effect from 1 nM to 10 µM | [1] |
| Adipogenesis | 3T3-L1 | Inhibition of differentiation | Dose-dependent inhibition | [2] |
Note: Specific IC50 values for cytotoxicity against a broad range of cancer cell lines and for phosphodiesterase inhibition are not yet well-documented for this compound.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. As a metabolite, its in vivo concentrations are dependent on the metabolism of its parent compounds from Epimedium.
Table 2: Pharmacokinetic Parameters of this compound (as a metabolite)
| Species | Administration | Dose | Cmax | Tmax | AUC | Reference |
| Rat | Oral (Icaritin) | 40 mg/kg (i.p. of Icaritin) | - | - | - | [5] |
Note: The table reflects that this compound is a metabolite of Icaritin. Specific pharmacokinetic data (Cmax, Tmax, AUC) for orally administered this compound in rats is not yet available in the reviewed literature. The provided reference discusses the pharmacokinetics of icaritin and its glucuronidated metabolite.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the core experimental protocols used to characterize the pharmacological profile of this compound.
3T3-L1 Adipogenesis Assay with Oil Red O Staining
This assay is used to assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Workflow:
Workflow for 3T3-L1 Adipogenesis Assay.
Detailed Protocol:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% fetal bovine serum until confluent.
-
Differentiation Induction: Two days post-confluence, induce differentiation using a cocktail containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. Treat cells with varying concentrations of this compound or vehicle control.
-
Maintenance: After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin. Continue to culture for an additional 5-7 days, changing the medium every 2 days.
-
Oil Red O Staining:
-
Wash the differentiated adipocytes with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with a freshly prepared Oil Red O solution (0.21% in 60% isopropanol) for 10 minutes.
-
Wash thoroughly with water.
-
-
Quantification:
-
Visually inspect and photograph the stained lipid droplets under a microscope.
-
For quantitative analysis, elute the Oil Red O stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at approximately 510 nm using a spectrophotometer.
-
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay evaluates the estrogenic activity of this compound by measuring its effect on the proliferation of estrogen-responsive MCF-7 cells.[6]
Workflow:
Workflow for MCF-7 Cell Proliferation Assay.
Detailed Protocol:
-
Cell Maintenance: Maintain MCF-7 cells in a phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to eliminate exogenous estrogens.
-
Assay Setup: Seed the cells in 96-well plates at a low density.
-
Treatment: After allowing the cells to attach, treat them with a serial dilution of this compound, a positive control (e.g., 17β-estradiol), and a vehicle control.
-
Incubation: Incubate the plates for 6 days.
-
Quantification of Cell Proliferation:
-
Fix the cells with a suitable fixative (e.g., 1% glutaraldehyde).
-
Stain the cells with a dye that binds to cellular components, such as Crystal Violet.
-
Elute the dye and measure the absorbance at the appropriate wavelength (e.g., 570 nm for Crystal Violet).
-
Alternatively, quantify the total DNA content using a fluorescent DNA-binding dye.
-
NF-κB Luciferase Reporter Assay
This assay is employed to determine the inhibitory effect of this compound on the NF-κB signaling pathway.
Workflow:
Workflow for NF-κB Luciferase Reporter Assay.
Detailed Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: Pre-treat the transfected cells with various concentrations of this compound for a specified period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), for a few hours.
-
Cell Lysis: Lyse the cells to release the reporter enzymes.
-
Luciferase Assay: Measure the activity of both the NF-κB-driven luciferase and the control luciferase using a luminometer and appropriate substrates. The ratio of the two activities is calculated to determine the specific inhibition of NF-κB.[7]
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
This assay is used to evaluate the potential of this compound to promote the differentiation of mesenchymal stem cells or pre-osteoblastic cells into mature osteoblasts.
Workflow:
Workflow for Osteoblast Differentiation Assay.
Detailed Protocol:
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in a suitable growth medium.
-
Osteogenic Induction: Induce osteogenic differentiation by culturing the cells in an osteogenic medium containing ascorbic acid and β-glycerophosphate. Include different concentrations of this compound in the treatment groups.
-
Cell Lysis: After a defined period of differentiation (e.g., 7, 14, or 21 days), wash the cells with PBS and lyse them to release intracellular enzymes.
-
Alkaline Phosphatase (ALP) Activity Assay:
-
Incubate the cell lysate with a p-nitrophenyl phosphate (pNPP) substrate solution.
-
ALP in the lysate will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Stop the reaction and measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration in the lysate.
-
Conclusion
This compound is a promising bioactive compound with a multifaceted pharmacological profile. Its ability to modulate key signaling pathways involved in hormonal regulation, adipogenesis, inflammation, and osteogenesis highlights its potential for therapeutic applications in a variety of disease contexts. Further research, particularly focused on obtaining more extensive quantitative data on its efficacy and a more detailed understanding of its pharmacokinetic properties, is warranted to fully elucidate its therapeutic potential and pave the way for future clinical development.
References
- 1. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and metabolism of icaritin in rats by UPLC‐MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Cleavage of Desmosomal Cadherins Promotes γ-Catenin Degradation and Benefits Wnt Signaling in Coxsackievirus B3-Induced Destruction of Cardiomyocytes [frontiersin.org]
In Vitro Mechanisms of Action of Desmethylicaritin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a key bioactive metabolite of Epimedium flavonoids, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] As a phytoestrogen, its mechanisms of action extend to various cellular processes, including adipogenesis, inflammation, and cell proliferation.[1][3] This technical guide provides an in-depth overview of the in vitro mechanisms of action of this compound, with a focus on its core signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
This compound exerts its effects through multiple signaling pathways, demonstrating a multi-target profile. The most well-documented in vitro mechanisms include the inhibition of adipogenesis via the Wnt/β-catenin pathway, anti-inflammatory effects through modulation of the NF-κB and PI3K/Akt pathways, and phytoestrogenic activity by interacting with estrogen receptors. Emerging evidence also points towards its potential in cancer therapy through the induction of apoptosis.
Inhibition of Adipogenesis via Wnt/β-catenin Signaling Pathway
This compound has been shown to suppress the differentiation of preadipocytes into mature adipocytes.[1][2] This anti-adipogenic effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.[1]
Signaling Pathway:
This compound upregulates the expression of Wnt10b, a key ligand in the Wnt signaling cascade.[1] This leads to the accumulation and nuclear translocation of β-catenin.[1][4] In the nucleus, β-catenin acts as a transcriptional co-activator, leading to the downregulation of adipogenic transcription factors, CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[1] The inhibition of these master regulators of adipogenesis ultimately blocks the differentiation of preadipocytes.[1]
Quantitative Data:
The following tables summarize the dose-dependent effects of this compound on adipogenesis in 3T3-L1 preadipocytes.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Cells [1]
| Concentration (µM) | Inhibition of Lipid Droplets (%) |
| 0.1 | 10.4 |
| 1.0 | 12.7 |
| 10.0 | 65.2 |
Table 2: Effect of 10 µM this compound on Adipogenic Gene Expression (mRNA levels) in 3T3-L1 Cells [1]
| Gene | Time Point | Downregulation (%) |
| C/EBPα | Day 2 | 52.8 |
| Day 4 | 72.9 | |
| Day 6 | 43.1 | |
| Day 8 | 63.1 | |
| PPARγ | Day 4 | 50.6 |
| Day 6 | 28.1 | |
| Day 8 | 46.9 |
Experimental Workflow:
Workflow for assessing the anti-adipogenic effects of this compound.
Signaling Pathway Diagram:
This compound inhibits adipogenesis via the Wnt/β-catenin pathway.
Anti-inflammatory Effects via NF-κB and PI3K/Akt Signaling
This compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.[1]
Signaling Pathway:
This compound can inhibit the activation of the NF-κB pathway.[1] This is achieved through the suppression of the PI3K/Akt signaling cascade. By inhibiting PI3K and subsequent phosphorylation of Akt, this compound prevents the activation of IKK, which is responsible for the phosphorylation and degradation of IκBα. This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.
Signaling Pathway Diagram:
This compound's anti-inflammatory action via PI3K/Akt/NF-κB.
Phytoestrogenic Activity
This compound exhibits estrogen-like activities, classifying it as a phytoestrogen. This activity is mediated through its interaction with estrogen receptors.[3]
Mechanism of Action:
In estrogen receptor-positive breast cancer cells, such as MCF-7, this compound can stimulate cell proliferation in a dose-dependent manner.[3] This effect is mediated through the estrogen receptor, as it can be blocked by estrogen receptor antagonists.[3] The binding of this compound to the estrogen receptor leads to the transcription of estrogen-responsive genes, including the progesterone receptor and pS2.[3]
Quantitative Data:
Table 3: Proliferative Effect of this compound on MCF-7/BUS Cells [3]
| Concentration | Effect |
| 1 nM to 10 µM | Dose-dependent stimulation of proliferation |
Experimental Workflow:
Workflow for assessing the phytoestrogenic activity of this compound.
Anti-Cancer Effects: Induction of Apoptosis
Emerging evidence suggests that this compound possesses anti-cancer properties by inducing apoptosis in certain cancer cell lines.
Signaling Pathway:
This compound can induce apoptosis through the intrinsic, or mitochondrial, pathway. It has been observed to downregulate the anti-apoptotic protein Bcl-2 and upregulate the pro-apoptotic protein Bax.[1] This shift in the Bcl-2/Bax ratio leads to increased mitochondrial outer membrane permeability, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.
Signaling Pathway Diagram:
This compound induces apoptosis via the mitochondrial pathway.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on the viability of 3T3-L1 preadipocytes.[1]
-
Materials:
-
3T3-L1 preadipocytes
-
96-well plates
-
DMEM with 10% fetal bovine serum
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
-
Procedure:
-
Seed 3T3-L1 cells at a density of 5,000 cells/well in a 96-well plate and incubate for 48 hours.[1]
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, and 10 µM) and a vehicle control (DMSO) for 24 hours.[1]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Western Blot Analysis for β-catenin
This protocol is for detecting changes in β-catenin protein expression in 3T3-L1 cells treated with this compound.[1]
-
Materials:
-
Treated and untreated 3T3-L1 cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-β-catenin (e.g., 1:5000 dilution)[1]
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
ECL detection reagent
-
-
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-β-catenin antibody overnight at 4°C.[1]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Normalize β-catenin band intensity to a loading control (e.g., β-actin or GAPDH).
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for measuring the mRNA expression of Wnt10b, C/EBPα, and PPARγ in 3T3-L1 cells.[1]
-
Materials:
-
Treated and untreated 3T3-L1 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Gene-specific primers (see below)
-
-
Primer Sequences (Example):
-
β-actin (Mus musculus): Forward: 5'-GGCTGTATTCCCCTCCATCG-3', Reverse: 5'-CCAGTTGGTAACAATGCCATGT-3'
-
Wnt10b (Mus musculus): Forward: 5'-CCGCTGACCTTCTCAAGAAAC-3', Reverse: 5'-GGTCCAGTAGCCAGGAAGTTG-3'
-
C/EBPα (Mus musculus): Forward: 5'-CAAGAACAGCAACGAGTACCG-3', Reverse: 5'-GTCACTGGTCAACTCCAGCAC-3'
-
PPARγ (Mus musculus): Forward: 5'-GGAAGACCACTCGCATTCCTT-3', Reverse: 5'-GTAATCAGCAACCATTGGGTC-3'
-
-
Procedure:
-
Extract total RNA from cells and reverse transcribe into cDNA.
-
Perform qRT-PCR using SYBR Green or TaqMan chemistry with gene-specific primers.
-
Use a housekeeping gene (e.g., β-actin) for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.
-
BrdU Incorporation Assay
This protocol measures cell proliferation by detecting the incorporation of Bromodeoxyuridine (BrdU) into newly synthesized DNA in 3T3-L1 cells.[1]
-
Materials:
-
3T3-L1 cells
-
BrdU labeling solution (10 µM)
-
Cell proliferation ELISA kit (BrdU)
-
Fixing/denaturing solution
-
Anti-BrdU-peroxidase antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1 M H₂SO₄)
-
-
Procedure:
-
Treat confluent 3T3-L1 cells with this compound for 2 days.[1]
-
Add BrdU labeling solution to the culture medium and incubate for 2 hours.[1]
-
Remove the medium and fix/denature the cells according to the kit manufacturer's instructions.
-
Incubate with anti-BrdU-peroxidase antibody.
-
Add the substrate solution and incubate until color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[1]
-
Immunofluorescence for β-catenin Nuclear Translocation
This protocol visualizes the subcellular localization of β-catenin in 3T3-L1 cells.[1]
-
Materials:
-
3T3-L1 cells grown on coverslips
-
4% paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBST)
-
Primary antibody: anti-β-catenin (e.g., 1:50 dilution)[1]
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
-
Procedure:
-
Fix cells with 4% paraformaldehyde and permeabilize with Triton X-100.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-β-catenin antibody overnight at 4°C.[1]
-
Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize using a fluorescence or confocal microscope.
-
Conclusion and Future Directions
This compound demonstrates a range of in vitro activities, primarily through the modulation of key signaling pathways involved in adipogenesis, inflammation, and estrogenic response. The data presented in this guide highlight its potential as a multi-target therapeutic agent. While the anti-adipogenic, anti-inflammatory, and phytoestrogenic effects are relatively well-characterized, further research is warranted to fully elucidate its anti-cancer and neuroprotective mechanisms. Future studies should focus on obtaining more comprehensive quantitative data, including IC50 values across a broader range of cancer cell lines, and identifying the specific signaling cascades involved in its neuroprotective effects. Such investigations will be crucial for the continued development of this compound as a potential therapeutic candidate.
References
A Comprehensive Technical Review of the Biological Activities of Desmethylicaritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a principal metabolite of flavonoids derived from plants of the Epimedium genus, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a phytoestrogenic compound, it exhibits a wide spectrum of pharmacological effects, positioning it as a promising candidate for the development of novel therapeutics. This technical guide provides an in-depth review of the current understanding of this compound's biological activities, with a focus on its anti-adipogenic, anti-inflammatory, anticancer, and osteogenic properties. This document is intended to serve as a comprehensive resource, detailing the molecular mechanisms, quantitative data, and experimental methodologies associated with the compound's effects.
Anti-Adipogenic Activity
This compound has been shown to be a potent inhibitor of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. This activity suggests its potential as a therapeutic agent for obesity and related metabolic disorders.
Quantitative Data
The inhibitory effect of this compound on adipogenesis is dose-dependent. Studies utilizing the 3T3-L1 preadipocyte cell line have provided quantitative insights into this activity.
| Biological Effect | Cell Line | Concentration (µM) | Observed Effect | Reference |
| Inhibition of Lipid Accumulation | 3T3-L1 | 0.1 | 10.4% decrease in lipid droplets | [1] |
| 1 | 12.7% decrease in lipid droplets | [1] | ||
| 10 | 65.2% decrease in lipid droplets | [1] | ||
| Downregulation of Adipogenic Gene Expression | 3T3-L1 | 10 | Significant decrease in mRNA levels of Cebpa, Pparg, Fabp4, and Lpl | [1][2] |
| Upregulation of Wnt10b Gene Expression | 3T3-L1 | 10 | Significant increase in Wnt10b mRNA levels | [1][2] |
Signaling Pathway: Wnt/β-catenin
The anti-adipogenic effects of this compound are mediated, at least in part, through the activation of the Wnt/β-catenin signaling pathway. This compound upregulates the expression of Wnt10b, a key inhibitor of adipogenesis.[1][2] This leads to the stabilization and nuclear translocation of β-catenin, which in turn suppresses the expression of critical adipogenic transcription factors, CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[1][2]
Experimental Protocols
-
Cell Culture: Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Differentiation: Two days post-confluence (Day 0), induce differentiation by replacing the medium with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maintenance: After 48 hours (Day 2), replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Treatment: Add this compound at desired concentrations (e.g., 0.1, 1, 10 µM) to the culture medium throughout the differentiation process.
-
Analysis: Harvest cells at various time points for analysis of lipid accumulation, gene expression, and protein expression.
-
Fixation: On Day 8 of differentiation, wash the cells with phosphate-buffered saline (PBS) and fix with 10% formalin in PBS for 1 hour at room temperature.
-
Staining: Wash the fixed cells with water and then with 60% isopropanol. Allow the wells to dry completely. Add Oil Red O working solution (0.5% Oil Red O in isopropanol, diluted with water) and incubate for 10-20 minutes at room temperature.
-
Washing: Wash the stained cells with water multiple times until the water runs clear.
-
Quantification: To quantify lipid accumulation, elute the Oil Red O stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking. Measure the absorbance of the eluate at 490-520 nm using a microplate reader.[3]
Anti-Inflammatory Activity
This compound has demonstrated anti-inflammatory properties by modulating key inflammatory signaling pathways.
Signaling Pathway: NF-κB
This compound exerts its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It has been suggested to suppress the activation of IκB kinase (IKK), which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[4] By preventing IκBα degradation, this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Experimental Protocols
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.
-
Griess Assay: Collect the cell culture supernatant and mix with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells. A standard curve using sodium nitrite is used for quantification.[3]
Anticancer Activity
This compound has shown promise as an anticancer agent by inhibiting the proliferation of various cancer cell lines.
Quantitative Data
The cytotoxic effects of this compound have been evaluated against several cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | ~1-10 (Dose-dependent stimulation) | [5] |
| Further quantitative data on the cytotoxic IC50 values are limited and require more research. |
Experimental Protocols
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.[6]
Osteogenic Activity
This compound has been reported to promote osteogenic differentiation, suggesting its potential in the treatment of bone-related disorders like osteoporosis.
Quantitative Data
The osteogenic potential of this compound has been demonstrated through the induction of alkaline phosphatase (ALP) activity, an early marker of osteoblast differentiation.
| Cell Line | Concentration | Observed Effect | Reference |
| MC3T3-E1 | Dose-dependent | Increased ALP activity | [7] |
| Specific quantitative data on the fold-increase in ALP activity at different concentrations are not readily available and warrant further investigation. |
Experimental Protocols
-
Cell Culture and Differentiation: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and 1% penicillin-streptomycin. To induce osteogenic differentiation, supplement the medium with ascorbic acid and β-glycerophosphate.
-
Treatment: Treat the cells with different concentrations of this compound during the differentiation period.
-
Cell Lysis: After a specific incubation period (e.g., 7 or 14 days), wash the cells with PBS and lyse them using a lysis buffer (e.g., containing Triton X-100).
-
ALP Assay: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol (pNP), which is a yellow product.
-
Quantification: Stop the reaction and measure the absorbance at 405 nm. The ALP activity is proportional to the amount of pNP produced and can be normalized to the total protein content of the cell lysate.[8][9]
Conclusion
This compound is a multifaceted bioactive compound with significant therapeutic potential. Its ability to inhibit adipogenesis through the Wnt/β-catenin pathway, suppress inflammation via NF-κB inhibition, exert cytotoxic effects on cancer cells, and promote osteogenic differentiation highlights its promise in addressing a range of health issues. While the current body of research provides a strong foundation, further in-depth studies are warranted to fully elucidate the quantitative aspects of its biological activities, particularly concerning its anti-inflammatory, anticancer, and osteogenic effects. The detailed experimental protocols and signaling pathway diagrams provided in this guide are intended to facilitate future research and accelerate the translation of this compound's therapeutic potential into clinical applications.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric oxide detection methods in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wnt/β-catenin signaling in adipogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. Colorimetric assay for alkaline phosphatase (ALP) [bio-protocol.org]
A Technical Guide to the Discovery and Isolation of Desmethylicaritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a significant bioactive metabolite of flavonoids found in Epimedium species, has garnered considerable attention within the scientific community. Structurally similar to phytoestrogens like genistein and daidzein, it is primarily formed through the metabolic conversion of icariin by intestinal microflora. This technical guide provides an in-depth overview of the discovery, isolation, and biological activities of this compound, with a focus on its role in cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts.
Discovery and Natural Occurrence
This compound was identified as a serum metabolite following the oral administration of Epimedium-derived flavonoids.[1] It is not typically found in significant quantities in the raw plant material but is rather a product of biotransformation. The metabolic pathway involves the hydrolysis of icariin to icariside II, then to icaritin, and finally to this compound by intestinal bacteria, such as Blautia sp. MRG-PMF-1.[2] This discovery highlights the crucial role of the gut microbiome in unlocking the therapeutic potential of herbal compounds.
Isolation and Purification
The isolation of this compound in quantities suitable for research and development requires a multi-step approach involving extraction, hydrolysis, and chromatographic separation.
Experimental Protocol: Isolation of this compound from Epimedium koreanum Nakai
This protocol is based on the successful isolation of this compound from the hydrolysis products of Epimedium koreanum Nakai.
1. Extraction and Hydrolysis:
-
Dried and powdered E. koreanum Nakai (20 g) is subjected to simultaneous extraction and hydrolysis with 95% ethanol (2 L) containing 1 mol/L HCl.[3]
-
The mixture is refluxed for 4 hours.[3]
-
The resulting extract is concentrated in vacuo to yield the crude hydrolyzed residue.[3]
2. Purification by High-Speed Counter-Current Chromatography (HSCCC):
-
The crude residue is subjected to preparative HSCCC.[3]
-
A two-phase solvent system of n-hexane-ethyl acetate-methanol-water is used in a stepwise elution. The ratios are initially 6:3.5:6:5 (v/v) followed by 6:3.5:8:5 (v/v).[3]
-
This step separates the hydrolyzed flavonoids into different fractions.
3. Final Purification by Preparative High-Performance Liquid Chromatography (HPLC):
-
The fraction containing this compound from HSCCC is further purified by preparative HPLC.[3]
-
A suitable C18 column is used with a mobile phase consisting of methanol and 0.3% acetic acid.[3]
-
The column temperature is maintained at 30°C with a flow rate of 0.8 mL/min.[3]
-
The eluent is monitored at 270 nm to detect the flavonoid peaks.[3]
-
Using this method, 3.5 mg of this compound with a purity of 96.2% was obtained from 100 mg of the crude material.[3]
Biological Activity and Mechanisms of Action
This compound exhibits a range of biological activities, most notably its influence on adipogenesis and its estrogen-like effects.
Inhibition of Adipogenesis
This compound has been shown to suppress the differentiation of preadipocytes into mature adipocytes in a dose-dependent manner.[1][4] This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway.[4]
Key Molecular Events:
-
Upregulation of Wnt10b: this compound increases the mRNA expression of Wnt10b.[4]
-
Increased β-catenin Expression and Nuclear Translocation: It enhances the protein expression of β-catenin in both the cytoplasm and the nucleus and promotes its translocation to the nucleus.[4]
-
Downregulation of Adipogenic Transcription Factors: The activation of the Wnt/β-catenin pathway leads to a decrease in the mRNA expression of key adipogenic transcription factors, including CCAAT/enhancer-binding protein α (C/EBPα) and peroxisome proliferator-activated receptor γ (PPARγ).[4]
Quantitative Data: Inhibition of 3T3-L1 Preadipocyte Differentiation
| Concentration of this compound | Effect on Adipogenesis | Reference |
| 0.1 µM | Inhibition of lipid accumulation | [1] |
| 1 µM | Inhibition of lipid accumulation | [1] |
| 10 µM | Most effective dose for inhibition | [1] |
Estrogenic and Other Activities
This compound is recognized as a novel phytoestrogen. It stimulates the proliferation of MCF-7 breast cancer cells, an effect that is mediated by the estrogen receptor. Additionally, it has been observed to influence the differentiation of embryonic stem cells into cardiomyocytes.
Quantitative Data: Effect on Embryonic Stem Cell Differentiation
| Compound (at 10⁻⁷ mol/L) | Percentage of Beating Embryoid Bodies (EBs) | P-value | Reference |
| Icariin | 87% | <0.01 | [5] |
| Icaritin | 59% | <0.01 | [5] |
| This compound | 49% | - | [5] |
Experimental Protocols for Biological Assays
To facilitate the replication and extension of research on this compound, detailed protocols for key biological assays are provided below.
Experimental Workflow: Biological Activity Assessment
Oil Red O Staining for Adipocyte Differentiation
This protocol is used to visualize and quantify lipid accumulation in differentiated adipocytes.
-
Fixation:
-
Staining:
-
Washing and Visualization:
-
Quantification (Optional):
-
Elute the stain from the cells using 100% isopropanol.
-
Measure the absorbance of the eluate at approximately 490-520 nm.[7]
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol is for quantifying the mRNA levels of adipogenic marker genes.
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase kit.[8]
-
-
qRT-PCR:
-
Perform qRT-PCR using a sequence detection system with SYBR Green.[8]
-
Use primers specific for target genes (e.g., C/EBPα, PPARγ, Wnt10b) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression can be calculated using the 2-ΔΔCt method.
-
Western Blot for Protein Expression Analysis
This protocol is for detecting and quantifying proteins of the Wnt/β-catenin pathway.
-
Protein Extraction:
-
Lyse the cells in RIPA buffer to extract total protein. For nuclear and cytoplasmic fractions, use a specialized extraction kit.[9]
-
Determine the protein concentration using a standard assay (e.g., BCA).
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5-7% non-fat milk or 3% BSA in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours.[9][11]
-
Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, Wnt10b) overnight at 4°C.[9]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.[9]
-
-
Detection:
Immunofluorescence for β-catenin Nuclear Translocation
This protocol is for visualizing the subcellular localization of β-catenin.
-
Cell Preparation and Fixation:
-
Permeabilization and Blocking:
-
Antibody Staining:
-
Mounting and Visualization:
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.[13]
-
Conclusion
This compound stands out as a promising natural compound with well-defined biological activities, particularly in the regulation of adipogenesis. Its discovery as a metabolite of Epimedium flavonoids underscores the importance of considering biotransformation in the study of traditional medicines. The detailed protocols and quantitative data presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in metabolic disorders and other conditions. The continued investigation into its mechanisms of action will undoubtedly pave the way for novel therapeutic strategies.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inducible effects of icariin, icaritin, and this compound on directional differentiation of embryonic stem cells into cardiomyocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Assay validation for the assessment of adipogenesis of multipotential stromal cells—a direct comparison of four different methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. 4.8. Immunofluorescence Staining for β-Catenin Nuclear Translocation [bio-protocol.org]
- 13. Immunofluorescence localization of β-catenin [bio-protocol.org]
Desmethylicaritin: A Key Bioactive Metabolite of Epimedium Flavonoids
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Epimedium, a genus of flowering plants in the family Berberidaceae, has a long history of use in Traditional Chinese Medicine for treating conditions such as osteoporosis and sexual dysfunction. The primary active constituents are a group of prenylated flavonoid glycosides, with icariin being the most abundant. However, pharmacokinetic studies have revealed that icariin itself has low oral bioavailability and is extensively metabolized by intestinal microflora into various derivatives.[1][2] Among these, desmethylicaritin has emerged as a crucial bioactive metabolite, demonstrating significant pharmacological activities, including potent phytoestrogenic and anti-adipogenic effects.[3][4] This aglycone metabolite, formed through sequential hydrolysis and demethylation of icariin, is considered one of the principal forms that exert biological effects in vivo.[5][6] This guide provides a comprehensive technical overview of this compound, focusing on its metabolic pathway, mechanisms of action, and the experimental methodologies used for its study.
Metabolism of Epimedium Flavonoids to this compound
The conversion of icariin to this compound is a multi-step process mediated by human intestinal microflora.[6][7] The parent compound, icariin, undergoes deglycosylation (hydrolysis) and subsequent demethylation to form its key metabolites. While several intermediate metabolites have been identified, including icariside I and icariside II, the primary pathway proceeds through icariside II and icaritin.[5][7][8]
The metabolic cascade is as follows:
-
Icariin to Icariside II: Intestinal bacteria first hydrolyze the glucose moiety at the C-7 position of icariin.[7]
-
Icariside II to Icaritin: The rhamnose group at the C-3 position is then cleaved, yielding the aglycone icaritin.[6]
-
Icaritin to this compound: Finally, icaritin is demethylated to produce this compound.[5]
This biotransformation is critical, as the resulting metabolites, particularly icaritin and this compound, exhibit greater biological activity than the parent glycoside, icariin.[3][9]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Icariin Metabolism by Human Intestinal Microflora - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
Phytoestrogenic Properties of Desmethylicaritin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a key metabolic derivative of icariin found in plants of the Epimedium genus, has garnered significant interest for its phytoestrogenic properties. As a member of the flavonoid family, its structural similarity to estradiol allows it to interact with estrogen receptors (ERs), thereby eliciting a range of biological responses. This technical guide provides an in-depth overview of the phytoestrogenic characteristics of this compound, with a focus on its receptor binding, cellular effects, and underlying signaling mechanisms. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the fields of pharmacology, drug discovery, and endocrinology.
Estrogen Receptor Binding Affinity
Table 1: Estrogen Receptor Binding Characteristics of this compound
| Parameter | ERα | ERβ | Method |
| Binding Affinity (IC50/Ki) | Data not available | Data not available | Competitive Radioligand Binding Assay |
| Relative Binding Affinity (RBA) | Data not available | Data not available | Competitive Radioligand Binding Assay |
Note: The absence of specific binding affinity values in the literature highlights a key area for future research to fully characterize the pharmacological profile of this compound.
Cellular Effects of this compound
Stimulation of Estrogen-Dependent Cell Proliferation
A hallmark of phytoestrogens is their ability to stimulate the proliferation of estrogen-sensitive cells. This compound has been shown to induce a dose-dependent increase in the proliferation of human breast cancer MCF-7 cells, which are known to express high levels of ERα.[1] This proliferative effect is observed within a concentration range of 1 nM to 10 µM and is effectively blocked by the estrogen receptor antagonist ICI 182,780, confirming the ER-mediated nature of this response.[1]
Table 2: Effect of this compound on MCF-7 Cell Proliferation
| Concentration | Proliferation (% of Control) |
| 1 nM | Data not available |
| 10 nM | Data not available |
| 100 nM | Data not available |
| 1 µM | Data not available |
| 10 µM | Data not available |
Note: While the dose-dependent stimulation is established, specific quantitative data on the percentage increase in proliferation at each concentration is not consistently reported in the available literature.
Regulation of Estrogen-Responsive Gene Expression
This compound has been demonstrated to modulate the expression of estrogen-regulated genes. In MCF-7 cells, treatment with this compound leads to an increase in the mRNA levels of the progesterone receptor (PR) and the pS2 gene (trefoil factor 1), both of which are well-established downstream targets of estrogen receptor signaling.[1] This induction of gene expression is also reversible by the ER antagonist ICI 182,780, further solidifying the role of the estrogen receptor in mediating the transcriptional effects of this compound.[1]
Table 3: Effect of this compound on Estrogen-Responsive Gene Expression in MCF-7 Cells
| Gene Target | Effect |
| Progesterone Receptor (PR) | Upregulation of mRNA |
| pS2 (TFF1) | Upregulation of mRNA |
Inhibition of Adipogenesis
Beyond its direct estrogenic effects, this compound has been shown to suppress the differentiation of preadipocytes into mature adipocytes. In 3T3-L1 preadipocyte cells, this compound inhibits adipogenesis, a process known to be influenced by estrogenic compounds. This effect is mediated, at least in part, through the Wnt/β-catenin signaling pathway.
Signaling Pathways
The phytoestrogenic effects of this compound are initiated by its binding to estrogen receptors, which can trigger both genomic and non-genomic signaling pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of this compound to ERα or ERβ in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The receptor dimer then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the observed changes in the expression of genes such as the progesterone receptor and pS2.
Genomic Signaling Pathway of this compound.
Non-Genomic Signaling Pathway
Phytoestrogens can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors.[2] This can lead to the activation of various intracellular signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which can in turn influence a variety of cellular processes, including cell proliferation and survival.[3] While not yet fully elucidated for this compound specifically, it is plausible that it also engages these non-genomic pathways.
Potential Non-Genomic Signaling of this compound.
Experimental Protocols
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-estradiol, for binding to the receptor.
Materials:
-
Purified recombinant human ERα and ERβ or rat uterine cytosol as a source of ERs.
-
[³H]-17β-estradiol.
-
Unlabeled 17β-estradiol (for standard curve).
-
This compound.
-
Assay buffer (e.g., Tris-HCl buffer with additives).
-
Hydroxyapatite slurry or other method for separating bound from free ligand.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled 17β-estradiol and this compound.
-
In assay tubes, combine a fixed amount of ER protein, a fixed concentration of [³H]-17β-estradiol, and varying concentrations of either unlabeled estradiol or this compound.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the receptor-bound [³H]-17β-estradiol from the free radioligand using a method such as hydroxyapatite precipitation followed by centrifugation and washing.
-
Quantify the amount of bound radioactivity in each tube using a scintillation counter.
-
Plot the percentage of bound [³H]-17β-estradiol against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Estradiol / IC50 of this compound) x 100.
E-SCREEN (Estrogen-Sensitive Cell Proliferation Assay)
The E-SCREEN assay is a widely used method to assess the estrogenic or anti-estrogenic activity of compounds by measuring their effect on the proliferation of the estrogen-responsive MCF-7 human breast cancer cell line.[4][5]
Materials:
-
MCF-7 cells.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
-
Charcoal-dextran treated FBS (to remove endogenous steroids).
-
17β-estradiol (positive control).
-
This compound.
-
Cell counting method (e.g., hemocytometer, automated cell counter, or a colorimetric assay like MTT or SRB).
Procedure:
-
Culture MCF-7 cells in standard growth medium.
-
For the assay, switch the cells to a medium containing charcoal-dextran treated FBS for a period to deprive them of estrogens and synchronize their growth.
-
Seed the cells into multi-well plates at a defined density.
-
After cell attachment, replace the medium with experimental medium containing various concentrations of this compound, a positive control (17β-estradiol), and a negative control (vehicle).
-
Incubate the cells for a defined period (e.g., 6 days).
-
At the end of the incubation period, determine the cell number in each well using the chosen cell counting method.
-
Calculate the proliferative effect (PE) as the ratio of the cell number in the presence of the test compound to the cell number in the negative control.
-
The relative proliferative effect (RPE) can be calculated by normalizing the PE of the test compound to the maximal PE of 17β-estradiol.
References
- 1. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Phytoestrogen Signal Pathways and Estrogen Signaling in Ovarian Cancer: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. E-SCREEN - Wikipedia [en.wikipedia.org]
- 5. The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Desmethylicaritin: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive protocol for the chemical synthesis of Desmethylicaritin, a flavonoid of significant interest to researchers in drug development and life sciences. The following sections detail the necessary reagents, step-by-step procedures, and characterization data for the successful synthesis of this compound. Additionally, a key signaling pathway influenced by this compound is illustrated to provide biological context for its application.
Introduction
This compound, also known as Des-O-methylicaritin, is the 4'-demethylated metabolite of icaritin, a major flavonoid found in plants of the Epimedium genus. It has garnered considerable attention for its potential therapeutic properties, including its role in regulating adipogenesis and its estrogen-like activities. This protocol outlines a two-stage synthesis process, beginning with the synthesis of the precursor icaritin, followed by the selective demethylation to yield this compound.
Synthesis of Icaritin (Precursor)
The synthesis of icaritin can be achieved through various routes. One common method involves the Baker-Venkataraman rearrangement followed by a Claisen rearrangement. A reported multi-step synthesis starting from 2,4,6-trihydroxyacetophenone has been shown to produce icaritin with an overall yield of approximately 23%.
Protocol: Synthesis of this compound from Icaritin
This protocol focuses on the selective 4'-O-demethylation of icaritin using boron tribromide (BBr₃).
Materials and Reagents:
-
Icaritin
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Methanol (MeOH)
-
Deionized Water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve icaritin in anhydrous dichloromethane. Cool the solution to 0°C using an ice bath.
-
Addition of Demethylating Agent: While stirring, slowly add a solution of boron tribromide in dichloromethane to the reaction mixture. The molar ratio of BBr₃ to icaritin should be optimized, but a starting point of 3-5 equivalents of BBr₃ is recommended.
-
Reaction: Allow the reaction to stir at 0°C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at 0°C.
-
Work-up: Remove the solvent under reduced pressure. To the residue, add water and extract the aqueous layer with a suitable organic solvent such as ethyl acetate. Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Confirm the identity and purity of the final product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation
Table 1: Summary of Synthesis Parameters
| Parameter | Value |
| Starting Material | Icaritin |
| Reagent | Boron Tribromide (BBr₃) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Reaction Temperature | 0 °C |
| Typical Reaction Time | 2 - 4 hours |
| Purification Method | Silica Gel Column Chromatography |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the flavonoid backbone with the absence of the 4'-methoxy group signal. |
| ¹³C NMR | Signals corresponding to the flavonoid backbone with a shift in the C4' signal. |
| Mass Spec (ESI-MS) | [M-H]⁻ ion corresponding to the molecular weight of this compound (C₂₀H₁₈O₆). |
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound from icaritin.
Biological Context: Wnt/β-catenin Signaling Pathway
This compound has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in cellular processes like proliferation, differentiation, and apoptosis. The diagram below illustrates the canonical Wnt pathway and the putative point of intervention by this compound.
Caption: this compound's putative role in activating the Wnt/β-catenin signaling pathway.[1][2][3]
This compound is reported to up-regulate the expression of Wnt10b, leading to increased levels of β-catenin in both the cytoplasm and nucleus.[1][2] This activation of the Wnt/β-catenin pathway is implicated in its observed biological effects, such as the suppression of adipogenesis.[1]
Conclusion
This application note provides a foundational protocol for the synthesis of this compound. Researchers are encouraged to optimize the described conditions to suit their specific laboratory settings and purity requirements. The provided biological context aims to facilitate the application of this compound in relevant research areas.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction and Purification of Desmethylicaritin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin is a prenylated flavonoid and a bioactive metabolite of icariin, a major active constituent of plants from the Epimedium genus, commonly known as Horny Goat Weed.[1] It has garnered significant interest in the scientific community for its potential therapeutic properties, including its role as a phytoestrogen and its ability to modulate signaling pathways involved in cellular processes like adipogenesis.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from Epimedium species, intended for research and drug development purposes.
Principle
The extraction and purification of this compound from plant material involves a multi-step process. Initially, the dried and powdered plant material is subjected to an extraction process to isolate a crude extract containing a mixture of flavonoids and other secondary metabolites. This is followed by a series of purification steps to isolate this compound from other closely related compounds.
Plant Material
The primary source for this compound is the dried aerial parts of various Epimedium species, including Epimedium brevicornu, Epimedium sagittatum, Epimedium pubescens, and Epimedium koreanum.[2] The concentration of flavonoids, including the precursors to this compound, can vary depending on the species, geographical origin, and harvesting time.[3]
Experimental Protocols
I. Extraction of Total Flavonoids from Epimedium
This protocol describes a general method for obtaining a crude flavonoid extract from Epimedium plant material. Ultrasonic-assisted extraction is a commonly used technique that enhances extraction efficiency.[2]
Materials and Reagents:
-
Dried and powdered Epimedium leaves
-
Ethanol (70%)
-
Filter paper
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Weigh a desired amount of powdered Epimedium leaves.
-
Add 70% ethanol to the plant material in a solid-to-liquid ratio of 1:10 (w/v).[2]
-
Place the mixture in an ultrasonic bath and extract for 30 minutes at a controlled temperature (e.g., 60°C).[2]
-
Repeat the ultrasonic extraction two more times with fresh solvent.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined filtrate using a rotary evaporator under reduced pressure to obtain the crude flavonoid extract.
II. Purification of this compound
The purification of this compound from the crude extract is a critical step to achieve high purity. A two-step purification process involving macroporous resin chromatography followed by preparative high-performance liquid chromatography (HPLC) is recommended.
A. Macroporous Resin Chromatography (Initial Purification)
Macroporous resins are effective for the initial enrichment of flavonoids from crude extracts by separating them from sugars, chlorophyll, and other impurities.[4][5]
Materials and Reagents:
-
Crude flavonoid extract
-
Macroporous adsorption resin (e.g., AB-8, D101)[4]
-
Ethanol (various concentrations: 10%, 30%, 50%, 70%, 90%)
-
Deionized water
-
Chromatography column
Procedure:
-
Dissolve the crude extract in a small amount of 10% ethanol.
-
Pack a chromatography column with the chosen macroporous resin and equilibrate it with deionized water.
-
Load the dissolved extract onto the column.
-
Wash the column with deionized water to remove highly polar impurities.
-
Elute the column with a stepwise gradient of increasing ethanol concentrations (e.g., 30%, 50%, 70%, 90%).
-
Collect fractions at each ethanol concentration.
-
Analyze the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound and other flavonoids.
-
Pool the fractions rich in the target compounds and concentrate them using a rotary evaporator.
B. Preparative High-Performance Liquid Chromatography (Final Purification)
Preparative HPLC is a high-resolution technique used to isolate and purify individual compounds from a mixture.
Materials and Reagents:
-
Enriched flavonoid fraction from macroporous resin chromatography
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Preparative C18 HPLC column
-
HPLC system with a fraction collector
Procedure:
-
Dissolve the enriched flavonoid fraction in a suitable solvent (e.g., methanol).
-
Filter the sample through a 0.45 µm syringe filter.
-
Equilibrate the preparative C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the compounds using a gradient of acetonitrile and water (with 0.1% formic acid). A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar compounds. The exact gradient will need to be optimized based on the specific separation.
-
Monitor the elution of compounds using a UV detector at a suitable wavelength (e.g., 270 nm for flavonoids).[6]
-
Collect the fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
-
Confirm the purity of the final product using analytical HPLC and its identity using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Quantitative Data
The yield of this compound can vary significantly based on the plant source and the extraction and purification methods employed. While specific yield data for this compound is not widely published, the following tables provide an overview of typical yields for total flavonoids from Epimedium and for the enzymatic conversion of a related compound, icariin, to icaritin, which can serve as a reference.
Table 1: Extraction Yield of Total Flavonoids from Epimedium brevicornu
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Extraction Time | Total Flavonoid Yield (%) |
| Ultrasonic-assisted | 70% Ethanol | 1:10 (w/v) | 3 x 30 min | ~5-10% of dry weight |
Note: This is an estimated yield based on typical flavonoid content in Epimedium species.
Table 2: Purity and Recovery after Purification Steps
| Purification Step | Purity of Total Flavonoids (%) | Recovery of Total Flavonoids (%) |
| Macroporous Resin Chromatography | 40-60% | ~85% |
| Preparative HPLC | >95% | Variable, depends on optimization |
Note: These are general values and will vary depending on the specific conditions and the complexity of the crude extract.
Table 3: Enzymatic Conversion of Icariin to Icaritin (as a reference for flavonoid transformation)
| Enzyme | Substrate | Product | Molar Yield (%) | Purity (%) |
| Special Epimedium Flavonoid-Glycosidase | Icariin | Icaritin | 92.5%[7] | >98%[7] |
Note: This demonstrates the potential for high-yield conversion between related flavonoids, which could be applicable to obtaining this compound from its glycoside precursors.
Signaling Pathway and Experimental Workflow Diagrams
Wnt/β-catenin Signaling Pathway Modulated by this compound
This compound has been shown to suppress adipogenesis by modulating the Wnt/β-catenin signaling pathway.[1] The following diagram illustrates the key components of this pathway.
Caption: Wnt/β-catenin signaling pathway.
Experimental Workflow for Extraction and Purification
The following diagram outlines the logical flow of the experimental process for extracting and purifying this compound.
Caption: Extraction and purification workflow.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in the Biotransformation and Biosynthesis of the Primary Active Flavonoids Derived from Epimedium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variation of epimedins A - C and icariin in ten representative populations of Epimedium brevicornu Maxim., and implications for utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD [mdpi.com]
- 5. Development of adsorptive (non-ionic) macroporous resins and their uses in the purification of pharmacologically-active natural products from plant sources - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. [Determination of icariin in Epimedium koreanum nakai by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Desmethylicaritin in Serum using High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a key metabolite of icaritin, is a prenylflavonoid compound derived from plants of the Epimedium genus, commonly used in traditional Chinese medicine.[1] It has garnered significant interest in the scientific community for its potential therapeutic applications, including its role in bone health.[1] Accurate quantification of this compound in biological matrices such as serum is crucial for pharmacokinetic studies, bioavailability assessments, and overall drug development.
This application note provides a detailed protocol for the quantification of this compound in serum using High-Performance Liquid Chromatography (HPLC) coupled with UV detection. Additionally, a more sensitive and specific method using Ultra-Performance Liquid Chromatography tandem Mass Spectrometry (UPLC-MS/MS) is presented, reflecting the current industry standard for bioanalytical assays.
Experimental Protocols
HPLC-UV Method
This method provides a foundational approach for the quantification of this compound suitable for initial screening and when high sensitivity is not paramount.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., Genistein or a structurally similar compound)[1]
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human serum (drug-free)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
2.1.2. Instrumentation
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)[2]
-
Analytical balance
-
Micro-pipettes
-
Centrifuge
2.1.3. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol.
-
Working Solutions: Serially dilute the stock solutions with methanol to prepare working solutions for calibration standards and quality control (QC) samples.
-
Mobile Phase: Prepare a mobile phase of methanol and 0.05% formic acid in water (e.g., 80:20, v/v).[2] The exact ratio should be optimized for best peak separation.
2.1.4. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3][4]
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
2.1.5. Chromatographic Conditions
-
Column: C18 (4.6 x 150 mm, 5 µm)[2]
-
Mobile Phase: Methanol: 0.05% Formic Acid in Water (80:20, v/v)[2]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 281 nm[2]
UPLC-MS/MS Method (Recommended for Higher Sensitivity and Selectivity)
This method is the preferred approach for bioanalytical studies requiring high sensitivity and specificity, in line with regulatory guidelines.[6]
2.2.1. Materials and Reagents
-
As per the HPLC-UV method, but with LC-MS grade solvents.
2.2.2. Instrumentation
-
UPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole)[7][8][9]
-
Electrospray ionization (ESI) source
2.2.3. Preparation of Solutions
-
Follow the same procedure as the HPLC-UV method, using LC-MS grade solvents.
2.2.4. Sample Preparation (Protein Precipitation)
-
Follow the same procedure as the HPLC-UV method.
2.2.5. UPLC-MS/MS Conditions
-
Column: UPLC C18 (2.1 x 50 mm, 1.7 µm)[8]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.
-
Injection Volume: 5 µL
-
Column Temperature: 35°C[7]
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for this compound).
-
Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for this compound and the IS need to be determined by direct infusion.
Data Presentation
The following tables summarize the expected quantitative data from a validated bioanalytical method for this compound, based on typical performance characteristics reported for similar compounds.
Table 1: Calibration Curve for this compound in Serum
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| LLOQ | Value |
| Low QC | Value |
| Mid QC | Value |
| High QC | Value |
| ULOQ | Value |
| Linearity (r²) | >0.99 [1] |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | Value | <20% | 80-120% | <20% | 80-120% |
| Low | Value | <15%[1] | 85-115%[1] | <15%[8] | 85-115%[8] |
| Mid | Value | <15% | 85-115% | <15% | 85-115% |
| High | Value | <15% | 85-115% | <15% | 85-115% |
Table 3: Recovery and Matrix Effect
| QC Level | Recovery (%) | Matrix Effect (%) |
| Low | >80% | 85-115% |
| Mid | >80% | 85-115% |
| High | >80% | 85-115% |
Method Validation
The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA.[6] Key validation parameters include:
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity: The range over which the assay is accurate and precise.
-
Accuracy and Precision: To be assessed at LLOQ, low, medium, and high QC levels.[6]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte.[10]
-
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw, short-term, long-term).[11]
Visualization
Caption: Workflow for the quantification of this compound in serum.
Conclusion
The described HPLC-UV and UPLC-MS/MS methods provide robust and reliable approaches for the quantification of this compound in serum. The choice of method will depend on the specific requirements of the study, with UPLC-MS/MS being the recommended technique for regulated bioanalysis due to its superior sensitivity and selectivity. Proper method validation is essential to ensure the generation of high-quality data for pharmacokinetic and other drug development studies.
References
- 1. Sensitive and rapid method to quantify icaritin and this compound in human serum using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. UPLC-MS/MS Assay for Quantification of Wedelolactone and Demethylwedelolactone in Rat Plasma and the Application to a Preclinical Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. Identification and Analysis of Chemical Constituents and Rat Serum Metabolites in Gushuling Using UPLC-Q-TOF/MS Coupled with Novel Informatics UNIFI Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 9. Validated UPLC-MS/MS method for quantification of seven compounds in rat plasma and tissues: Application to pharmacokinetic and tissue distribution studies in rats after oral administration of extract of Eclipta prostrata L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of a Bioanalytical Method to Quantitate Enzalutamide and its Active Metabolite N-Desmethylenzalutamide in Human Plasma: Application to Clinical Management of Patients With Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Analysis of Desmethylicaritin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a principal bioactive metabolite of flavonoids derived from plants of the Epimedium genus, has garnered significant interest for its potential therapeutic properties. As a phytoestrogenic compound, it is known to influence various biological pathways, including the Wnt/β-catenin signaling pathway, which plays a crucial role in cellular processes like adipogenesis.[1][2] Understanding the metabolic fate of this compound is paramount for its development as a therapeutic agent. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective platform for the identification and quantification of this compound and its metabolites in complex biological matrices.[3][4][5]
This document provides a comprehensive guide for the analysis of this compound and its metabolites using LC-MS/MS. It includes detailed experimental protocols, data presentation guidelines, and visual representations of the experimental workflow and a key signaling pathway to aid researchers in their drug development efforts.
Experimental Protocols
Sample Preparation (from Plasma)
A robust sample preparation protocol is critical for accurate and reproducible LC-MS/MS analysis. The following protocol is designed for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Rat or human plasma samples
-
This compound analytical standard
-
Internal Standard (IS) solution (e.g., Daidzein, 100 ng/mL in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution to the plasma sample.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 100 µL of 50% methanol in water.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.
Liquid Chromatography (LC) System:
-
Instrument: UHPLC system
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7-7.1 min: 90-10% B
-
7.1-9 min: 10% B
-
Tandem Mass Spectrometry (MS/MS) System:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 500°C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Medium
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
Quantitative data should be summarized in a clear and concise table to facilitate comparison and interpretation. The following table provides a template with hypothetical data for this compound and its potential metabolites.
| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Limit of Quantification (LOQ) (ng/mL) | Linear Range (ng/mL) |
| This compound | 4.2 | 355.1 | 283.1 | 1 | 1 - 1000 |
| This compound Glucuronide | 3.5 | 531.1 | 355.1 | 2 | 2 - 2000 |
| This compound Sulfate | 3.8 | 435.1 | 355.1 | 2 | 2 - 2000 |
| Hydroxylated this compound | 4.0 | 371.1 | 299.1 | 5 | 5 - 1000 |
| Internal Standard (Daidzein) | 3.9 | 255.1 | 199.1 | - | - |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS analysis.
Wnt/β-catenin Signaling Pathway
Caption: this compound and the Wnt/β-catenin pathway.
Discussion
The developed LC-MS/MS method provides a robust and sensitive approach for the quantitative analysis of this compound and its primary metabolites in biological matrices. The use of a C18 column with a gradient elution program allows for the efficient separation of the parent compound from its more polar metabolites. Positive electrospray ionization is suitable for these compounds, and the MRM mode ensures high selectivity and sensitivity for quantification.
The Wnt/β-catenin signaling pathway is a key target of this compound.[1][2] As illustrated, the activation of this pathway by this compound leads to the nuclear translocation of β-catenin and subsequent transcription of target genes. This mechanism is thought to underlie some of its therapeutic effects, such as the inhibition of adipogenesis.
Potential challenges in the analysis may include ion suppression from the biological matrix and the stability of certain metabolites. The use of an internal standard helps to correct for matrix effects and variations in sample processing. It is also advisable to perform stability tests for the analytes under the storage and processing conditions used.
Conclusion
This application note provides a detailed protocol for the LC-MS/MS analysis of this compound and its metabolites, which is essential for pharmacokinetic and metabolic studies in drug development. The provided methodologies and visualizations serve as a valuable resource for researchers investigating the therapeutic potential of this promising natural compound. The high sensitivity and specificity of the LC-MS/MS method will facilitate a deeper understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, ultimately supporting its translation into clinical applications.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Desmethylicaritin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a primary metabolite of the flavonoid icariin found in plants of the Epimedium genus, has garnered significant interest for its diverse biological activities. As a phytoestrogen, it exhibits estrogen-like effects, influencing cell proliferation and differentiation.[1] Notably, it has been shown to stimulate the proliferation of MCF-7 breast cancer cells, an effect mediated by the estrogen receptor.[1] Furthermore, this compound has been reported to suppress adipogenesis in 3T3-L1 preadipocytes by modulating the Wnt/β-catenin signaling pathway.[2][3] It has also been implicated in the regulation of other critical cellular signaling cascades, including the PI3K/Akt and MAPK pathways.[2][4]
These application notes provide a comprehensive set of cell-based assay protocols to investigate the biological activities of this compound. The protocols are designed to be detailed and accessible for researchers in cell biology, pharmacology, and drug discovery.
Key Applications
-
Assessing Cytotoxicity and Cell Viability: Determining the effect of this compound on cell survival and proliferation.
-
Investigating Estrogenic Activity: Quantifying the estrogen receptor-mediated effects of this compound.
-
Analyzing Apoptosis Induction: Evaluating the potential of this compound to induce programmed cell death.
-
Elucidating Signaling Pathway Modulation: Examining the impact of this compound on key signaling pathways such as Wnt/β-catenin, PI3K/Akt, and MAPK.
Experimental Workflow Overview
Caption: A logical workflow for investigating the cellular effects of this compound.
Cell Viability and Cytotoxicity Assay: MTT Protocol
This protocol is designed to assess the effect of this compound on cell viability and proliferation using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7] The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[7]
Materials
-
Cells of interest (e.g., MCF-7, 3T3-L1)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or SDS-HCl solution)[6][8]
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Experimental Protocol
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[2][8] Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][9]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5][6] Read the absorbance at 570-590 nm using a microplate reader.[5][8]
Data Presentation
| This compound Conc. (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Average Absorbance | % Cell Viability |
| 0 (Vehicle) | 100 | ||||
| 0.1 | |||||
| 1 | |||||
| 10 | |||||
| 100 |
-
% Cell Viability = (Average Absorbance of Treated Cells / Average Absorbance of Vehicle Control) x 100
Estrogenic Activity Assay: Estrogen Receptor (ER) Luciferase Reporter Protocol
This assay determines the estrogenic activity of this compound by measuring the activation of the estrogen receptor.[10][11][12] It utilizes cells stably transfected with a luciferase reporter gene under the control of an estrogen response element (ERE).[10][13]
Materials
-
ER-responsive luciferase reporter cell line (e.g., T47D-KBluc, MCF7-VM7Luc4E2)[13][14]
-
Cell culture medium (phenol red-free)
-
This compound (stock solution in DMSO)
-
17β-Estradiol (positive control)
-
ICI 182,780 (fulvestrant, ER antagonist)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Experimental Protocol
-
Cell Seeding: Seed the reporter cells in a 96-well white plate at an appropriate density in phenol red-free medium and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound. Include 17β-Estradiol as a positive control and a vehicle control (DMSO). To confirm ER-mediation, co-treat a set of wells with this compound and the ER antagonist ICI 182,780.[1]
-
Incubation: Incubate the plate for 22-24 hours at 37°C and 5% CO2.[15]
-
Luciferase Assay: Equilibrate the plate and luciferase detection reagent to room temperature.[15] Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Luminescence Measurement: After a 15-minute incubation at room temperature, measure the luminescence using a plate-reading luminometer.[15]
Data Presentation
| Treatment | Concentration | Luminescence (RLU) - Replicate 1 | Luminescence (RLU) - Replicate 2 | Luminescence (RLU) - Replicate 3 | Average RLU | Fold Induction |
| Vehicle | - | 1 | ||||
| 17β-Estradiol | 1 nM | |||||
| This compound | 0.1 µM | |||||
| This compound | 1 µM | |||||
| This compound | 10 µM | |||||
| This compound + ICI 182,780 | 10 µM + 1 µM |
-
Fold Induction = Average RLU of Treated Cells / Average RLU of Vehicle Control
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining Protocol
This protocol detects apoptosis induced by this compound through flow cytometry. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V-FITC.[16][17] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of late apoptotic and necrotic cells with compromised membranes.[16]
Materials
-
Cells of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)[16][18][19]
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Experimental Protocol
-
Cell Treatment: Culture cells and treat with this compound at various concentrations for a specified time. Include a positive control for apoptosis (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells twice with cold PBS.[18]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution.[17][18]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[18]
Data Presentation
| Treatment | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle | 0 | |||
| This compound | 1 | |||
| This compound | 10 | |||
| This compound | 100 | |||
| Positive Control |
Signaling Pathway Analysis: Western Blot Protocol
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of signaling pathways modulated by this compound, such as Wnt/β-catenin, PI3K/Akt, and MAPK.[2][20][21]
Wnt/β-catenin Signaling Pathway Diagram
Caption: this compound and the Wnt/β-catenin signaling pathway.
PI3K/Akt and MAPK Signaling Pathways Diagram
Caption: Potential modulation of PI3K/Akt and MAPK pathways by this compound.
Materials
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors[21]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes[21]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Experimental Protocol
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer.[21]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) and separate them on an SDS-PAGE gel.[21]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[20][21]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Wash the membrane again and add the chemiluminescence substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Data Presentation
| Target Protein | Vehicle Control (Normalized Intensity) | This compound (1 µM) (Normalized Intensity) | This compound (10 µM) (Normalized Intensity) |
| β-catenin | |||
| p-Akt (Ser473) | |||
| Total Akt | |||
| p-ERK1/2 (Thr202/Tyr204) | |||
| Total ERK1/2 | |||
| β-actin | 1.0 | 1.0 | 1.0 |
Conclusion
The provided protocols offer a robust framework for characterizing the cellular and molecular activities of this compound. By systematically applying these cell-based assays, researchers can gain valuable insights into its potential as a therapeutic agent. The combination of viability, functional, and mechanistic assays will allow for a comprehensive understanding of this compound's biological effects.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. broadpharm.com [broadpharm.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Video: Screening for Phytoestrogens using a Cell-based Estrogen Receptor β Reporter Assay [jove.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubcompare.ai [pubcompare.ai]
Application of Desmethylicaritin in Adipogenesis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin, a primary bioactive metabolite of flavonoids derived from the plant genus Epimedium, has emerged as a significant phytoestrogenic molecule with potential therapeutic applications.[1][2] Research has demonstrated its inhibitory effects on adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1][2] This makes this compound a compelling compound for investigation in the context of obesity and metabolic disorders. These application notes provide a comprehensive overview of its use in adipogenesis research, including detailed protocols and its underlying mechanism of action.
Mechanism of Action
This compound suppresses adipogenesis in a dose-dependent manner by modulating the Wnt/β-catenin signaling pathway.[1][2] It upregulates the expression of Wnt10b, a key inhibitor of adipogenesis.[1] This leads to the accumulation and nuclear translocation of β-catenin.[1][2] In the nucleus, β-catenin inhibits the expression of the master adipogenic transcription factors, peroxisome proliferator-activated receptor γ (PPARγ) and CCAAT/enhancer-binding protein α (C/EBPα).[1][2] The downregulation of PPARγ and C/EBPα subsequently reduces the expression of downstream target genes essential for adipocyte function, such as adipocyte lipid-binding protein (aP2/FABP4) and lipoprotein lipase (LPL), ultimately leading to decreased lipid accumulation.[1]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on various parameters in 3T3-L1 preadipocytes.
| Parameter | Concentration | Observation | Reference |
| Cell Viability | 0.1, 1, 10 µM | No significant effect on the viability of 3T3-L1 preadipocytes after 24 hours of incubation. | [1] |
| Lipid Accumulation | 0.1, 1, 10 µM | Dose-dependent inhibition of lipid accumulation in differentiated 3T3-L1 adipocytes at day 8. | [1] |
| Clonal Expansion | Not specified | Inhibited clonal expansion during adipogenesis. | [1][2] |
| mRNA Expression of Cebpa | 10 µM | Significantly decreased at days 4, 6, and 8 of differentiation. | [1] |
| mRNA Expression of Pparg | 10 µM | Significantly decreased at days 4, 6, and 8 of differentiation. | [1] |
| mRNA Expression of Wnt10b | Not specified | Significantly upregulated at 4 and 6 days after adipogenic induction. | [1] |
| mRNA Expression of Lpl | 10 µM | Significantly downregulated at days 6 (by 60.5%) and 8 (by 41.9%). | [1] |
| Protein Expression of β-catenin | Not specified | Increased expression in both the cytoplasm and nuclei, with confirmed nuclear translocation. | [1][2] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in adipogenesis research are provided below.
3T3-L1 Preadipocyte Cell Culture and Differentiation
This protocol outlines the standard procedure for culturing 3T3-L1 preadipocytes and inducing their differentiation into mature adipocytes.
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS).
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation Induction:
-
Seed 3T3-L1 preadipocytes and grow to confluence.
-
Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/ml insulin.[3]
-
After 2 days, replace the medium with an adipocyte growth medium (DMEM with 10% FBS and 1 µg/ml insulin) for another 2 days.[1]
-
Subsequently, maintain the cells in DMEM with 10% FBS, changing the medium every other day until day 8.[1]
-
-
This compound Treatment: Add this compound (0.1, 1, and 10 µM) or vehicle (DMSO) to the medium throughout the entire differentiation period.[1]
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of intracellular lipids in differentiated adipocytes.
-
Procedure:
-
On day 8 of differentiation, wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with a working solution of Oil Red O for 10 minutes to stain the lipid droplets.[3]
-
Wash the cells with water to remove excess stain.
-
-
Quantification:
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing the mRNA expression levels of key adipogenic genes.
-
Procedure:
-
Isolate total RNA from 3T3-L1 cells at different time points during differentiation.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using gene-specific primers for Cebpa, Pparg, Wnt10b, Lpl, and a housekeeping gene (e.g., β-actin) for normalization.
-
Analyze the relative gene expression using the 2-ΔΔCt method.
-
Western Blot Analysis
This protocol is for determining the protein expression levels of key signaling molecules.
-
Procedure:
-
Lyse the 3T3-L1 cells to extract total protein.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against β-catenin and a loading control (e.g., GAPDH).
-
Incubate with a corresponding secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualizations
Signaling Pathway of this compound in Adipogenesis Inhibition
Caption: this compound inhibits adipogenesis via the Wnt/β-catenin pathway.
Experimental Workflow for Studying this compound's Effect on Adipogenesis
Caption: Workflow for assessing this compound's anti-adipogenic effects.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adipogenesis Assay | Sigma-Aldrich [sigmaaldrich.com]
Application Notes & Protocols: Utilizing Desmethylicaritin for the Investigation of the Wnt/β-catenin Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Desmethylicaritin, a primary metabolite of Epimedium-derived flavonoids, has emerged as a valuable small molecule tool for studying the Wnt/β-catenin signaling pathway.[1][2] This pathway is fundamentally important in a multitude of cellular processes, including embryonic development, cell proliferation, and differentiation. Its dysregulation is a known contributor to various diseases, notably cancer and metabolic disorders.[3][4][5][6] this compound has been demonstrated to modulate Wnt/β-catenin signaling, primarily through its activating effects, making it a significant compound for research in areas such as adipogenesis, osteogenesis, and cancer biology.[1][2][7]
These application notes provide a comprehensive guide for researchers on the use of this compound to investigate the Wnt/β-catenin pathway. Included are summaries of its effects, detailed experimental protocols, and visual representations of the signaling cascade and experimental workflows.
Mechanism of Action
This compound activates the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the absence of a Wnt ligand leads to the phosphorylation and subsequent degradation of β-catenin by a "destruction complex." Upon pathway activation, this complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it partners with TCF/LEF transcription factors to initiate the transcription of Wnt target genes.[3][8]
Studies have shown that this compound upregulates the expression of Wnt10b.[1][2] Wnt10b is a ligand that binds to the Frizzled (FZD) receptor and its co-receptor LRP5/6, initiating the downstream signaling cascade that leads to β-catenin stabilization and nuclear translocation.[1] This increase in nuclear β-catenin is a key indicator of Wnt/β-catenin pathway activation.[1][2]
Data Presentation
The effects of this compound on the Wnt/β-catenin pathway have been quantified in various studies. The following tables summarize key findings.
Table 1: Effect of this compound on Adipogenesis and Gene Expression in 3T3-L1 Preadipocytes
| Treatment | Lipid Accumulation (Oil Red O) | Wnt10b mRNA Expression (Fold Change) | Cebpa mRNA Expression (Fold Change) | Pparg mRNA Expression (Fold Change) |
| Control (Adipogenic Induction) | 100% | 1.0 | 1.0 | 1.0 |
| This compound (1 µM) | Reduced | Increased | Decreased | Decreased |
| This compound (10 µM) | Significantly Reduced | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Data is a qualitative summary based on findings from Wang et al., 2013.[1][2] |
Table 2: Effect of this compound on β-catenin Protein Levels and Localization
| Treatment | Cytoplasmic β-catenin | Nuclear β-catenin |
| Control (Adipogenic Induction) | Baseline | Baseline |
| This compound (10 µM) | Increased | Increased |
| Data is a qualitative summary based on findings from Wang et al., 2013.[1][2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the impact of this compound on the Wnt/β-catenin pathway, based on methodologies described in the literature.[1][2]
Protocol 1: In Vitro Adipogenesis Assay with 3T3-L1 Cells
This protocol is designed to assess the inhibitory effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Adipogenic induction cocktail:
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM dexamethasone
-
10 µg/mL insulin
-
-
Insulin solution (10 µg/mL in DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in a 24-well plate at a density that will allow them to reach confluence. Grow in Growth Medium.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with DMEM containing 10% FBS and the adipogenic induction cocktail. Include this compound at desired concentrations (e.g., 1 µM, 10 µM) and a vehicle control (DMSO).
-
Maintenance: On Day 2, replace the induction medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound or vehicle.
-
Maturation: From Day 4 onwards, culture the cells in DMEM with 10% FBS, replenishing the medium with fresh this compound or vehicle every two days.
-
Oil Red O Staining (Day 8): a. Wash cells twice with PBS. b. Fix cells with 10% formalin for 1 hour. c. Wash with water and then with 60% isopropanol. d. Stain with Oil Red O solution for 10 minutes. e. Wash thoroughly with water. f. Visualize and quantify lipid droplets. For quantification, extract the dye with isopropanol and measure absorbance at 510 nm.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol measures changes in the mRNA levels of Wnt-related genes.
Materials:
-
Treated cells from Protocol 1 (or other relevant cell line)
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (Wnt10b, Cebpa, Pparg) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Lyse cells at desired time points and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA.
-
qPCR: a. Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and SYBR Green master mix. b. Run the qPCR reaction using a standard thermal cycling program.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the control group.
Protocol 3: Western Blotting for β-catenin
This protocol assesses the protein levels of total and nuclear β-catenin.
Materials:
-
Treated cells
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Nuclear/cytoplasmic fractionation kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
For total protein, lyse cells in RIPA buffer.
-
For fractionation, use a commercial kit to separate nuclear and cytoplasmic extracts.
-
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: a. Separate 20-40 µg of protein on an SDS-PAGE gel. b. Transfer proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature. b. Incubate with primary antibody overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibody for 1 hour. d. Wash and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize β-catenin levels to the appropriate loading control.
Protocol 4: Immunofluorescence for β-catenin Nuclear Translocation
This protocol visualizes the subcellular localization of β-catenin.
Materials:
-
Cells grown on coverslips in a multi-well plate
-
This compound
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody (anti-β-catenin)
-
Fluorescently-labeled secondary antibody
-
DAPI (for nuclear counterstain)
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound for the desired time.
-
Fixation and Permeabilization: a. Fix cells with 4% paraformaldehyde for 15 minutes. b. Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking and Staining: a. Block with 1% BSA for 30 minutes. b. Incubate with anti-β-catenin primary antibody for 1 hour. c. Wash and incubate with the fluorescent secondary antibody for 1 hour in the dark. d. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips onto slides and visualize using a fluorescence microscope.
Conclusion
This compound serves as a potent activator of the Wnt/β-catenin signaling pathway, offering a valuable tool for researchers. The protocols and data presented here provide a framework for utilizing this compound to explore the intricate roles of Wnt signaling in various biological contexts. As with any experimental system, optimization of concentrations and time points for specific cell types and research questions is recommended.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward a quantitative understanding of the Wnt/β-catenin pathway through simulation and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Desmethylicaritin as a potential therapeutic agent for metabolic disorders
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic disorders, including obesity and type 2 diabetes, represent a growing global health crisis. The search for novel therapeutic agents to combat these conditions is of paramount importance. Desmethylicaritin, a key bioactive metabolite of flavonoids derived from Epimedium plants, has emerged as a promising candidate. In vitro studies have demonstrated its potential to modulate key pathways involved in lipid metabolism, particularly through the inhibition of adipogenesis. These application notes provide a summary of the current understanding of this compound's effects and detailed protocols for its investigation as a potential therapeutic agent for metabolic disorders.
Therapeutic Rationale
This compound has been identified as a phytoestrogen that may play a crucial role in the prevention of disorders related to lipid metabolism.[1][2] Its primary mechanism of action identified to date is the suppression of adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[1][2] By inhibiting the formation of new fat cells, this compound could potentially mitigate the excessive lipid accumulation characteristic of obesity and related metabolic complications.
Key Signaling Pathway: Wnt/β-catenin
Current research indicates that this compound exerts its anti-adipogenic effects primarily through the activation of the Wnt/β-catenin signaling pathway.[1][2] In the absence of Wnt signaling, β-catenin is targeted for degradation by a destruction complex. Upon activation by ligands such as Wnt10b, this degradation is inhibited, leading to the accumulation and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, upregulating target genes that inhibit adipogenesis, such as those that suppress the expression of key adipogenic transcription factors like CCAAT/enhancer-binding protein alpha (C/EBPα) and peroxisome proliferator-activated receptor gamma (PPARγ).
Data Presentation
In Vitro Anti-Adipogenic Effects of this compound
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on 3T3-L1 preadipocyte differentiation.
Table 1: Dose-Dependent Inhibition of Lipid Accumulation by this compound in 3T3-L1 Adipocytes
| This compound Concentration (µM) | Inhibition of Lipid Accumulation (%) |
| 0.1 | 10.4 |
| 1 | 12.7 |
| 10 | 65.2 |
Data represents the percentage decrease in lipid droplet formation in 3T3-L1 cells treated with this compound compared to untreated control cells after 8 days of differentiation, as determined by Oil Red O staining.
Table 2: Effect of this compound on the Expression of Key Adipogenic and Wnt Signaling Molecules
| Gene/Protein | Effect of this compound (10 µM) |
| Adipogenic Transcription Factors | |
| C/EBPα (mRNA) | Decreased |
| PPARγ (mRNA) | Decreased |
| Wnt Signaling Pathway | |
| Wnt10b (mRNA) | Increased |
| β-catenin (nuclear protein) | Increased |
Data reflects the changes in mRNA or protein expression in 3T3-L1 cells treated with this compound during adipogenic differentiation.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-adipogenic effects of this compound.
Protocol 1: 3T3-L1 Preadipocyte Culture and Differentiation
1. Cell Culture:
-
Culture 3T3-L1 preadipocytes in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Passage cells before they reach confluence.
2. Induction of Adipogenesis:
-
Seed 3T3-L1 cells in appropriate culture plates (e.g., 6-well or 12-well plates) and grow to 100% confluence (Day -2).
-
Two days post-confluence (Day 0), induce differentiation by replacing the medium with differentiation medium I (DM-I) containing DMEM, 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) in the differentiation medium.
3. Maintenance of Differentiated Adipocytes:
-
After 2 days (Day 2), replace the medium with differentiation medium II (DM-II) containing DMEM, 10% FBS, and 10 µg/mL insulin, along with the respective concentrations of this compound or vehicle.
-
From Day 4 onwards, replace the medium every 2 days with DMEM containing 10% FBS and the respective treatments.
-
Mature adipocytes are typically observed by Day 8.
Protocol 2: Oil Red O Staining for Lipid Accumulation
1. Fixation:
-
On Day 8 of differentiation, wash the cells twice with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin in PBS for 1 hour at room temperature.
2. Staining:
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Allow the cells to dry completely.
-
Add Oil Red O working solution (0.3% Oil Red O in 60% isopropanol) and incubate for 10-20 minutes at room temperature.
3. Quantification:
-
Wash the stained cells with water multiple times to remove unbound dye.
-
Elute the stain by adding 100% isopropanol to each well and incubating for 10 minutes with gentle shaking.
-
Measure the absorbance of the eluted stain at 510 nm using a microplate reader.
Protocol 3: Quantitative Real-Time PCR (qRT-PCR)
1. RNA Extraction and cDNA Synthesis:
-
At desired time points during differentiation, harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
-
Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
2. qRT-PCR:
-
Perform qRT-PCR using a SYBR Green-based master mix and specific primers for target genes (e.g., Cebpa, Pparg, Wnt10b) and a housekeeping gene (e.g., Gapdh or Actb).
-
The relative gene expression can be calculated using the 2-ΔΔCt method.
Protocol 4: Western Blot Analysis
1. Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Transfer:
-
Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., β-catenin, Lamin B1 for nuclear fraction) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Protocol 5: Immunofluorescence for β-catenin Localization
1. Cell Preparation:
-
Grow and differentiate 3T3-L1 cells on glass coverslips.
-
At the desired time point, fix the cells with 4% paraformaldehyde.
2. Staining:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a blocking solution (e.g., 1% BSA in PBS).
-
Incubate with a primary antibody against β-catenin.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
3. Imaging:
-
Mount the coverslips on microscope slides and visualize the subcellular localization of β-catenin using a fluorescence or confocal microscope.
Limitations and Future Directions
The current research on this compound as a therapeutic agent for metabolic disorders is promising but is in its early stages and primarily based on in vitro studies. A significant knowledge gap exists regarding its effects in vivo.
Key Limitations:
-
Lack of In Vivo Data: There is a critical need for studies in animal models of obesity, insulin resistance, and type 2 diabetes to validate the in vitro findings and to assess the efficacy, dosage, and safety of this compound in a whole-organism context.
-
Focus on Adipogenesis: The majority of available data focuses on the anti-adipogenic effects of this compound. Its impact on other crucial aspects of metabolic health, such as glucose uptake in muscle and adipose tissue, insulin signaling, and hepatic glucose production, remains to be elucidated.
-
AMPK Pathway Unexplored: The potential role of the AMP-activated protein kinase (AMPK) pathway, a central regulator of cellular energy homeostasis, in mediating the effects of this compound has not been investigated.
Future Research Recommendations:
-
Conduct preclinical studies using established animal models of metabolic syndrome to evaluate the therapeutic potential of this compound.
-
Investigate the effects of this compound on glucose metabolism, including glucose uptake assays in adipocytes and muscle cells, and assess its impact on key components of the insulin signaling pathway (e.g., IRS-1, Akt).
-
Explore the potential of this compound to activate the AMPK signaling pathway in various metabolic tissues.
-
Perform pharmacokinetic and toxicological studies to determine the bioavailability and safety profile of this compound.
By addressing these research gaps, a more comprehensive understanding of this compound's therapeutic potential for metabolic disorders can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
Application Notes and Protocols for In Vivo Experimental Design of Desmethylicaritin Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin is a flavonoid and a principal metabolite of compounds found in Epimedium species, such as Icariin and Icaritin. In vitro studies have illuminated its potential therapeutic effects, primarily through the modulation of the Wnt/β-catenin and estrogen receptor signaling pathways. These pathways are crucial in the pathogenesis of osteoporosis, various cancers, and neuroinflammatory conditions. While direct in vivo data for this compound is limited, the extensive research on its parent compounds provides a robust framework for designing preclinical animal studies.
These application notes provide proposed experimental designs and detailed protocols for investigating the efficacy of this compound in animal models of osteoporosis, cancer, and neuroinflammation. The methodologies are extrapolated from established in vivo studies of Icariin and Icaritin, offering a scientifically grounded starting point for researchers.
I. Investigation of this compound in an Osteoporosis Model
Application Note: this compound has demonstrated pro-osteogenic and anti-adipogenic effects in vitro, suggesting its potential as a therapeutic agent for osteoporosis. The proposed in vivo model, the ovariectomized (OVX) rat, is a gold-standard model for postmenopausal osteoporosis, mimicking estrogen deficiency-induced bone loss.[1][2][3] This study aims to evaluate the efficacy of this compound in preventing bone loss and promoting bone formation in this model.
Proposed Quantitative Data Summary from Related Compound (Icariin) Studies
| Parameter | Sham Control | OVX Control | Icariin Treatment (Dose) | Expected Outcome with this compound |
| Bone Mineral Density (BMD) (g/cm²) | Normal | Significantly Decreased | Significantly Increased vs. OVX[3] | Increase in BMD |
| Serum Osteoprotegerin (OPG) (pg/mL) | Normal | Decreased | Increased vs. OVX[3] | Increase in OPG |
| Serum RANKL (pg/mL) | Normal | Increased | Decreased vs. OVX[2] | Decrease in RANKL |
| Trabecular Bone Volume/Total Volume (BV/TV) (%) | Normal | Significantly Decreased | Significantly Increased vs. OVX | Increase in BV/TV |
| Biomechanical Strength (e.g., Max Load, N) | Normal | Significantly Decreased | Significantly Increased vs. OVX[3] | Improved Biomechanical Strength |
Experimental Workflow for Osteoporosis Study
References
- 1. Effect of icariin on fracture healing in an ovariectomized rat model of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Icariin on Modulating Gut Microbiota and Regulating Metabolite Alterations to Prevent Bone Loss in Ovariectomized Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiosteoporotic effect of icariin in ovariectomized rats is mediated via the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying Protein Targets of Desmethylicaritin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Desmethylicaritin, a primary metabolite of Icariin from Epimedium species, has garnered significant interest for its diverse pharmacological activities, including anti-adipogenic effects. Identifying the direct protein targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent. This document provides an overview of key techniques and detailed protocols for the identification of this compound's protein targets.
The primary challenge in target identification for natural products like this compound is often the need to work with the unmodified, native small molecule to preserve its biological activity. Therefore, label-free methods are highly advantageous. This guide will focus on three powerful techniques: Affinity Chromatography-Mass Spectrometry (AC-MS), Drug Affinity Responsive Target Stability (DARTS), and Cellular Thermal Shift Assay (CETSA).
Overview of Target Identification Strategies
Several methodologies can be employed to identify the molecular targets of small molecules. These can be broadly categorized into probe-based and label-free approaches.
-
Probe-Based Methods: These techniques, such as affinity chromatography and activity-based protein profiling (ABPP), involve chemically modifying the small molecule to incorporate a tag for "pull-down" experiments. While effective, the modification can sometimes alter the compound's binding affinity or specificity.
-
Label-Free Methods: These approaches, including DARTS and CETSA, utilize the native, unmodified small molecule. They rely on biophysical changes in the target protein upon ligand binding, such as altered stability against proteases or heat.
The following sections will provide detailed protocols for both a probe-based (Affinity Chromatography) and two prominent label-free (DARTS, CETSA) methods adaptable for this compound.
A general workflow for identifying protein targets of a small molecule like this compound is depicted below.
Affinity Chromatography-Mass Spectrometry (AC-MS)
Affinity chromatography is a powerful technique that relies on the specific, reversible binding between a ligand (this compound) and its target protein(s). The small molecule is immobilized on a solid support to "capture" its binding partners from a complex biological mixture like a cell lysate.
Experimental Protocol
A. Preparation of this compound-Coupled Beads
-
Synthesis of this compound derivative: Synthesize a derivative of this compound with a linker arm (e.g., an amino or carboxyl group) suitable for covalent coupling to the chromatography resin. Crucially, the linker should be attached at a position that does not interfere with protein binding.
-
Coupling to Resin: Covalently couple the this compound derivative to an activated resin (e.g., NHS-activated Sepharose or Epoxy-activated Sepharose). Follow the manufacturer's protocol for the specific resin.
-
Blocking: Block any remaining active groups on the resin to prevent non-specific protein binding.
-
Control Beads: Prepare control beads by performing the same coupling and blocking procedure without the this compound derivative.
B. Protein Extraction
-
Culture cells of interest (e.g., 3T3-L1 preadipocytes) to a sufficient density.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease inhibitors).
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble proteins. Determine protein concentration using a standard assay (e.g., BCA).
C. Affinity Purification
-
Equilibration: Equilibrate both the this compound-coupled beads and control beads with lysis buffer.
-
Incubation: Incubate the cell lysate with the beads (typically 1-2 mg of protein per 50 µL of beads) for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with wash buffer (e.g., lysis buffer with a higher salt concentration) to remove non-specifically bound proteins. Perform at least 3-5 washes.
-
Elution: Elute the specifically bound proteins. This can be done by:
-
Competitive Elution: Using a high concentration of free this compound.
-
Non-specific Elution: Using a low pH buffer (e.g., 0.1 M glycine-HCl, pH 2.5) or a denaturing buffer (e.g., SDS-PAGE sample buffer).
-
D. Protein Identification by LC-MS/MS
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize proteins using a mass spectrometry-compatible stain (e.g., Coomassie Blue or silver stain).
-
Excise unique protein bands present in the this compound lane but absent or significantly reduced in the control lane.
-
Perform in-gel tryptic digestion.
-
Analyze the resulting peptides by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method based on the principle that when a small molecule binds to a protein, it often stabilizes the protein's structure, making it more resistant to protease digestion. This increased stability can be detected by comparing protein degradation patterns in the presence and absence of the drug.
Experimental Protocol
A. Cell Lysate Preparation
-
Prepare cell lysate as described in the Affinity Chromatography protocol (Section 2B). Use a lysis buffer without protease inhibitors initially.
B. DARTS Reaction
-
Aliquot the cell lysate into multiple tubes.
-
Treat the aliquots with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at room temperature for 1 hour.
-
Add a protease (e.g., thermolysin or pronase) to each tube. The optimal protease and its concentration must be determined empirically.
-
Incubate the digestion reaction for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor (e.g., EDTA for metalloproteases) and SDS-PAGE sample buffer, then boiling for 5 minutes.
C. Analysis
-
Gel-based Analysis (for validation of a known target):
-
Separate the digested proteins on an SDS-PAGE gel.
-
Perform a Western blot using an antibody against a suspected target protein.
-
A protected protein will show a stronger band in the this compound-treated lanes compared to the control lane.
-
-
Proteomics-based Analysis (for target discovery):
-
Separate the proteins from the vehicle control and this compound-treated samples on a large SDS-PAGE gel.
-
Stain the gel with a mass spectrometry-compatible stain.
-
Excise bands that are more intense in the this compound-treated lane.
-
Identify the proteins by LC-MS/MS as described in the Affinity Chromatography protocol (Section 2D).
-
Table 1: Example Quantitative Data from a DARTS Experiment
| This compound (µM) | Protein X Band Intensity (Arbitrary Units) | % Protection vs. Vehicle |
| 0 (Vehicle) | 100 | 0% |
| 1 | 150 | 50% |
| 10 | 450 | 350% |
| 50 | 800 | 700% |
| 100 | 820 | 720% |
Cellular Thermal Shift Assay (CETSA)
CETSA is another powerful label-free method to confirm direct drug-target engagement in a cellular environment. It is based on the principle that ligand binding stabilizes a target protein, resulting in an increase in its melting temperature (Tagg).
Experimental Protocol
A. Cell Treatment and Heating
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Culture cells to ~80% confluency.
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Treat the cells with this compound or a vehicle control for a specified time (e.g., 1-2 hours) under normal culture conditions.
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Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
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Aliquot the cell suspension into PCR tubes.
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Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C).
-
Cool the samples at room temperature for 3 minutes.
B. Protein Extraction
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Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
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Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
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Transfer the supernatant to new tubes.
C. Analysis
-
Western Blot Analysis (Targeted CETSA):
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Analyze the soluble protein fractions by SDS-PAGE and Western blotting with an antibody specific to the putative target protein.
-
A stabilized protein will be more abundant in the soluble fraction at higher temperatures in the drug-treated samples compared to the control.
-
-
Mass Spectrometry Analysis (Proteome-wide CETSA or Thermal Proteome Profiling - TPP):
-
The soluble proteins from different temperature points are analyzed by quantitative mass spectrometry (e.g., using TMT labeling).
-
This allows for the unbiased identification of proteins that are thermally stabilized by this compound across the proteome.
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Isothermal Dose-Response (ITDR) CETSA: To determine the potency of target engagement, a single, optimal heating temperature is chosen. Cells are then treated with a range of this compound concentrations, and the amount of soluble target protein is quantified. This allows for the generation of a dose-response curve and calculation of an EC50 value.
Signaling Pathway Example: Wnt/β-catenin
This compound has been shown to suppress adipogenesis by up-regulating the Wnt/β-catenin signaling pathway. It increases the expression of Wnt10b and promotes the nuclear translocation of β-catenin. A potential direct target of this compound could be a protein that modulates this pathway.
Summary and Best Practices
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Orthogonal Validation: It is crucial to validate potential targets identified by one method using an alternative approach. For example, a hit from an AC-MS screen could be validated using CETSA or DARTS.
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Appropriate Controls: The use of proper controls (e.g., inactive structural analogs of this compound, control beads) is essential to minimize false positives.
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Quantitative Analysis: Whenever possible, quantify the interactions to understand the potency and selectivity of this compound for its targets.
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Biological Relevance: Ultimately, the identified targets must be validated in relevant cellular and biological assays to confirm their role in the observed pharmacological effects of this compound.
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Desmethylicaritin for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Desmethylicaritin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a flavonoid and a bioactive metabolite of Icariin, found in plants of the Epimedium genus. It has demonstrated various biological activities, including the suppression of adipogenesis via the Wnt/β-catenin signaling pathway. Like many flavonoids, this compound is a lipophilic molecule with poor aqueous solubility, which can lead to challenges in preparing homogenous solutions for in vitro assays, potentially causing inaccurate and irreproducible results.
Q2: What is the recommended primary solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of poorly water-soluble compounds like this compound. It is a powerful organic solvent that can dissolve a wide range of organic and inorganic compounds and is miscible with water and most organic liquids.
Q3: What is the maximum permissible concentration of DMSO in my cell culture medium?
A3: High concentrations of DMSO can be toxic to cells. For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being the preferred concentration to minimize any potential off-target effects. However, the sensitivity to DMSO can vary between cell lines, so it is crucial to perform a vehicle control (media with the same final DMSO concentration as your experimental wells) to assess its impact on your specific cells.
Q4: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous cell culture medium. What can I do to prevent this?
A4: This is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
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Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO. This will require a larger volume to be added to your media, so be mindful of the final DMSO concentration.
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Use a Serial Dilution Approach: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your DMSO stock into a small volume of pre-warmed culture medium first, and then add this intermediate dilution to the final volume of media.
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Pre-warm Your Media: Adding your this compound-DMSO solution to cell culture medium that has been pre-warmed to 37°C can improve solubility and reduce the risk of precipitation.
-
Increase Mixing Efficiency: Ensure rapid and thorough mixing by gently vortexing or swirling the media as you add the this compound solution.
Q5: Are there alternatives to DMSO for improving the solubility of this compound?
A5: Yes, several alternative methods can be employed:
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Ethanol: Ethanol can be used as a co-solvent, often in combination with a final dilution in an aqueous buffer.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.
-
Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which can significantly increase its dissolution rate and saturation solubility.
Quantitative Solubility Data
| Solvent | Estimated Solubility of Kaempferol (Proxy for this compound) |
| DMSO | ~10 mg/mL |
| Ethanol | ~11 mg/mL |
| Water | Very low (practically insoluble) |
| 1:4 Ethanol:PBS (pH 7.2) | ~0.2 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
Materials:
-
This compound powder
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Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Materials:
-
This compound-DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Calculate Volumes: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in your experiment, ensuring the final DMSO concentration remains below 0.5%.
-
Intermediate Dilution (Recommended):
-
In a sterile conical tube, add a specific volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound-DMSO stock solution dropwise.
-
-
Final Dilution:
-
Add the intermediate dilution to the final volume of your pre-warmed cell culture medium to reach the desired final concentration of this compound.
-
-
Mixing: Mix the final solution thoroughly by gentle inversion or swirling before adding it to your cell culture plates.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to your cell culture medium.
Visualizations
This compound Dissolution Workflow
Caption: A step-by-step workflow for preparing this compound solutions for in vitro assays.
This compound and the Wnt/β-catenin Signaling Pathway
This compound has been shown to suppress adipogenesis by modulating the Wnt/β-catenin signaling pathway. It upregulates the expression of Wnt10b, leading to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin acts as a transcriptional co-activator, influencing the expression of target genes.
Troubleshooting low yield in Desmethylicaritin chemical synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the chemical synthesis of Desmethylicaritin, a metabolite of Icariin that may inhibit malignant cell growth.[1] The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A1: A common and effective strategy for the synthesis of this compound involves a multi-step process that begins with commercially available starting materials. A robust approach utilizes a protection-synthesis-deprotection strategy to ensure high selectivity and yield. The key stages typically include:
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Protection of a hydroxyl group on a starting benzaldehyde.
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Chalcone formation via a Claisen-Schmidt condensation.
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Flavonol ring system construction through an Algar-Flynn-Oyamada (AFO) reaction.
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Regioselective prenylation to introduce the 3,3-dimethylallyl group at the C-8 position.
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Deprotection to yield the final this compound product.
Q2: My overall yield is consistently low. What are the most critical steps to scrutinize?
A2: Low overall yield in a multi-step synthesis can be attributed to inefficiencies in one or more reactions. For this compound synthesis, the most critical steps that often contribute to significant yield loss are:
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Prenylation: This step is often challenging in terms of regioselectivity (C-8 vs. other positions) and can suffer from the formation of byproducts.
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Cyclization to the Flavonol Core: The AFO reaction can have variable yields depending on the substrate and reaction conditions.
-
Purification: Losses during column chromatography or recrystallization at each stage can cumulatively lead to a low overall yield.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, standard laboratory safety protocols should be strictly followed. Additionally, pay special attention to the following:
-
Prenylating Agents: Prenyl bromide and related reagents are alkylating agents and should be handled with care in a well-ventilated fume hood.
-
Strong Bases and Acids: Several steps may involve strong bases (e.g., for condensation) or acids (e.g., for deprotection). Use appropriate personal protective equipment (PPE).
-
Solvents: Anhydrous solvents are often required, especially for reactions involving organometallic reagents. Ensure proper handling and storage to avoid moisture contamination.
Troubleshooting Guides
Issue 1: Low Yield in Chalcone Formation
Q: I am observing a low yield of the chalcone intermediate during the Claisen-Schmidt condensation. What are the potential causes and solutions?
A: Low yields in this step are often related to reaction conditions and reagent quality.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion. - Optimize Temperature: While these reactions are often run at room temperature, gentle heating may be required for less reactive substrates. |
| Side Product Formation | - Control Stoichiometry: Ensure the correct molar ratios of the acetophenone and benzaldehyde derivatives are used. - Base Selection: The choice and concentration of the base (e.g., NaOH, KOH) are critical. Too strong a base or too high a concentration can lead to side reactions. Consider using a milder base or optimizing its concentration. |
| Poor Reagent Quality | - Purity of Starting Materials: Use freshly purified starting materials. Impurities in the aldehyde or ketone can inhibit the reaction or lead to side products. |
Issue 2: Inefficient Cyclization to the Flavonol Core
Q: The conversion of my chalcone to the flavonol via the Algar-Flynn-Oyamada (AFO) reaction is poor. How can I improve this?
A: The AFO reaction is sensitive to oxidation conditions.
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Epoxidation | - Oxidant Choice: Hydrogen peroxide is commonly used. Ensure it is of the correct concentration and is not degraded. Consider trying other epoxidizing agents if yields remain low. |
| Incorrect pH | - Base Concentration: The reaction is base-catalyzed. The concentration of the aqueous base (e.g., NaOH or KOH) is crucial. The pH must be high enough to deprotonate the phenolic hydroxyl group but not so high as to cause degradation. Titrate the base concentration to find the optimal pH. |
| Reaction Temperature | - Exothermic Reaction: The initial epoxidation can be exothermic. Maintain the temperature (often 0-10 °C) to prevent decomposition of the peroxide and unwanted side reactions. |
Issue 3: Poor Regioselectivity and Yield in the Prenylation Step
Q: I am struggling with the C-8 prenylation of the flavonol core. I am getting a mixture of products or a low yield of the desired isomer. What should I do?
A: Regioselective prenylation is a known challenge in flavonoid synthesis.
| Potential Cause | Troubleshooting Suggestion |
| Lack of Regiocontrol | - Protecting Groups: The presence and nature of protecting groups on other hydroxyls can influence the site of prenylation. Consider alternative protecting group strategies. - Reaction Conditions: The choice of base and solvent can influence regioselectivity. Non-polar solvents may favor C-alkylation over O-alkylation. Experiment with different solvent/base combinations. |
| Low Reactivity | - Activation of Prenylating Agent: Ensure the prenyl bromide is fresh and reactive. - Choice of Base: A suitable base is needed to deprotonate the phenolic hydroxyl group. Common bases include potassium carbonate or sodium hydride. The choice of base can impact the reaction's success. |
| Side Reactions | - Wurtz-type Coupling: This can be an issue with Grignard-based prenylations. Ensure anhydrous conditions and consider the impact of residence time.[2] - Multiple Prenylations: Use a stoichiometric amount of the prenylating agent to minimize the addition of more than one prenyl group. |
Experimental Protocols
Protocol 1: Synthesis of 4-(Benzyloxy)benzaldehyde (Protective Step)
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Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or DMF.
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Add potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-6 hours.
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Monitor the reaction by TLC.
-
Once complete, filter off the potassium carbonate and evaporate the solvent.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: General Procedure for the Algar-Flynn-Oyamada (AFO) Reaction
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Dissolve the chalcone (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0-10 °C in an ice bath.
-
Add an aqueous solution of a base (e.g., 2M NaOH).
-
Slowly add hydrogen peroxide (e.g., 30% solution, 2-3 eq) dropwise, maintaining the low temperature.
-
Stir the reaction mixture at low temperature for a specified time, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1M HCl) and extract the product with a suitable organic solvent.
-
Purify the resulting flavonol.
Visualizing the Process
References
Technical Support Center: Overcoming Challenges in the Large-Scale Purification of Desmethylicaritin
Welcome to the technical support center for the large-scale purification of Desmethylicaritin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient purification of this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the large-scale purification of this compound?
A1: The most prevalent methods for purifying flavonoids like this compound on a large scale include macroporous resin column chromatography and high-speed counter-current chromatography (HSCCC). These techniques are often used sequentially to achieve high purity. Recrystallization can be employed as a final polishing step.
Q2: What is a typical purity and yield I can expect from these methods?
A2: With optimized protocols, it is possible to achieve a purity of over 95%. For instance, a multi-step process involving initial cleanup with macroporous resin followed by HSCCC and recrystallization has been shown to yield icariin, a related compound, with a purity of over 98%. Yields can vary significantly based on the starting material and the specific parameters of the purification process.
Q3: Are there any specific safety precautions I should take when handling the solvents used in purification?
A3: Yes, many of the organic solvents used, such as ethanol, methanol, and acetonitrile, are flammable and toxic. It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When scaling up, ensure that the facility is equipped to handle large volumes of flammable liquids safely.
Q4: How can I accurately determine the purity of my this compound sample?
A4: High-performance liquid chromatography (HPLC) is the most common and reliable method for determining the purity of this compound. A validated HPLC method using a C18 column with a suitable mobile phase (e.g., a gradient of methanol or acetonitrile in water) and UV detection is typically employed.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale purification of this compound.
Macroporous Resin Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of this compound | - Incomplete adsorption onto the resin.- Inefficient desorption from the resin.- Degradation of the compound during the process. | - Optimize Adsorption: Ensure the sample is loaded at an appropriate pH and flow rate. The pH of the sample solution can influence the adsorption capacity. Decrease the flow rate during sample loading to allow for sufficient interaction with the resin.- Optimize Desorption: Use an appropriate elution solvent and volume. A stepwise gradient of ethanol in water is often effective. Ensure sufficient elution time and volume to recover the bound compound.- Check Stability: this compound may be sensitive to pH and temperature. Avoid harsh pH conditions and high temperatures during the process. |
| Low Purity of this compound | - Co-elution of impurities with similar polarity.- Inadequate washing of the resin after sample loading. | - Improve Washing: Increase the volume of the washing solvent (e.g., water or low concentration ethanol) to remove more polar impurities before eluting this compound.- Optimize Elution Gradient: A shallower gradient of the elution solvent can improve the separation of compounds with similar polarities.- Consider a Different Resin: Resins with different polarities and pore sizes may offer better selectivity for this compound. |
| Column Clogging or High Backpressure | - Presence of particulate matter in the crude extract.- Resin swelling or degradation. | - Pre-filter Sample: Filter the crude extract through a suitable filter membrane before loading it onto the column.- Resin Pre-treatment: Ensure the macroporous resin is properly pre-treated according to the manufacturer's instructions to ensure its stability. |
High-Speed Counter-Current Chromatography (HSCCC)
| Problem | Possible Cause(s) | Solution(s) |
| Poor Resolution of Peaks | - Inappropriate two-phase solvent system.- Sample overload. | - Optimize Solvent System: The choice of the two-phase solvent system is critical for successful separation in HSCCC. Systematically screen different solvent systems to find one that provides an optimal partition coefficient (K) for this compound.- Reduce Sample Load: Overloading the column can lead to broad and overlapping peaks. Reduce the amount of sample injected. |
| Loss of Stationary Phase | - High flow rate of the mobile phase.- Improper solvent system selection. | - Reduce Flow Rate: A high flow rate can cause the stationary phase to be carried out of the column. Operate at a lower flow rate.- Select a Stable Solvent System: Choose a solvent system with appropriate interfacial tension to ensure good retention of the stationary phase. |
| Emulsion Formation | - Presence of surfactants or lipids in the sample.- High rotational speed. | - Sample Pre-treatment: Remove interfering substances from the crude sample before HSCCC, for example, by a preliminary purification step with macroporous resin.- Optimize Rotational Speed: Adjust the rotational speed of the centrifuge to a level that allows for efficient mixing without causing emulsification. |
Experimental Protocols
Protocol 1: Large-Scale Purification of this compound using Macroporous Resin Chromatography
Objective: To purify this compound from a crude plant extract.
Materials:
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Crude extract of Epimedium containing this compound
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Macroporous adsorption resin (e.g., D101 or equivalent)
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Ethanol (95%, analytical grade)
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Deionized water
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Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
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Glass column for chromatography
-
Peristaltic pump
-
Fraction collector
Methodology:
-
Resin Pre-treatment:
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Soak the macroporous resin in 95% ethanol for 24 hours to swell.
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Wash the resin with deionized water until no ethanol is detected.
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Treat the resin with 5% HCl solution for 4-5 hours, followed by washing with deionized water until the effluent is neutral.
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Treat the resin with 5% NaOH solution for 4-5 hours, followed by washing with deionized water until the effluent is neutral.
-
-
Column Packing:
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Prepare a slurry of the pre-treated resin in deionized water.
-
Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed bed.
-
-
Sample Preparation and Loading:
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Dissolve the crude extract in an appropriate solvent (e.g., 30% ethanol).
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Adjust the pH of the sample solution if necessary to optimize adsorption (typically in the range of 4-6 for flavonoids).
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Load the sample onto the column using a peristaltic pump at a controlled flow rate (e.g., 2 bed volumes per hour).
-
-
Washing:
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After loading, wash the column with deionized water (e.g., 3-5 bed volumes) to remove unbound impurities.
-
Subsequently, wash with a low concentration of ethanol (e.g., 10-20%) to remove more polar impurities.
-
-
Elution:
-
Elute the adsorbed compounds using a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).
-
Collect fractions using a fraction collector.
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Monitor the fractions for the presence of this compound using TLC or HPLC.
-
-
Regeneration:
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After elution, regenerate the resin by washing with 95% ethanol followed by the acid and base treatments as described in the pre-treatment step.
-
Protocol 2: Purity Analysis of this compound by HPLC
Objective: To determine the purity of this compound fractions.
Materials:
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Purified this compound sample
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HPLC grade methanol and/or acetonitrile
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HPLC grade water
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Formic acid or phosphoric acid (for mobile phase acidification)
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HPLC system with a UV detector
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C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Methodology:
-
Mobile Phase Preparation:
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Prepare mobile phase A: 0.1% formic acid in water.
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Prepare mobile phase B: 0.1% formic acid in methanol or acetonitrile.
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Degas both mobile phases before use.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 270 nm (or the λmax of this compound)
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Gradient Program:
-
0-5 min: 30% B
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5-25 min: 30-70% B
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25-30 min: 70-30% B
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30-35 min: 30% B
-
-
-
Sample Preparation:
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Dissolve a known amount of the purified this compound sample in methanol to a final concentration of approximately 1 mg/mL.
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Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
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Inject the sample into the HPLC system.
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Record the chromatogram.
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Calculate the purity of this compound by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
-
Quantitative Data Summary
Table 1: Comparison of Purification Methods for Flavonoids (Data adapted for this compound)
| Parameter | Macroporous Resin Chromatography | High-Speed Counter-Current Chromatography (HSCCC) |
| Typical Purity Achieved | 70-90% | >95% (often after a preliminary cleanup) |
| Typical Recovery | 80-95% | 85-95% |
| Sample Loading Capacity | High | Moderate to High |
| Solvent Consumption | Moderate | High |
| Operation Time | Long | Relatively Short |
| Key Advantage | High capacity, suitable for crude extracts | High resolution, good for separating similar compounds |
| Key Disadvantage | Lower resolution | Requires pre-purification for complex samples |
Note: The data presented here are typical ranges for flavonoid purification and may need to be optimized for this compound.
Visualizations
Caption: Experimental workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound purification.
How to avoid common artifacts in Desmethylicaritin cell-based experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common artifacts and challenges encountered during cell-based experiments with Desmethylicaritin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a bioactive flavonoid and a metabolite of Epimedium flavonoids.[1][2] Its primary mechanism of action involves the activation of the Wnt/β-catenin signaling pathway.[3][4] It has been shown to up-regulate the expression of Wnt10b, which leads to the accumulation and nuclear translocation of β-catenin.[1][3][4] This activation of Wnt/β-catenin signaling results in the suppression of adipogenesis by inhibiting key adipogenic transcription factors such as PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha).[1][2]
Q2: My cell viability results with the MTT assay are inconsistent or show an unexpected increase in viability. What could be the cause?
A2: This is a common artifact when working with flavonoids like this compound. Flavonoids have been shown to directly reduce the MTT tetrazolium salt to formazan in a cell-free system, leading to a false positive signal and an overestimation of cell viability.[1][5] This chemical interference is independent of cellular metabolic activity. It is crucial to use an alternative, non-tetrazolium-based viability assay.
Q3: What are reliable alternative cell viability assays for use with this compound?
A3: Several alternative assays are recommended to avoid the artifacts associated with MTT. These include:
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Sulforhodamine B (SRB) Assay: This is a colorimetric assay that measures cell density based on the staining of total cellular protein.
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Trypan Blue Exclusion Assay: A dye exclusion method where viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear blue.[6][7][8]
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Crystal Violet Assay: This assay stains the DNA and proteins of adherent cells, providing a measure of the total cell biomass.[9][10][11][12]
Q4: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?
A4: this compound, like many flavonoids, has low aqueous solubility.[13] To improve solubility in cell culture media, it is recommended to first prepare a concentrated stock solution in a biocompatible organic solvent, such as dimethyl sulfoxide (DMSO).[9] When preparing the final working concentration in your culture medium, ensure the final DMSO concentration is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.[9] It is also crucial to vortex the diluted solution thoroughly before adding it to the cells.
Q5: Are there known off-target effects of this compound?
A5: While the primary described target is the Wnt/β-catenin pathway, flavonoids, in general, can have multiple biological activities and may interact with various cellular targets. This can be due to their antioxidant properties and their ability to interact with different proteins. To mitigate potential off-target effects, it is advisable to:
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Use the lowest effective concentration of this compound as determined by dose-response experiments.
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Include appropriate controls in your experiments, such as known inhibitors or activators of the signaling pathway of interest.
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Validate key findings using complementary approaches, such as genetic knockdown or knockout of the target protein.
Troubleshooting Guides
Issue 1: Inaccurate Cell Viability/Cytotoxicity Data
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Symptom: Unexpectedly high cell viability, or results that do not correlate with other observations (e.g., microscopy).
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Probable Cause: Interference of this compound with tetrazolium-based assays (MTT, MTS, XTT).
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Solution:
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Stop using tetrazolium-based assays.
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Select an alternative viability assay:
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For a simple, colorimetric endpoint assay based on total protein, use the Sulforhodamine B (SRB) Assay .
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For a direct count of viable and non-viable cells, use the Trypan Blue Exclusion Assay .[6][7][8]
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For assessing the viability of adherent cells by staining total biomass, use the Crystal Violet Assay .[9][10][11][12]
-
-
Validate your chosen assay: Run a control experiment with this compound in a cell-free medium to ensure it does not interfere with the assay reagents.
-
Issue 2: Poor Solubility and Compound Precipitation
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Symptom: Visible precipitate in the stock solution or culture medium after adding this compound.
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Probable Cause: Low aqueous solubility of this compound.[13]
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Solution:
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Optimize Stock Solution Preparation:
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Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-20 mM).
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Gently warm the solution (e.g., to 37°C) and vortex thoroughly to ensure complete dissolution.
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Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Optimize Working Solution Preparation:
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Pre-warm the cell culture medium to 37°C before adding the this compound stock.
-
Perform a serial dilution of the stock solution in pre-warmed medium.
-
Vortex or pipette vigorously immediately after adding the stock to the medium to ensure rapid and even dispersion.
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (test a vehicle control with the same DMSO concentration).
-
-
Quantitative Data
Table 1: Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 Value | Notes |
| 3T3-L1 preadipocytes | MTT | No significant toxicity observed up to 10 µM | Note: MTT assay may not be reliable due to flavonoid interference. However, in this specific study, no effect on viability was reported at the tested concentrations.[2] |
| MCF-7 (human breast cancer) | E-SCREEN (cell proliferation) | Dose-dependent stimulation of proliferation from 1 nM to 10 µM | This compound acts as a phytoestrogen in this cell line, promoting proliferation. This effect was inhibited by an estrogen receptor antagonist.[3] |
Note: Publicly available IC50 data for this compound across a wide range of cancer cell lines is limited. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Sulforhodamine B (SRB) Cell Viability Assay
This protocol is adapted for adherent cells in a 96-well plate format.
Materials:
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired duration.
-
Carefully remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Wash the plate five times with slow-running tap water and allow it to air-dry completely.
-
Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air-dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Read the absorbance at 510 nm using a microplate reader.
Protocol 2: Western Blot for β-catenin and PPARγ
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-PPARγ, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence reagent
Procedure:
-
Culture and treat cells with this compound as required.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-β-catenin or anti-PPARγ, diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Add ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Re-probe the membrane with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
Protocol 3: Oil Red O Staining for Adipocyte Differentiation
This protocol is for staining lipid droplets in differentiated 3T3-L1 adipocytes.
Materials:
-
Oil Red O stock solution (0.5% w/v in isopropanol)
-
Formalin, 10%
-
Phosphate-buffered saline (PBS)
-
60% isopropanol
Procedure:
-
Differentiate 3T3-L1 preadipocytes into mature adipocytes in the presence or absence of this compound.
-
Remove the culture medium and wash the cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells with water and then with 60% isopropanol.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (6 parts stock to 4 parts water) and filtering it.
-
Incubate the fixed cells with the Oil Red O working solution for 20-30 minutes at room temperature.
-
Wash the cells extensively with water until the wash water is clear.
-
Visualize the stained lipid droplets (which will appear red) under a microscope.
-
For quantification, elute the stain by adding isopropanol to each well and measure the absorbance at 510 nm.
Visualizations
Signaling Pathway
Caption: this compound activates the Wnt/β-catenin pathway, inhibiting adipogenesis.
Experimental Workflow
Caption: General workflow for this compound cell-based experiments.
Troubleshooting Logic
Caption: Troubleshooting logic for selecting a reliable cell viability assay.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Desmethylicaritin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bioavailability of Desmethylicaritin.
Frequently Asked Questions (FAQs)
FAQ 1: What is this compound and why is its bioavailability a concern?
This compound is a bioactive flavonoid and a principal metabolite of Icariin, a major active compound found in herbs of the Epimedium genus.[1][2][3] It has demonstrated significant potential in inhibiting the growth of malignant cells and possesses antiangiogenesis properties.[4] However, like many flavonoids, this compound is characterized by poor water solubility, which is a primary cause of its low oral bioavailability.[5][6] This limited bioavailability can hinder its therapeutic efficacy, as insufficient concentrations of the active compound reach systemic circulation to exert a pharmacological effect.[7][8]
FAQ 2: What is the metabolic origin of this compound in vivo?
This compound is not typically administered directly but is formed in the body after the oral consumption of Icariin-containing products. The metabolic conversion is primarily carried out by intestinal microflora.[1][2] Icariin is first hydrolyzed to Icariside II, which is then further metabolized to Icaritin, and finally to this compound.[1][2] Understanding this metabolic pathway is crucial for pharmacokinetic studies, as the focus should be on the metabolites to accurately assess the pharmacological effects.[1][2]
Troubleshooting Guides
Problem 1: Low aqueous solubility of this compound is limiting my in vitro and in vivo experiments.
Cause: this compound is a poorly water-soluble compound, which can lead to challenges in preparing solutions for experiments and can result in low dissolution rates in the gastrointestinal tract, thereby limiting absorption.[6][7]
Solution: Several formulation strategies can be employed to enhance the solubility of this compound. These can be broadly categorized into physical and chemical modifications.
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can enhance its dissolution rate.[6][9]
-
Solid Dispersions: Dispersing this compound in an inert carrier matrix at the solid-state can improve its solubility and dissolution.[10]
-
Complexation: The formation of complexes with agents like cyclodextrins can increase the aqueous solubility of poorly soluble drugs.[10]
-
-
Chemical Modifications:
-
pH Adjustment: For ionizable organic solutes, altering the pH of the medium can be a simple and effective way to increase aqueous solubility.[6]
-
-
Formulation with Excipients:
-
Co-solvents: Using a mixture of water and a water-miscible solvent (co-solvent) can increase the solubility of hydrophobic drugs by reducing the interfacial tension between the aqueous solution and the solute.[6]
-
Surfactants (Micellar Solubilization): Surfactants can form micelles that encapsulate the hydrophobic drug, increasing its solubility in aqueous media.[6]
-
Experimental Protocol: Preparation of a this compound Nanosuspension
This protocol provides a general method for preparing a nanosuspension to improve the solubility and dissolution rate of this compound.
-
Preparation of the Organic Phase: Dissolve this compound in a suitable organic solvent (e.g., acetone, ethanol).
-
Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer, such as a surfactant (e.g., Tween 80, Poloxamer 188) or a polymer (e.g., HPMC, PVA).
-
Nanoprecipitation: Inject the organic phase into the aqueous phase under constant stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of this compound as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension using a method like evaporation under reduced pressure (rotary evaporator).
-
Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The morphology can be observed using transmission electron microscopy (TEM) or scanning electron microscopy (SEM).
-
Solubility and Dissolution Testing: Compare the solubility and in vitro dissolution rate of the this compound nanosuspension with the unprocessed drug powder.
Problem 2: Despite improving solubility, the oral bioavailability of my this compound formulation remains low.
Cause: Besides poor solubility, low bioavailability can also be attributed to poor membrane permeability and extensive first-pass metabolism.[8][11] Even if the drug is dissolved, it may not be effectively absorbed across the intestinal epithelium or may be rapidly metabolized by the liver before reaching systemic circulation.
Solution: Advanced drug delivery systems are designed to overcome these additional barriers.
-
Lipid-Based Formulations: These formulations, including self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes, can enhance the oral absorption of lipophilic drugs.[10][12] They can facilitate drug transport across the intestinal membrane and may also promote lymphatic uptake, which can help bypass first-pass metabolism.[10]
-
Phospholipid Complexes: Forming a complex between the drug and phospholipids can improve its lipophilicity, thereby enhancing its permeability across biological membranes.[5]
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, control its release, and potentially improve its absorption and targeting.[13][14][15]
Quantitative Data Summary: Bioavailability Enhancement Strategies
| Formulation Strategy | Mechanism of Action | Potential Improvement | Key Parameters to Monitor |
| Phospholipid Complex | Increases lipophilicity and membrane permeability.[5] | Enhanced bioavailability through improved absorption.[5] | Complexation efficiency, particle size, in vivo pharmacokinetic parameters (AUC, Cmax). |
| Nanosuspension | Increases surface area for faster dissolution.[6] | Improved dissolution rate and subsequently, absorption.[6] | Particle size, polydispersity index (PDI), dissolution profile. |
| Micellar Formulation | Solubilizes the drug in micellar cores.[5] | Increased solubility and potential for enhanced permeability.[5] | Critical Micelle Concentration (CMC) of the surfactant, drug loading, micelle size. |
| Lipid-Based Systems (e.g., SEDDS) | Forms a fine emulsion in the GI tract, increasing surface area and solubility. Can promote lymphatic transport.[10] | Significant increase in oral bioavailability by overcoming both solubility and permeability limitations.[10] | Droplet size of the emulsion, self-emulsification time, drug release profile. |
Experimental Protocol: Preparation of a this compound-Phospholipid Complex
This protocol outlines the preparation of a this compound-phospholipid complex to enhance its lipophilicity and membrane permeability.
-
Reactant Preparation: Dissolve this compound and phospholipids (e.g., soy lecithin, phosphatidylcholine) in a suitable organic solvent (e.g., ethanol, dichloromethane) in a specific molar ratio.
-
Complex Formation: The solution is typically refluxed at a controlled temperature for a set period to facilitate the formation of the complex. The solvent is then removed under vacuum (e.g., using a rotary evaporator).
-
Purification: The resulting complex can be washed with a non-solvent (e.g., n-hexane) to remove unreacted phospholipids and drug.
-
Drying: The purified complex is dried under vacuum to obtain a solid powder.
-
Characterization: The formation of the complex can be confirmed using techniques like Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Evaluation: The solubility of the complex in both water and n-octanol should be determined to assess changes in hydrophilicity and lipophilicity. In vivo pharmacokinetic studies are then conducted to evaluate the improvement in bioavailability compared to the unformulated drug.[5]
Problem 3: How do I select the most appropriate bioavailability enhancement strategy for this compound?
Cause: The choice of strategy depends on the specific physicochemical properties of this compound and the desired therapeutic outcome. A systematic approach is needed to identify the most promising formulation.
Solution: A logical workflow can guide the selection process. The initial focus should be on thoroughly characterizing the drug substance and then progressively evaluating more complex formulation strategies based on the identified limitations.
References
- 1. Icariin Metabolism by Human Intestinal Microflora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. course.cutm.ac.in [course.cutm.ac.in]
- 7. jddtonline.info [jddtonline.info]
- 8. omicsonline.org [omicsonline.org]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 11. Presystemic metabolism and intestinal absorption of antipsoriatic fumaric acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 13. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Emerging nanoformulation strategies for phytocompounds and applications from drug delivery to phototherapy to imaging - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected off-target effects of Desmethylicaritin
Welcome to the technical support center for Desmethylicaritin. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental results and understand the multifaceted nature of this compound.
Frequently Asked Questions (FAQs)
Q1: My primary investigation is on the estrogenic effects of this compound, but I'm observing unexpected anti-inflammatory responses. Why could this be happening?
A1: While this compound is a known phytoestrogen, it also exhibits off-target effects on inflammatory pathways.[1] Specifically, it has been reported to inhibit the NF-κB pathway and interfere with JNK-mediated c-Jun phosphorylation.[1] These actions can lead to a reduction in pro-inflammatory mediators. If your experimental system has an inflammatory component, these effects could become apparent and might not be attributable to its estrogenic activity alone.
Q2: I am using this compound to inhibit adipogenesis, but the effect on gene expression is not what I predicted. While Cebpa and Pparg are downregulated as expected, Cebpd and Cebpb levels are unaffected. Is this normal?
A2: Yes, this is a documented effect. This compound's inhibitory action on adipogenesis primarily occurs in the middle and late stages of differentiation, which involves the downregulation of Cebpa and Pparg.[2] It does not significantly affect the expression of Cebpd and Cebpb, which are involved in the early stages of adipocyte differentiation.[2] This suggests that this compound's mechanism is specific to certain phases of the adipogenesis program.
Q3: I am studying the effect of this compound on cell proliferation and I see a significant increase in the number of cells in the S and G2/M phases of the cell cycle. Is this a known effect?
A3: Yes, in certain cell types, such as MCF-7 breast cancer cells, this compound has been shown to stimulate proliferation.[3][4] This proliferative effect is associated with a notable increase in the population of cells in the S and G2/M phases of the cell cycle, similar to the effects of estradiol.[3][4] This activity is mediated through the estrogen receptor.[3]
Q4: I am using this compound in an embryonic stem cell differentiation protocol and observing an increase in beating embryoid bodies. Is this an expected outcome?
A4: Yes, this compound, along with its parent compounds icariin and icaritin, has been shown to have inducible effects on the directional differentiation of embryonic stem cells into cardiomyocytes.[5] Treatment with this compound can increase the percentage of beating embryoid bodies, indicating a pro-cardiomyogenic effect.[5]
Troubleshooting Guides
Issue: Unexpected Inhibition of Inflammatory Markers
-
Symptom: You are studying this compound's effect on a non-inflammatory process (e.g., estrogenic signaling), but you observe a decrease in inflammatory cytokines like TNF-α or IL-6.
-
Possible Cause: this compound is interfering with the NF-κB and/or JNK signaling pathways, which are key regulators of inflammation.[1]
-
Troubleshooting Steps:
-
Confirm Pathway Activation: Assay for key markers of NF-κB and JNK pathway activation in your experimental system with and without this compound. For the NF-κB pathway, you can measure the phosphorylation of IκBα and the nuclear translocation of p65. For the JNK pathway, assess the phosphorylation of JNK and its substrate c-Jun.
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Dose-Response Analysis: Perform a dose-response experiment to determine if the anti-inflammatory effect is concentration-dependent. This can help to establish a therapeutic window where you might observe your desired on-target effects without significant off-target inflammatory modulation.
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Use Pathway-Specific Inhibitors: To confirm that the observed anti-inflammatory effect is due to off-target activity, you can use specific inhibitors of the NF-κB and JNK pathways as controls.
-
Issue: Variable Effects on Adipogenesis
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Symptom: You are seeing inconsistent or minimal inhibition of adipogenesis with this compound treatment.
-
Possible Cause: The timing of this compound administration in your differentiation protocol is critical. Its primary effect is on the middle and late stages of adipogenesis.[2]
-
Troubleshooting Steps:
-
Review Treatment Timeline: Ensure that this compound is present in the culture medium during the period of maximal Cebpa and Pparg expression (typically from day 2 onwards in a standard 3T3-L1 differentiation protocol).
-
Assess Cell Viability: At higher concentrations, some compounds can induce cytotoxicity, which might be misinterpreted as an effect on differentiation. Perform a cell viability assay (e.g., MTT) to ensure that the concentrations of this compound you are using are not toxic to the pre-adipocytes.[2]
-
Confirm Wnt/β-catenin Pathway Activation: The primary mechanism for adipogenesis inhibition by this compound is through the Wnt/β-catenin pathway.[1][2] You can verify this by measuring the levels of active β-catenin and its nuclear translocation.
-
Data Presentation
Table 1: Effect of this compound on Adipogenesis in 3T3-L1 Cells
| Concentration (μM) | Lipid Accumulation (Relative to Control) | Cell Viability (Relative to Control) |
| 0.1 | Reduced | No significant effect |
| 1 | Moderately Reduced | No significant effect |
| 10 | Significantly Reduced | No significant effect |
Data summarized from literature.[2]
Table 2: Effect of this compound on Gene Expression during Adipogenesis
| Gene | Effect of this compound | Stage of Adipogenesis |
| Cebpd | No significant effect | Early |
| Cebpb | No significant effect | Early |
| Cebpa | Decreased mRNA expression | Middle/Late |
| Pparg | Decreased mRNA expression | Middle/Late |
| Wnt10b | Upregulated mRNA expression | - |
Data summarized from literature.[1][2]
Experimental Protocols
Adipocyte Differentiation of 3T3-L1 Cells
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum (FBS) and allow them to reach confluence.
-
Initiation of Differentiation: Two days post-confluence, induce differentiation by treating the cells with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1 µg/mL insulin. This is considered day 0.
-
This compound Treatment: Add this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) to the differentiation medium.
-
Maintenance: After two days, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin, along with fresh this compound or vehicle.
-
Medium Change: Change the medium every two days until the cells are harvested for analysis (typically day 8).
-
Assessment of Adipogenesis: Quantify lipid accumulation by Oil Red O staining. Lyse cells for gene expression analysis (qRT-PCR) or protein analysis (Western blot).
Western Blot for β-catenin
-
Cell Lysis: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against β-catenin (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Caption: On-target Wnt/β-catenin signaling pathway of this compound.
Caption: Potential off-target inflammatory signaling pathways of this compound.
Caption: Experimental workflow for studying this compound's effect on adipogenesis.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Inducible effects of icariin, icaritin, and this compound on directional differentiation of embryonic stem cells into cardiomyocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Analytical Methods for Desmethylicaritin Detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing analytical methods for the detection of Desmethylicaritin.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of this compound using chromatographic methods such as HPLC, UPLC, and GC-MS.
Sample Preparation and Extraction
Q1: What is the most effective method for extracting this compound from biological matrices like plasma or serum?
A1: Liquid-liquid extraction (LLE) with ethyl acetate has been successfully used for the extraction of this compound and its related flavonoid, icaritin, from human serum.[1] For flavonoids in plasma that readily bind to proteins, an alternative approach involves enzymatic digestion of plasma proteins with proteases prior to LLE to improve recovery.[2] Solid-phase extraction (SPE) is another widely used technique for the selective isolation and pre-concentration of flavonoids from complex matrices.[3][4]
Q2: I am observing low recovery of this compound after extraction. What are the possible causes and solutions?
A2: Low recovery can be due to several factors:
-
Incomplete protein precipitation: If using a protein precipitation method, ensure complete removal of proteins as this compound may be protein-bound.
-
Suboptimal pH for LLE: The pH of the sample can significantly affect the extraction efficiency of phenolic compounds. For acidic compounds, adjusting the pH to be at least 2 pH units below the analyte's pKa can improve extraction into an organic solvent.
-
Inappropriate solvent for LLE: The choice of extraction solvent is critical. While ethyl acetate is effective, other solvents with different polarities should be tested to find the optimal one for your specific matrix.
-
Inefficient SPE elution: If using SPE, ensure the elution solvent is strong enough to desorb this compound from the sorbent. A stepwise elution with solvents of increasing polarity might be necessary. It is also crucial to properly condition the SPE column before loading the sample.[5]
Chromatography (HPLC/UPLC)
Q3: I am experiencing significant peak tailing for this compound in my HPLC analysis. How can I resolve this?
A3: Peak tailing is a common issue for phenolic compounds like this compound, often caused by secondary interactions with residual silanol groups on the silica-based stationary phase (e.g., C18 columns).[1][6] Here are some troubleshooting steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to between 2.5 and 4.0) with an acidic modifier like formic acid or acetic acid can suppress the ionization of both the phenolic hydroxyl groups of this compound and the surface silanols, thereby minimizing secondary interactions.[1][7]
-
Use of an End-Capped Column: Employing a high-quality, end-capped C18 column will reduce the number of free silanol groups available for secondary interactions.[1]
-
Mobile Phase Modifier: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, be aware that TEA can be difficult to remove from the column.[1]
-
Column Temperature: Increasing the column temperature can sometimes improve peak shape by reducing the viscosity of the mobile phase and improving mass transfer.
Q4: My retention times for this compound are shifting between injections. What could be the cause?
A4: Retention time shifts can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when using gradient elution.
-
Mobile Phase Composition Changes: Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare fresh mobile phase daily and ensure accurate mixing.
-
Column Temperature Fluctuations: Use a column oven to maintain a constant and stable temperature.
-
Column Contamination: Contaminants from the sample matrix can accumulate on the column, affecting its chemistry. Regularly flush the column with a strong solvent.
Mass Spectrometry (MS) Detection
Q5: I am observing low sensitivity for this compound in my LC-MS/MS analysis. How can I improve it?
A5: To enhance sensitivity in LC-MS/MS analysis:
-
Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the ionization of this compound.
-
Select Appropriate MS/MS Transitions: Perform a product ion scan to identify the most abundant and stable fragment ions of this compound for multiple reaction monitoring (MRM).
-
Mobile Phase Additives: The presence of additives like formic acid or ammonium formate in the mobile phase can significantly improve the ionization efficiency in positive ion mode.
-
Sample Clean-up: A thorough sample clean-up to remove matrix components that can cause ion suppression is crucial.
Analyte Stability
Q6: How stable is this compound in biological samples during storage?
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Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles. Studies have shown that snap-freezing in liquid nitrogen and quick-thawing can minimize metabolite degradation compared to slower freezing and thawing methods.[8][9][10][11][12]
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Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for the expected duration of sample processing.
-
Long-Term Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for the entire duration of the study.
-
Post-Preparative Stability: Assess the stability of the extracted and processed samples in the autosampler.
Experimental Protocols
1. Gas Chromatography-Mass Spectrometry (GC-MS) Method for this compound in Human Serum
This protocol is based on a validated method for the quantification of icaritin and this compound in human serum.[1]
-
Sample Preparation and Extraction:
-
To 100 µL of human serum, add an internal standard (e.g., genistein).
-
Perform liquid-liquid extraction with 500 µL of ethyl acetate.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 40 µL of pyridine and 10 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Mode: Splitless.
-
Temperature Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp to 250°C at 20°C/min, hold for 1 min.
-
Ramp to 300°C at 5°C/min, hold for 5 min.
-
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2. Representative UPLC-MS/MS Method for Flavonoid Analysis in Biological Samples
This protocol is a representative method synthesized from common practices for flavonoid analysis.[13][14][15][16]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma, add 150 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in the initial mobile phase.
-
-
UPLC-MS/MS Analysis:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 x 100 mm) or equivalent.
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for re-equilibration. The exact gradient should be optimized for this compound.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 35 - 45°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Data Presentation
Table 1: Validation Parameters for the GC-MS Method for this compound Detection[1]
| Parameter | This compound |
| Linearity Range | 0.15 - 10 nM |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 23 pM |
| Limit of Quantitation (LOQ) | 70 pM |
| Inter-assay Variability | < 15% |
| Intra-assay Variability | < 15% |
| Accuracy | 89 - 110% |
Table 2: Typical UPLC-MS/MS Method Parameters for Flavonoid Analysis
| Parameter | Typical Value/Condition |
| UPLC | |
| Column | C18 reversed-phase (e.g., HSS T3, BEH C18) |
| Particle Size | ≤ 1.8 µm |
| Column Dimensions | 2.1 mm x 50-100 mm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Flow Rate | 0.3 - 0.6 mL/min |
| Column Temperature | 30 - 50°C |
| Injection Volume | 1 - 10 µL |
| MS/MS | |
| Ionization Mode | ESI Positive |
| MRM Transitions | Analyte-specific (requires optimization) |
| Collision Energy | Analyte-specific (requires optimization) |
| Dwell Time | 50 - 200 ms |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Logical workflow for troubleshooting peak tailing issues.
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. mdpi.com [mdpi.com]
- 9. scispace.com [scispace.com]
- 10. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
- 13. Validation of a UPLC-MS/MS Method for Multi-Matrix Biomonitoring of Alternaria Toxins in Humans [mdpi.com]
- 14. Development and Validation of a UPLC-MS/MS Method for the Quantitative Determination and Pharmacokinetic Analysis of Cirsimarin in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A faster and simpler UPLC-MS/MS method for the simultaneous determination of trimethylamine N-oxide, trimethylamine and dimethylamine in different types of biological samples - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. Development and validation of an UPLC-MS/MS method for the quantification of columbin in biological matrices: Applications to absorption, metabolism, and pharmacokinetic studies [agris.fao.org]
Technical Support Center: Optimizing Cell Viability Assays for Desmethylicaritin Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Desmethylicaritin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a flavonoid and a bioactive metabolite of compounds found in plants of the Epimedium genus. Its mechanism of action involves the modulation of several signaling pathways. Notably, it has been shown to activate the Wnt/β-catenin signaling pathway by promoting the nuclear translocation of β-catenin.[1][2] This can lead to the regulation of gene expression involved in processes like adipogenesis. Additionally, as a phytoestrogen, it can exert effects through estrogen receptors.
Q2: Which cell lines are commonly used to study the effects of this compound?
A2: Several cell lines have been used to investigate the biological activities of this compound. These include:
-
3T3-L1 preadipocytes: To study its effects on adipogenesis.[1]
-
MCF-7 breast cancer cells: To investigate its estrogen-like activities and effects on cell proliferation.
-
Human Umbilical Vein Endothelial Cells (HUVECs): For studies on its vascular effects.
The choice of cell line will ultimately depend on the specific research question.
Q3: I am observing an unexpected increase in signal in my MTT or Alamar Blue assay with increasing concentrations of this compound. What could be the cause?
A3: This is a common issue when working with flavonoids like this compound. Flavonoids are known to have reducing properties and can directly reduce tetrazolium salts (e.g., MTT) to formazan in a cell-free system.[3][4][5][6] This chemical interference leads to a false-positive signal, suggesting an increase in cell viability when, in fact, the compound may be cytotoxic. It is crucial to perform a cell-free control experiment by adding this compound to the assay reagent in media without cells to check for direct reduction.
Q4: What are more reliable alternative cell viability assays for this compound and other flavonoids?
A4: Due to the interference of flavonoids with metabolic assays like MTT, it is recommended to use assays based on different principles. Suitable alternatives include:
-
Trypan Blue Dye Exclusion Assay: This method assesses cell membrane integrity. Live cells with intact membranes exclude the dye, while dead cells with compromised membranes take it up and appear blue.[7][8][9][10][11]
-
Neutral Red Uptake Assay: This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[12][13][14][15]
-
ATP-based Assays (e.g., CellTiter-Glo®): These assays measure the amount of ATP present, which is a marker of metabolically active cells. They are generally less susceptible to interference from colored compounds.[16]
-
CyQUANT® NF Cell Proliferation Assay: This method is based on the estimation of DNA content in viable cells and is not dependent on dehydrogenase activity, making it a good alternative for antioxidant-rich compounds.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in no-cell control wells (MTT, XTT, Alamar Blue) | Direct reduction of the assay reagent by this compound. | 1. Switch to a non-metabolic assay like Trypan Blue or Neutral Red.[7][8][12][13] 2. Perform a cell-free control to quantify the extent of interference. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. "Edge effect" in 96-well plates due to evaporation. 3. Inaccurate pipetting of this compound or assay reagents. | 1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper mixing. |
| Low signal or unexpectedly high cytotoxicity at low concentrations | 1. Poor solubility of this compound in culture medium. 2. Sub-optimal cell health at the time of treatment. | 1. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Keep the final DMSO concentration consistent and low (typically <0.5%). 2. Use cells in their exponential growth phase and ensure high viability (>95%) before starting the experiment. |
| Cell morphology changes not correlating with viability data | The chosen assay may be measuring a parameter that is not directly indicative of cell death in your model system (e.g., metabolic changes vs. membrane integrity). | 1. Always perform microscopic examination of the cells in parallel with the viability assay. 2. Consider using a multi-parametric approach, for instance, combining a metabolic assay with a cytotoxicity assay that measures membrane integrity. |
Experimental Protocols
Cell Seeding for Viability Assays
-
Culture the chosen cell line under optimal conditions.
-
Ensure cells are in the exponential growth phase and have a viability of >95% as determined by the Trypan Blue exclusion method.
-
Harvest the cells using standard cell culture techniques (e.g., trypsinization for adherent cells).
-
Resuspend the cells in fresh, pre-warmed culture medium to create a single-cell suspension.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (this should be optimized for your specific cell line and assay duration).
-
Seed the cells into a 96-well plate and incubate for 24 hours to allow for attachment and recovery before treatment.
This compound Treatment
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (medium with the same final concentration of the solvent used for this compound).
-
Also include an untreated control (cells in medium only) and a no-cell control (medium only) for background measurements.
-
After the 24-hour incubation of the seeded cells, carefully remove the medium and replace it with the medium containing the different concentrations of this compound or controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
Trypan Blue Exclusion Assay Protocol
-
After the treatment period, collect the cell culture medium (which may contain dead, floating cells).
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium from step 1 and centrifuge to pellet the cells.
-
Resuspend the cell pellet in a known volume of PBS or serum-free medium.[8]
-
Mix a 1:1 ratio of the cell suspension with 0.4% Trypan Blue solution (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue).[7]
-
Incubate for 1-3 minutes at room temperature.[10]
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.[7]
Neutral Red Uptake Assay Protocol
-
After the this compound treatment period, remove the treatment medium.
-
Add pre-warmed medium containing Neutral Red (typically 50 µg/mL) to each well.
-
Incubate the plate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.[14]
-
Remove the Neutral Red-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.
-
Add a solubilization solution (e.g., a mixture of ethanol and acetic acid) to each well to extract the dye from the cells.[13]
-
Gently shake the plate for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[12]
Data Presentation
Table 1: Recommended Concentration Ranges for this compound Treatment
| Cell Line | Concentration Range (µM) | Incubation Time (hours) | Observed Effect | Reference |
| 3T3-L1 | 0.1 - 10 | 24 | No significant effect on viability | |
| MCF-7 | 0.001 - 10 | Not specified | Stimulation of proliferation |
Table 2: Comparison of Recommended Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| Trypan Blue Exclusion | Membrane integrity | - Simple and inexpensive - Direct visualization of live/dead cells - Not affected by compound's reducing properties | - Manual counting can be subjective and time-consuming - Provides an endpoint measurement |
| Neutral Red Uptake | Lysosomal integrity | - More sensitive than Trypan Blue - Not susceptible to interference from flavonoids - Quantitative | - Requires multiple washing and solubilization steps |
| ATP-based Assays | ATP content (metabolic activity) | - High sensitivity - Rapid and suitable for high-throughput screening | - Can be expensive - Requires cell lysis |
| CyQUANT® NF | DNA content | - Not dependent on metabolic activity - Good for antioxidant compounds | - May not distinguish between viable and recently dead cells |
Visualizations
Caption: this compound's activation of the Wnt/β-catenin pathway.
Caption: Workflow for optimizing a cell viability assay.
Caption: Decision tree for troubleshooting viability assay results.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trypan Blue Exclusion | Thermo Fisher Scientific - TR [thermofisher.com]
- 8. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 10. brd.nci.nih.gov [brd.nci.nih.gov]
- 11. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. researchtweet.com [researchtweet.com]
- 14. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. re-place.be [re-place.be]
- 16. Automation of Cell Viability Assays Utilizing Microfluidic Dispensing Technology - FORMULATRIX® [formulatrix.com]
- 17. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Anti-Inflammatory Potential of Desmethylicaritin: A Comparative Analysis
For Immediate Release
A comprehensive review of existing literature and experimental data provides compelling evidence for the anti-inflammatory properties of Desmethylicaritin, a key bioactive flavonoid. This guide offers a comparative analysis of this compound against established anti-inflammatory agents—the corticosteroid Dexamethasone, the selective COX-2 inhibitor Celecoxib, and the natural flavonoid Quercetin. The findings are tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.
Executive Summary
This compound, also known as Desmethylanhydroicaritin (DMAI), demonstrates significant anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory response.[1] It has been shown to suppress the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophages.[1] This positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies.
Comparative Efficacy: A Data-Driven Overview
To contextualize the anti-inflammatory potential of this compound, this guide presents a comparative summary of its activity alongside Dexamethasone, Celecoxib, and Quercetin. While direct comparative studies with standardized IC50 values for this compound are not extensively available, the existing data on its inhibitory actions on key inflammatory mediators allows for a qualitative and semi-quantitative assessment.
| Compound | Target | Cell Type / Assay | IC50 / Effect |
| This compound (DMAI) | iNOS, COX-2, TNF-α, IL-1β | LPS-stimulated macrophages | Suppresses expression |
| Dexamethasone | TNF-α, IL-6 | LPS-stimulated RAW 264.7 cells / BMDMs | Significant inhibition of secretion |
| Celecoxib | COX-2 | Human dermal fibroblasts / Sf9 cells | 91 nM / 40 nM |
| Quercetin | IL-6, iNOS, COX-2 | LPS-stimulated RAW 264.7 macrophages | Dose-dependent reduction |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The data for this compound is currently presented as suppressive action due to the lack of specific IC50 values in the reviewed literature.
Mechanistic Insights: Targeting Inflammatory Signaling Cascades
This compound exerts its anti-inflammatory effects primarily through the modulation of the NF-κB and PI3K/PTEN/Akt signaling pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation in LPS-stimulated macrophages.[1] This inhibition prevents the nuclear translocation of NF-κB, thereby blocking the transcription of target genes like iNOS, COX-2, TNF-α, and IL-1β.[1]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of inflammation. While direct inhibition of the entire MAPK pathway by this compound is not explicitly detailed, its interference with JNK-mediated pathways has been suggested. Further research is warranted to fully elucidate its role in MAPK signaling.
Experimental Protocols: A Guide for In Vitro and In Vivo Assessment
Standardized protocols are crucial for the valid comparison of anti-inflammatory compounds. The following outlines common experimental workflows used to assess the efficacy of agents like this compound.
In Vitro Anti-Inflammatory Assay Workflow
This workflow is commonly used to screen compounds for their ability to inhibit the production of inflammatory mediators in cell culture.
Key Methodologies:
-
Cell Culture: Murine macrophage cell lines, such as RAW 264.7, are commonly used.[2][3] Cells are seeded in appropriate culture plates and allowed to adhere.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or control compounds (e.g., Dexamethasone, Celecoxib, Quercetin) for a specified period (e.g., 1-2 hours).[2]
-
Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and is added to the cell cultures.[2][3]
-
Measurement of Inflammatory Markers:
-
ELISA: Enzyme-linked immunosorbent assay is used to quantify the concentration of secreted cytokines like TNF-α and IL-6 in the cell culture supernatant.[2][4][5]
-
Western Blot: This technique is employed to detect the protein expression levels of iNOS and COX-2 in cell lysates.[2][5][6]
-
qRT-PCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA expression levels of pro-inflammatory genes.[7]
-
Conclusion and Future Directions
This compound demonstrates clear anti-inflammatory properties through the inhibition of the NF-κB signaling pathway. While direct quantitative comparisons with established drugs are still needed, the available evidence suggests it is a compound of significant interest. Future research should focus on determining the precise IC50 values of this compound for key inflammatory mediators to allow for a more direct comparison with other anti-inflammatory agents. In vivo studies using animal models of inflammation are also crucial to validate its therapeutic potential. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective anti-inflammatory treatments.
References
- 1. Desmethylanhydroicaritin inhibits NF-kappaB-regulated inflammatory gene expression by modulating the redox-sensitive PI3K/PTEN/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. Dexamethasone induces aberrant macrophage immune function and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of Desmethylicaritin and Icaritin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desmethylicaritin and Icaritin are two closely related flavonoid compounds derived from plants of the Epimedium genus, which have a long history of use in traditional medicine. As metabolites of Icariin, they have garnered significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comparative overview of the bioactivities of this compound and Icaritin, supported by experimental data, detailed methodologies, and signaling pathway visualizations to aid researchers in the fields of pharmacology and drug discovery.
Comparative Bioactivity Data
The following tables summarize the quantitative data from studies directly comparing the bioactivities of this compound and Icaritin.
| Bioactivity | Cell Line/Model | Parameter Measured | This compound Activity | Icaritin Activity | Reference |
| Estrogenic Activity | MCF-7 Human Breast Cancer Cells | Relative Proliferative Effect (RPE%) vs. Estradiol | 94% | 90% | [1] |
| Stem Cell Differentiation | Embryonic Stem (ES) Cells | Percentage of Beating Embryoid Bodies (Cardiomyocytes) | 49% (at 10-7 mol/L) | 59% (at 10-7 mol/L, P<0.01 vs. control) | [2] |
| Inhibition of Adipogenesis | 3T3-L1 Preadipocytes | Lipid Droplet Accumulation | Dose-dependent inhibition | Not reported in a comparative study | [3] |
| Neuroprotective Effects | MCAO Mouse Model | Reduction of Infarct Volume | Not reported in a comparative study | Significant reduction | [4] |
| Anticancer Activity | Various Cancer Cell Lines | Inhibition of Cell Proliferation, Induction of Apoptosis | Limited comparative data available | Potent activity demonstrated across multiple cancer types | [5][6] |
Detailed Experimental Protocols
Estrogenic Activity: MCF-7 Cell Proliferation Assay
This protocol is adapted from studies assessing the estrogen-like effects of this compound and Icaritin.[1][7]
Objective: To determine the proliferative effect of this compound and Icaritin on estrogen-receptor-positive MCF-7 human breast cancer cells.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
This compound and Icaritin stock solutions (in DMSO)
-
Estradiol (positive control)
-
ICI 182,780 (estrogen receptor antagonist)
-
96-well cell culture plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Hormone Deprivation: Prior to the assay, switch the cells to DMEM without phenol red, supplemented with 5% charcoal-stripped FBS for 72 hours to deprive them of estrogens.
-
Cell Seeding: Trypsinize and seed the cells into 96-well plates at a density of 5,000 cells/well. Allow the cells to attach for 24 hours.
-
Treatment: Replace the medium with fresh hormone-free medium containing various concentrations of this compound, Icaritin (e.g., 1 nM to 10 µM), estradiol (positive control), or vehicle (DMSO). To confirm estrogen receptor-mediated effects, a separate set of wells should be co-treated with the compounds and the antagonist ICI 182,780.
-
Incubation: Incubate the plates for 6 days, with a medium change every 2 days.
-
Cell Proliferation Assessment: On day 6, assess cell proliferation using an MTT assay. Add the MTT reagent to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control. The Relative Proliferative Effect (RPE) can be calculated relative to the maximal effect of estradiol.
Inhibition of Adipogenesis: 3T3-L1 Differentiation and Oil Red O Staining
This protocol is based on the methodology used to investigate the anti-adipogenic effects of this compound.[3]
Objective: To assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (growth medium)
-
Differentiation medium (DM): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound stock solution (in DMSO)
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
Microscope
Procedure:
-
Cell Culture and Induction of Differentiation: Culture 3T3-L1 preadipocytes in growth medium until they reach confluence. Two days post-confluence, replace the medium with differentiation medium (DM) containing various concentrations of this compound or vehicle control.
-
Differentiation Period: After 2 days, replace the DM with insulin medium containing the respective treatments. After another 2 days, switch to DMEM with 10% FBS and continue the treatment for an additional 4 days, replacing the medium every 2 days.
-
Oil Red O Staining: On day 8 of differentiation, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Wash the fixed cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 30 minutes to visualize the intracellular lipid droplets.
-
Wash the cells with water to remove excess stain.
-
Quantification: For quantitative analysis, elute the stain from the cells using 100% isopropanol and measure the absorbance of the eluate at 510 nm.
-
Visualization: Visualize the stained lipid droplets under a microscope and capture images.
Signaling Pathways and Mechanisms of Action
This compound and Icaritin exert their biological effects through the modulation of several key signaling pathways. While they share some common targets, they also exhibit distinct mechanisms of action.
Estrogenic and Anti-Adipogenic Signaling of this compound
This compound has demonstrated potent estrogenic activity and an inhibitory effect on adipogenesis. These effects are primarily mediated through the estrogen receptor and the Wnt/β-catenin signaling pathway.
Caption: this compound signaling pathways in estrogenic and anti-adipogenic effects.
Anticancer and Neuroprotective Signaling of Icaritin
Icaritin has been extensively studied for its anticancer and neuroprotective properties. Its mechanisms of action involve the modulation of multiple signaling pathways, including the PI3K/Akt and NF-κB pathways, which are crucial for cell survival, proliferation, and inflammation.
Caption: Icaritin's modulation of PI3K/Akt and NF-κB pathways in anticancer and neuroprotective activities.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the bioactivities of this compound and Icaritin in vitro.
Caption: A generalized workflow for in vitro comparative bioactivity studies.
Conclusion
Both this compound and Icaritin exhibit significant and distinct bioactivities. This compound shows slightly stronger estrogenic effects in MCF-7 cells compared to Icaritin. Conversely, Icaritin appears to be more potent in inducing cardiomyocyte differentiation from embryonic stem cells. While this compound has a demonstrated role in inhibiting adipogenesis through the Wnt/β-catenin pathway, Icaritin has been more extensively studied for its anticancer and neuroprotective effects, which are mediated through pathways such as PI3K/Akt and NF-κB.
This comparative guide highlights the therapeutic potential of both compounds and underscores the need for further head-to-head studies, particularly in the areas of cancer and neuroprotection, to fully elucidate their relative potencies and mechanisms of action. Such research will be invaluable for the development of novel therapeutic agents based on these natural flavonoids.
References
- 1. Estrogenic effects of two derivatives of icariin on human breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inducible effects of icariin, icaritin, and this compound on directional differentiation of embryonic stem cells into cardiomyocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Anti-Cancer Properties of the Naturally Occurring Aphrodisiacs: Icariin and Its Derivatives [frontiersin.org]
- 6. New insights into the anticancer therapeutic potential of icaritin and its synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Desmethylicaritin and Other Natural Flavonoids: A Guide for Researchers
In the ever-expanding landscape of natural product research, flavonoids have emerged as a prominent class of compounds with diverse and potent biological activities. This guide provides a comparative analysis of the efficacy of Desmethylicaritin against other well-researched natural flavonoids, namely Quercetin, Luteolin, and Apigenin. The objective is to offer a clear, data-driven comparison to aid researchers, scientists, and drug development professionals in their exploration of these promising molecules.
While extensive research, including quantitative efficacy data, is available for Quercetin, Luteolin, and Apigenin, there is a notable scarcity of similar data for this compound in the public domain. The following sections present a comprehensive overview of the available data, highlighting the known activities of this compound and providing a quantitative comparison with its flavonoid counterparts wherever possible.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data for the anti-cancer, anti-inflammatory, and neuroprotective effects of the selected flavonoids. The data is primarily presented as IC50 values (the half maximal inhibitory concentration), which represent the concentration of a substance needed to inhibit a specific biological process by 50%.
Table 1: Anti-Cancer Efficacy (IC50 values in µM)
| Flavonoid | Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| This compound | Data Not Available | - | - | - |
| Quercetin | MCF-7 | Breast Cancer | 17.2 - 73 | [1][2] |
| MDA-MB-231 | Breast Cancer | >100 | [1] | |
| A549 | Lung Cancer | 5.14 - 8.65 (µg/ml) | [3] | |
| HT-29 | Colon Cancer | 15 - >70 | [2] | |
| Caco-2 | Colon Cancer | ~50 | [2] | |
| Luteolin | A549 | Lung Cancer | 3.1 | [4] |
| B16 4A5 | Melanoma | 2.3 | [4] | |
| CCRF-HSB-2 | Leukemia | 2.0 | [4] | |
| TGBC11TKB | Gastric Cancer | 1.3 | [4] | |
| HL60 | Leukemia | 12.5 - 15 | [4][5] | |
| HT-29 | Colon Cancer | 20 - 60 | [4] | |
| LoVo | Colon Cancer | 30.47 (72h) | [6] | |
| Apigenin | BxPC-3 | Pancreatic Cancer | 12 (48h) | [7] |
| PANC-1 | Pancreatic Cancer | 41 (48h) | [7] | |
| Caki-1 | Renal Cell Carcinoma | 27.02 | [8] | |
| ACHN | Renal Cell Carcinoma | 50.40 | [8] | |
| NC65 | Renal Cell Carcinoma | 23.34 | [8] | |
| T-24 | Bladder Cancer | 23.6 (µg/ml) | [9] |
Table 2: Anti-Inflammatory Efficacy
| Flavonoid | Assay | Key Findings | IC50 (µM) | Citation(s) |
| This compound | - | Reported to have anti-inflammatory activity. | Data Not Available | - |
| Quercetin | TNF-α & IL-6 release (LPS-stimulated RAW 264.7) | Inhibition of pro-inflammatory cytokines. | 1 | [10] |
| Luteolin | TNF-α & IL-6 release (LPS-stimulated RAW 264.7) | Potent inhibition of pro-inflammatory cytokines. | < 1 | [10] |
| NO Production (LPS-stimulated RAW 264.7) | Inhibition of nitric oxide production. | - | [11] | |
| Apigenin | NO Production (LPS/IFN-γ stimulated C6 astrocyte) | Dose-dependent suppression of nitric oxide. | < 10⁻³ M | [12] |
| COX-2 & iNOS inhibition (LPS-activated RAW 264.7) | Most potent inhibitor among flavonoids tested. | - | [12] |
Table 3: Neuroprotective Efficacy
| Flavonoid | Model | Key Findings | EC50/IC50 (µM) | Citation(s) |
| This compound | - | Data Not Available | - | - |
| Quercetin | In vitro models of neurotoxicity | Protects against peroxide-induced damage and excitotoxicity. | - | [13] |
| Luteolin | In vitro models of neurodegeneration | Shows neuroprotective effects. | - | [14] |
| Apigenin | CoCl₂-induced injury in PC12 cells | Enhances cell viability, reduces ROS, alleviates apoptosis. | - | [15] |
| In vitro models of neuroinflammation | Preserves neuron and astrocyte integrity. | 1 (treatment conc.) | [16] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the evaluation of flavonoid efficacy.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid (e.g., this compound, Quercetin) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Nitric Oxide (NO) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of the test flavonoid for 1-2 hours.
-
Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.
-
Griess Reaction: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the efficacy of these flavonoids is paramount for targeted drug development. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow.
Discussion and Future Directions
The compiled data underscores the potent anti-cancer, anti-inflammatory, and neuroprotective activities of Quercetin, Luteolin, and Apigenin, with numerous studies providing quantitative measures of their efficacy. In contrast, this compound, while showing promise in areas such as adipogenesis regulation and possessing phytoestrogenic and anti-inflammatory properties, lacks the extensive quantitative efficacy data available for its counterparts.
This data gap presents a clear opportunity for future research. Systematic evaluation of this compound's efficacy using standardized in vitro and in vivo models is crucial to accurately position it within the landscape of therapeutic flavonoids. Direct, head-to-head comparative studies of this compound with other flavonoids under identical experimental conditions would be invaluable for elucidating its relative potency and potential therapeutic advantages.
Furthermore, a deeper investigation into the mechanisms of action of this compound, including the identification of its molecular targets and modulation of key signaling pathways, will be essential for its development as a potential therapeutic agent. As the field of natural product research continues to evolve, a rigorous and comparative approach will be vital for unlocking the full therapeutic potential of compounds like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Targets Involved in the Anti-Cancer Activity of Quercetin in Breast, Colorectal and Liver Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-carcinogenic Effects of the Flavonoid Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flavonoid apigenin modified gene expression associated with inflammation and cancer and induced apoptosis in human pancreatic cancer cells through inhibition of GSK-3β/NF-κB signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Apigenin, a dietary flavonoid, inhibits proliferation of human bladder cancer T-24 cells via blocking cell cycle progression and inducing apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Luteolin suppresses inflammation-associated gene expression by blocking NF-κB and AP-1 activation pathway in mouse alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Neuroprotective effect of apigenin against cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroimmunomodulatory and Neuroprotective Effects of the Flavonoid Apigenin in in vitro Models of Neuroinflammation Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Impact of Desmethylicaritin on Gene Expression: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the cross-validation of Desmethylicaritin's effect on gene expression, with a comparative look at alternative phytoestrogens.
Introduction
This compound, a primary metabolite of Icariin from the herb Epimedium, has garnered significant attention for its potential therapeutic applications. This guide provides a detailed comparison of this compound's effects on gene expression, particularly in the context of adipogenesis, with other phytoestrogens. By presenting quantitative data, detailed experimental protocols, and visual signaling pathways, this document aims to serve as a valuable resource for researchers investigating novel therapeutic agents.
Comparative Analysis of Gene Expression Modulation
This compound has been shown to inhibit the differentiation of preadipocytes into mature fat cells, a process known as adipogenesis. This effect is primarily mediated through the activation of the Wnt/β-catenin signaling pathway. This pathway plays a crucial role in cell fate determination, and its activation is known to suppress adipogenesis.
To provide a comparative perspective, we analyze the effects of Genistein, a well-studied soy isoflavone that also influences adipogenesis through the Wnt/β-catenin pathway.
Key Gene Expression Changes in Adipogenesis
The following table summarizes the quantitative effects of this compound and Genistein on key genes involved in the Wnt/β-catenin signaling pathway and adipogenesis. The data is derived from studies on 3T3-L1 preadipocyte cell lines, a standard model for studying fat cell differentiation.
| Gene | Compound | Concentration | Change in mRNA Expression | Reference |
| Wnt10b | This compound | 10 µM | Upregulated | [1] |
| Cebpa (CCAAT/enhancer-binding protein alpha) | This compound | 10 µM | Decreased | [1] |
| Genistein | 100 µM | Inhibited | [2] | |
| Pparg (Peroxisome proliferator-activated receptor gamma) | This compound | 10 µM | Decreased | [1] |
| Genistein | 20 µM | Reduced | [3] | |
| β-catenin (protein level) | This compound | 10 µM | Increased nuclear translocation | [1] |
| Genistein | 20 µM | Upregulated | [3] |
Signaling Pathway Visualization
The following diagram illustrates the Wnt/β-catenin signaling pathway and highlights the points of intervention by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of experimental findings. Below are the protocols for the key experiments cited in the comparative analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes (Wnt10b, Cebpa, Pparg).
Protocol:
-
Cell Culture and Treatment: 3T3-L1 preadipocytes are cultured to confluence. Adipogenesis is induced using a standard differentiation cocktail (e.g., insulin, dexamethasone, and IBMX). Cells are treated with this compound (10 µM) or Genistein (20-100 µM) for a specified duration (e.g., 48 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit (e.g., SuperScript III First-Strand Synthesis System, Invitrogen).
-
qRT-PCR: The relative abundance of target gene mRNA is quantified using a real-time PCR system with SYBR Green or TaqMan probes. Gene expression levels are normalized to a housekeeping gene (e.g., β-actin or GAPDH). The comparative Ct method (2^-ΔΔCt) is used to calculate the fold change in gene expression.
Western Blot for β-catenin Detection
Objective: To determine the protein levels of β-catenin in different cellular compartments.
Protocol:
-
Cell Lysis and Protein Extraction: Following treatment, cells are washed with ice-cold PBS. Cytoplasmic and nuclear protein fractions are extracted using a nuclear and cytoplasmic extraction kit.
-
Protein Quantification: The protein concentration of each fraction is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with non-fat milk or bovine serum albumin (BSA) and then incubated with a primary antibody specific for β-catenin. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH for cytoplasmic fraction, Histone H3 for nuclear fraction).
Immunofluorescence for β-catenin Nuclear Translocation
Objective: To visualize the subcellular localization of β-catenin.
Protocol:
-
Cell Culture and Treatment: 3T3-L1 cells are grown on glass coverslips and treated with the compounds as described above.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Immunostaining: The cells are blocked with a blocking solution (e.g., goat serum) and then incubated with a primary antibody against β-catenin. After washing, the cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining and Mounting: The cell nuclei are counterstained with DAPI. The coverslips are then mounted onto microscope slides.
-
Microscopy and Image Analysis: The subcellular localization of β-catenin is observed using a fluorescence or confocal microscope. The intensity of nuclear fluorescence is quantified to assess the degree of nuclear translocation.
Experimental Workflow Visualization
The following diagram outlines the general workflow for investigating the effects of compounds on gene and protein expression in adipogenesis.
Conclusion
This comparative guide provides a cross-validated overview of this compound's impact on gene expression, with a specific focus on its anti-adipogenic effects through the Wnt/β-catenin signaling pathway. The data presented demonstrates that this compound effectively modulates key genes such as Wnt10b, Cebpa, and Pparg. When compared to another phytoestrogen, Genistein, both compounds exhibit similar inhibitory effects on adipogenesis by targeting the Wnt/β-catenin pathway, albeit with potential differences in their potency and specific molecular interactions that warrant further investigation. The detailed experimental protocols and workflow diagrams provided herein offer a solid foundation for researchers to design and execute further studies to elucidate the full therapeutic potential of this compound and other related compounds.
References
- 1. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genistein suppresses adipogenesis of 3T3-L1 cells via multiple signal pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genistein and daidzein repress adipogenic differentiation of human adipose tissue‐derived mesenchymal stem cells via Wnt/β‐catenin signalling or lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Effects of Desmethylicaritin and Its Analogs on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Desmethylicaritin and its closely related flavonoid, Icaritin, across various cancer cell lines. While both compounds are derived from the traditional Chinese herb Epimedium, the available research on their anti-cancer properties reveals a complex and, at times, contrasting landscape. This document aims to objectively present the existing experimental data to inform future research and drug development efforts, with a focus on the reproducibility and robustness of their observed effects.
Summary of In Vitro Efficacy
The in vitro anti-cancer potential of Icaritin has been documented across a range of human cancer cell lines. In contrast, direct evidence for this compound's anti-proliferative and pro-apoptotic effects in cancer is less prevalent in the current literature. The following tables summarize the available quantitative data for Icaritin's effects on cell viability, apoptosis, and cell cycle distribution. A notable study on this compound in the MCF-7 breast cancer cell line is also included, which highlights the context-dependent nature of these compounds' activities.
Table 1: Comparative Cell Viability (IC50) of Icaritin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Citation |
| Raji | Burkitt's Lymphoma | 9.78 ± 1.85 | 3.6 ± 0.81 | [1] |
| P3HR-1 | Burkitt's Lymphoma | 17.69 ± 0.03 | 9.72 ± 1.00 | [1] |
| UMUC-3 | Urothelial Cancer | 15.71 | - | [2] |
| T24 | Urothelial Cancer | 19.55 | - | [2] |
| MB49 (murine) | Urothelial Cancer | 9.32 | - | [2] |
| CAL27 | Oral Squamous Cell Carcinoma | 11.87 | 9.93 | [3] |
| SCC9 | Oral Squamous Cell Carcinoma | 6.11 | 3.95 | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.
Table 2: Induction of Apoptosis by Icaritin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Icaritin Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) | Citation |
| Raji | Burkitt's Lymphoma | 2 | 48 | ~15 | [1] |
| Raji | Burkitt's Lymphoma | 4 | 48 | ~25 | [1] |
| Raji | Burkitt's Lymphoma | 8 | 48 | ~40 | [1] |
| SaOS₂ | Osteosarcoma | 5 | 24 | 9.9 | [4] |
| SaOS₂ | Osteosarcoma | 5 | 48 | 16.5 | [4] |
| SaOS₂ | Osteosarcoma | 5 | 72 | 23.8 | [4] |
| U266 | Multiple Myeloma | 16 | 48 | ~30 |
Table 3: Effect of Icaritin on Cell Cycle Distribution
| Cell Line | Cancer Type | Icaritin Concentration (µM) | Treatment Duration (h) | Effect on Cell Cycle | Citation |
| Raji | Burkitt's Lymphoma | 2, 4, 8 | 48 | S-phase arrest | [1] |
| MCF-7 | Breast Cancer | 3, 4, 5 | 48 | G2/M arrest | [5] |
| UMUC-3 | Urothelial Cancer | Not specified | Not specified | G2/M arrest | [2] |
| T24 | Urothelial Cancer | Not specified | Not specified | S-phase arrest | [2] |
Contrasting Effects of this compound in MCF-7 Cells
It is crucial to note that one study found that both this compound and Icaritin stimulated the proliferation of MCF-7/BUS breast cancer cells at concentrations ranging from 1 nM to 10 µM.[6] This effect was associated with an increase in the S and G2/M phases of the cell cycle and was mediated by the estrogen receptor.[6] This finding underscores the importance of the cellular context and suggests a potential phytoestrogenic activity for these compounds that may override anti-cancer effects in certain hormone-receptor-positive cancers.
Signaling Pathways and Mechanisms of Action
Research into the molecular mechanisms of Icaritin and its derivatives suggests that their anti-cancer effects are mediated through the modulation of multiple signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer, appears to be a key target.[7][8] Studies on Anhydroicaritin, a derivative of Icaritin, have shown that it can suppress tumor progression in hepatocellular carcinoma by inhibiting the PI3K/AKT signaling pathway.[9] Furthermore, Icariin, the parent glycoside of Icaritin and this compound, has been reported to inhibit the PI3K/Akt pathway in lung cancer cells.[10]
Based on the available evidence for Icaritin and its analogs, a proposed mechanism of action involves the inhibition of the PI3K/Akt/mTOR signaling cascade, leading to downstream effects on cell cycle regulation and apoptosis.
Experimental Protocols
To ensure the reproducibility and robustness of experimental findings, detailed and standardized protocols are essential. Below are representative methodologies for key in vitro assays used to evaluate the effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Western Blot for PI3K/Akt Pathway Proteins
This technique is used to detect changes in the expression and phosphorylation status of key signaling proteins.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
The available data suggests that Icaritin, a close analog of this compound, exhibits anti-cancer properties in a variety of cancer cell lines by inducing apoptosis and cell cycle arrest, potentially through the inhibition of the PI3K/Akt/mTOR pathway. However, the robustness and reproducibility of these effects for this compound itself require further investigation. The pro-proliferative effect observed in MCF-7 cells highlights the critical need to consider the specific genetic and molecular context of the cancer cell line being studied.
For future research, it is imperative to:
-
Conduct systematic screening of this compound across a diverse panel of cancer cell lines to determine its IC50 values and establish its anti-proliferative spectrum.
-
Perform detailed mechanistic studies to confirm whether the PI3K/Akt/mTOR pathway is a direct target of this compound in cancer cells that show sensitivity to the compound.
-
Investigate the estrogenic effects of this compound in a broader range of hormone-receptor-positive cancer cell lines to understand the interplay between its potential pro-proliferative and anti-cancer activities.
-
Directly compare the efficacy of this compound with Icaritin and standard-of-care chemotherapeutic agents in relevant cancer models.
By addressing these knowledge gaps, the scientific community can better ascertain the true therapeutic potential of this compound and its derivatives in oncology.
References
- 1. Cytotoxic Effect of Icaritin and Its Mechanisms in Inducing Apoptosis in Human Burkitt Lymphoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Icaritin inhibits the progression of urothelial cancer by suppressing PADI2-mediated neutrophil infiltration and neutrophil extracellular trap formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Icaritin suppresses the proliferation of human osteosarcoma cells in vitro by increasing apoptosis and decreasing MMP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An anticancer agent icaritin induces sustained activation of the extracellular signal regulated kinase (ERK) pathway and inhibits growth of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proliferation-stimulating effects of icaritin and this compound in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Anhydroicaritin suppresses tumor progression via the PI3K/AKT signaling pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]
Desmethylicaritin and its Synthetic Analogs: A Comparative Analysis in Cancer Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
The flavonoid desmethylicaritin, a natural compound derived from plants of the Epimedium genus, and its parent compound, icaritin, have garnered significant interest in cancer research. While many flavonoids exhibit antiproliferative properties, this compound presents a nuanced profile, demonstrating pro-proliferative effects in certain cancer models. This guide provides a comparative analysis of this compound and synthetic analogs of the closely related icaritin, focusing on their effects on cancer cell proliferation, supported by experimental data and detailed methodologies.
Contrasting Effects on Cancer Cell Proliferation
A notable characteristic of this compound is its estrogen-like activity. In estrogen receptor-positive (ER+) breast cancer cells, such as MCF-7, both this compound and icaritin have been shown to stimulate cell proliferation. This effect is dose-dependent, occurring at concentrations ranging from 1 nM to 10 µM, and can be blocked by estrogen receptor antagonists[1]. This suggests that in ER+ cancers, these compounds may act as phytoestrogens, potentially promoting tumor growth.
In contrast, numerous synthetic derivatives of icaritin have been developed with the aim of enhancing its anticancer properties and have demonstrated significant antiproliferative activity against a range of cancer cell lines.
Quantitative Comparison of Icaritin and Synthetic Analogs
The following table summarizes the half-maximal inhibitory concentration (IC50) values for icaritin and some of its synthetic derivatives against various cancer cell lines. Lower IC50 values indicate greater potency in inhibiting cell proliferation.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Icaritin | A2780s (Ovarian) | 14.9 (72h) | |
| A2780cp (Ovarian, Cisplatin-resistant) | 22.06 (72h) | ||
| HepG2 (Liver) | > 50 | ||
| SMMC-7721 (Liver) | > 50 | ||
| Synthetic Analog 11c | HepG2 (Liver) | 7.6 | |
| SMMC-7721 (Liver) | 3.1 | ||
| Synthetic Analog IC2 | 4T1 (Breast, murine) | Not specified, but showed significant tumor growth inhibition in vivo. |
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
A frequently employed method to assess the effect of compounds on cancer cell proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound, icaritin, or synthetic analogs). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated with the compounds for a specified period, typically 24, 48, or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Signaling Pathways
The differential effects of this compound and antiproliferative icaritin analogs can be attributed to their modulation of distinct signaling pathways.
Pro-proliferative Signaling of this compound in ER+ Breast Cancer
In ER+ breast cancer cells, this compound binds to the estrogen receptor, initiating a signaling cascade that promotes cell cycle progression and proliferation.
Estrogenic signaling of this compound.
Antiproliferative Signaling of Icaritin Analogs
Synthetic analogs of icaritin often exert their anticancer effects by inhibiting pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Inhibition of PI3K/Akt/mTOR pathway.
Experimental Workflow for Comparative Analysis
The logical flow for comparing these compounds in a research setting is outlined below.
References
A Comparative Analysis of the Estrogenic Activity of Desmethylicaritin and Estradiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the estrogenic activity of the natural flavonoid compound Desmethylicaritin and the endogenous estrogen, 17β-estradiol. The following sections detail their comparative effects on estrogen receptor binding, cell proliferation, and gene expression, supported by experimental data and protocols.
Comparative Estrogenic Activity
This compound, a metabolite of icariin found in plants of the Epimedium genus, has demonstrated estrogen-like activities. Studies have shown its potential as a phytoestrogen, capable of eliciting cellular responses typically associated with estradiol. This comparison guide aims to provide a side-by-side analysis of their estrogenic potencies based on available in vitro data.
Estrogen Receptor Binding Affinity
Estradiol binds to both ERα and ERβ with high affinity, with dissociation constants (Kd) typically in the low nanomolar to picomolar range.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (IC50/Kd) | Relative Binding Affinity (RBA) (%) |
| Estradiol | ERα | ~0.1 - 0.2 nM (Kd) | 100 |
| ERβ | ~0.4 - 0.5 nM (Kd) | 100 | |
| This compound | ERα | Data not available | Data not available |
| ERβ | Data not available | Data not available |
Note: IC50 (half-maximal inhibitory concentration) and Kd (dissociation constant) are measures of binding affinity. RBA is the ratio of the affinity of a test compound to that of estradiol, expressed as a percentage.
Proliferation of Estrogen-Dependent Breast Cancer Cells
The proliferation of estrogen-receptor-positive breast cancer cell lines, such as MCF-7, is a hallmark of estrogenic activity. Both estradiol and this compound have been shown to stimulate the proliferation of these cells.
A study has shown that this compound stimulates the proliferation of MCF-7/BUS cells in a dose-dependent manner over a concentration range of 1 nM to 10 µM.[1] The observed proliferative effect of this compound was reported to be similar to that of estradiol.[1] However, a direct comparative EC50 value (half-maximal effective concentration) for proliferation was not provided in the available literature.
Table 2: MCF-7 Cell Proliferation
| Compound | Effective Concentration Range | EC50 |
| Estradiol | Typically pM to nM range | Data varies by MCF-7 cell line and experimental conditions |
| This compound | 1 nM - 10 µM[1] | Data not available |
Regulation of Estrogen-Responsive Genes
Binding of an estrogenic compound to the estrogen receptor initiates a signaling cascade that leads to the regulation of target gene expression. Key estrogen-responsive genes include the progesterone receptor (PGR) and pS2 (TFF1).
Treatment of MCF-7 cells with this compound has been shown to increase the mRNA levels of both the progesterone receptor and pS2.[1] This effect was observed to be similar to the action of estradiol and could be blocked by the estrogen receptor antagonist ICI 182,780, confirming the involvement of the estrogen receptor in this process.[1] A direct quantitative comparison of the fold-change in gene expression induced by this compound versus estradiol at equivalent concentrations is not available in the reviewed literature.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of estrogenic activity.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled estradiol.
Materials:
-
Human recombinant ERα or ERβ protein
-
[³H]-17β-estradiol (radiolabeled estradiol)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Hydroxyapatite slurry
-
Scintillation fluid and counter
Procedure:
-
A constant concentration of ER protein and [³H]-17β-estradiol are incubated with increasing concentrations of the unlabeled test compound or unlabeled estradiol.
-
The reaction is allowed to reach equilibrium.
-
Hydroxyapatite slurry is added to separate the receptor-bound from the free radioligand.
-
The mixture is washed to remove unbound radioligand.
-
The radioactivity of the receptor-bound fraction is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the binding of [³H]-17β-estradiol (IC50) is determined.
-
The Relative Binding Affinity (RBA) is calculated using the formula: RBA = (IC50 of Estradiol / IC50 of Test Compound) x 100.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the proliferative response of estrogen-dependent MCF-7 breast cancer cells to estrogenic compounds.
Materials:
-
MCF-7 cells (estrogen-responsive strain, e.g., MCF-7/BUS)
-
Cell culture medium (e.g., DMEM) without phenol red, supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids)
-
17β-estradiol (positive control)
-
Test compound (this compound)
-
Cell counting solution (e.g., Trypan Blue) or a colorimetric/fluorometric viability assay (e.g., MTT, SRB)
-
96-well cell culture plates
Procedure:
-
MCF-7 cells are seeded in 96-well plates in the steroid-free medium and allowed to attach.
-
The medium is replaced with fresh medium containing various concentrations of the test compound or estradiol. A vehicle control (e.g., DMSO) is also included.
-
Cells are incubated for a defined period (e.g., 6 days), with media changes as required.
-
At the end of the incubation period, cell number or viability is determined using a suitable method.
-
The proliferative effect is calculated as the fold increase in cell number compared to the vehicle control.
-
The EC50 value, the concentration that induces a half-maximal proliferative response, is determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway, the experimental workflow for assessing estrogenic activity, and a logical comparison of this compound and Estradiol.
References
Unveiling the Molecular Machinery of Desmethylicaritin: A Comparative Guide to Target Validation Using Knockout Models
For Immediate Publication
This guide provides a comprehensive overview of the experimental frameworks required to definitively confirm the molecular targets of Desmethylicaritin (DMI), a bioactive flavonoid with demonstrated therapeutic potential. While existing research, primarily employing pharmacological inhibitors and gene expression analyses, has implicated key signaling pathways in DMI's mechanism of action, conclusive validation through genetic knockout models remains a critical yet underexplored area.
This document outlines proposed experimental strategies using knockout models to validate the roles of the Estrogen Receptor, β-catenin (a key component of the Wnt signaling pathway), and Phosphodiesterase 5 (PDE5) as direct or indirect targets of DMI. We present hypothetical yet plausible data in structured tables, detailed experimental protocols for the requisite assays, and clarifying diagrams to guide researchers in this essential validation process.
Comparative Analysis of this compound's Effects in Wild-Type vs. Knockout Models
The following tables summarize the anticipated quantitative outcomes from key experiments designed to validate the molecular targets of DMI. These projections are based on the current understanding of DMI's biological activities and serve as a benchmark for future experimental work.
Table 1: Proliferation of MCF-7 Breast Cancer Cells in Response to this compound
| Cell Line | Treatment | Concentration (µM) | Fold Change in Proliferation (vs. Vehicle) |
| MCF-7 (Wild-Type) | Vehicle | - | 1.00 |
| Estradiol (E2) | 0.01 | 2.50 | |
| DMI | 10 | 1.80 | |
| DMI + ICI 182,780 | 10 + 1 | 1.10 | |
| MCF-7 (ERα Knockout) | Vehicle | - | 1.00 |
| Estradiol (E2) | 0.01 | 1.05 | |
| DMI | 10 | 1.08 |
This table illustrates the expected estrogenic activity of DMI in wild-type MCF-7 cells and the anticipated abrogation of this effect in Estrogen Receptor alpha (ERα) knockout cells.
Table 2: Adipogenesis Inhibition by this compound in 3T3-L1 Preadipocytes
| Cell Line | Treatment | Concentration (µM) | Lipid Accumulation (OD at 510 nm) |
| 3T3-L1 (Wild-Type) | Vehicle | - | 1.00 |
| Rosiglitazone | 1 | 2.20 | |
| DMI | 10 | 0.45 | |
| 3T3-L1 (β-catenin Knockout) | Vehicle | - | 1.10 |
| Rosiglitazone | 1 | 2.25 | |
| DMI | 10 | 0.95 |
This table demonstrates the hypothesized role of β-catenin in mediating the anti-adipogenic effects of DMI. The inhibitory effect of DMI on lipid accumulation is expected to be significantly diminished in β-catenin knockout cells.
Table 3: cGMP Levels in Corpus Cavernosum Smooth Muscle Cells (CCSMCs) Treated with this compound
| Cell Line | Treatment | Concentration (µM) | cGMP Concentration (pmol/mg protein) |
| CCSMC (Wild-Type) | Vehicle | - | 5.0 |
| Sildenafil | 1 | 15.0 | |
| DMI | 10 | 12.5 | |
| CCSMC (PDE5 Knockout) | Vehicle | - | 18.0 |
| Sildenafil | 1 | 18.5 | |
| DMI | 10 | 18.2 |
This table outlines the expected impact of DMI on cyclic GMP (cGMP) levels, a key second messenger in smooth muscle relaxation. The increase in cGMP is predicted to be absent in Phosphodiesterase 5 (PDE5) knockout cells, suggesting DMI's mechanism involves PDE5 inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Generation of Knockout Cell Lines using CRISPR-Cas9
-
Target Gene Selection: Design single guide RNAs (sgRNAs) targeting early exons of the gene of interest (e.g., ESR1, CTNNB1, PDE5A) to induce frame-shift mutations leading to nonsense-mediated decay.
-
Vector Construction: Clone the designed sgRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection: Transfect the target cells (e.g., MCF-7, 3T3-L1, primary CCSMCs) with the Cas9/sgRNA plasmid using a high-efficiency transfection reagent.
-
Clonal Selection: Two days post-transfection, sort GFP-positive cells into 96-well plates for single-cell cloning.
-
Verification: Expand individual clones and screen for protein knockout by Western blot analysis. Confirm gene editing at the genomic level by Sanger sequencing of the target locus.
2. Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Plate wild-type and knockout cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the vehicle control, positive control (e.g., Estradiol), or DMI at various concentrations.
-
Incubation: Incubate the cells for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
3. Adipogenesis and Oil Red O Staining
-
Induction of Differentiation: Culture 3T3-L1 preadipocytes to confluence. Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence or absence of DMI.
-
Staining: After 8-10 days, wash the cells with PBS and fix with 10% formalin for 1 hour.
-
Oil Red O Staining: Wash the fixed cells with water and 60% isopropanol. Stain with Oil Red O solution for 10 minutes.
-
Quantification: Elute the stain with 100% isopropanol and measure the absorbance at 510 nm.
4. cGMP Enzyme Immunoassay (EIA)
-
Cell Lysis: Treat cultured cells with DMI or control compounds for the desired time. Lyse the cells with 0.1 M HCl.
-
Sample Preparation: Centrifuge the lysates and collect the supernatant.
-
EIA Procedure: Perform the cGMP EIA according to the manufacturer's instructions (using a commercial kit).
-
Data Analysis: Normalize the cGMP concentration to the total protein content of the cell lysate, determined by a BCA assay.
Visualizing the Molecular Pathways and Experimental Logic
The following diagrams, generated using Graphviz, illustrate the signaling pathways potentially modulated by this compound and the workflow for target validation.
Caption: Proposed signaling pathways modulated by this compound.
Caption: Experimental workflow for validating DMI's molecular targets.
Unveiling the Therapeutic Promise of Desmethylicaritin: A Comparative Guide for In Vivo Validation
For Researchers, Scientists, and Drug Development Professionals
Desmethylicaritin, a key metabolite of the traditional Chinese medicine herb Epimedium, has emerged as a compound of significant interest for its potential therapeutic applications. As a phytoestrogen, its biological activities are being explored across a spectrum of diseases. This guide provides a comparative overview of the current understanding of this compound's therapeutic potential, drawing from available in vitro data and contextualizing it with in vivo studies of its parent compounds and established therapeutic alternatives. This document aims to equip researchers with the necessary information to design and execute robust in vivo validation studies.
Executive Summary
Current research, primarily from in vitro studies, suggests this compound holds promise in the fields of osteoporosis and cancer. Its mechanism of action appears to involve the modulation of key signaling pathways, including the Wnt/β-catenin and estrogen receptor pathways. However, a significant gap exists in the literature regarding direct in vivo comparative studies of this compound against current standard-of-care treatments. This guide summarizes the available preclinical data, provides detailed experimental protocols for relevant animal models, and visualizes the implicated signaling pathways to facilitate future in vivo investigations.
Osteoporosis: A Potential Role in Bone Metabolism
In vitro evidence suggests that this compound may influence bone health by inhibiting adipogenesis, a process that can compete with osteogenesis (bone formation).
Comparative Data: Osteoporosis
| Compound | Model | Key Findings | Citation |
| This compound | 3T3-L1 preadipocytes (in vitro) | Suppressed adipogenesis in a dose-dependent manner; implicated the Wnt/β-catenin signaling pathway. | [1] |
| Icaritin (parent compound) | Ovariectomized (OVX) rats (in vivo) | Prevented bone loss and improved bone microarchitecture. | |
| 17β-Estradiol (Standard of Care) | Ovariectomized (OVX) rats (in vivo) | Increased bone mineral density (BMD) at the trabecular site. | [2] |
| Alendronate (Standard of Care) | Ovariectomized (OVX) rats (in vivo) | More effective than estradiol in increasing bone mass; increased trabecular number. | [2] |
Experimental Protocol: Ovariectomy-Induced Osteoporosis Mouse Model
This model is a widely accepted standard for studying postmenopausal osteoporosis.
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Procedure:
-
Ovariectomy (OVX): Mice are anesthetized, and a dorsal incision is made to expose and remove the ovaries. Sham-operated animals undergo the same surgical procedure without ovary removal.
-
Recovery: Animals are allowed to recover for 2-4 weeks to allow for the depletion of endogenous estrogen and the onset of bone loss.
-
Treatment: this compound can be administered via oral gavage or subcutaneous injection. Comparator groups would receive vehicle, 17β-estradiol, or alendronate.
-
Duration: Treatment typically continues for 6-12 weeks.
-
Analysis:
-
Bone Mineral Density (BMD): Measured by dual-energy X-ray absorptiometry (DEXA) or micro-computed tomography (µCT) of the femur and lumbar vertebrae.
-
Bone Microarchitecture: Assessed by µCT analysis of trabecular and cortical bone parameters.
-
Biochemical Markers: Serum levels of bone turnover markers such as osteocalcin (formation) and CTX-I (resorption) can be measured by ELISA.
-
Histomorphometry: Histological analysis of bone sections to quantify osteoblast and osteoclast numbers and activity.
-
-
Signaling Pathway: Wnt/β-catenin in Osteoporosis
This compound has been shown to up-regulate the expression of Wnt10b and increase the nuclear translocation of β-catenin in preadipocytes, suggesting a mechanism for shifting cell fate towards osteoblastogenesis.[1]
Breast Cancer: A Phytoestrogenic Influence
In vitro studies have demonstrated that this compound, similar to its parent compound Icaritin, exhibits estrogen-like activity and can stimulate the proliferation of estrogen receptor-positive (ER+) breast cancer cells.
Comparative Data: Breast Cancer
| Compound | Model | Key Findings | Citation |
| This compound | MCF-7 breast cancer cells (in vitro) | Stimulated cell proliferation in a dose-dependent manner; effect inhibited by an estrogen receptor antagonist. | [3] |
| Icaritin (parent compound) | MCF-7 breast cancer cells (in vitro) | Strongly stimulated cell proliferation. | [3] |
| Tamoxifen (Standard of Care) | MCF-7 xenografts (in vivo) | Inhibits estrogen-stimulated tumor growth. | [4] |
Experimental Protocol: Breast Cancer Xenograft Model
This model is a cornerstone for evaluating the efficacy of anti-cancer agents in vivo.
-
Animal Model: Female immunodeficient mice (e.g., nude or NSG mice), 6-8 weeks old. Ovariectomy is performed to remove endogenous estrogen.
-
Cell Line: MCF-7 human breast cancer cells, which are ER-positive.
-
Procedure:
-
Estrogen Supplementation: A slow-release 17β-estradiol pellet is implanted subcutaneously to support the growth of ER+ MCF-7 cells.
-
Tumor Inoculation: MCF-7 cells are mixed with Matrigel and injected subcutaneously into the flank or mammary fat pad of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups to receive this compound (e.g., via oral gavage), vehicle control, or a standard-of-care agent like Tamoxifen.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. Body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumors are then excised for further analysis (e.g., histology, western blot).
-
Signaling Pathway: Estrogen Receptor Signaling in Breast Cancer
This compound's proliferative effect on MCF-7 cells is mediated through the estrogen receptor, highlighting its phytoestrogenic nature.[3]
Neuroinflammation: An Area for Future Exploration
Currently, there is a lack of published in vivo studies investigating the therapeutic potential of this compound in models of neuroinflammation. However, given the anti-inflammatory properties of other flavonoids, this remains a promising area for future research.
Experimental Protocol: Lipopolysaccharide (LPS)-Induced Neuroinflammation Model
This is a widely used and reproducible model to study the mechanisms of neuroinflammation and to screen potential anti-inflammatory compounds.[5][6]
-
Animal Model: C57BL/6 mice.
-
Procedure:
-
Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) is administered.
-
Treatment: this compound can be administered prior to or following the LPS challenge. A positive control group could be treated with a known anti-inflammatory agent like Dexamethasone.
-
Time Course: The inflammatory response can be assessed at various time points (e.g., 2, 6, 24 hours) after LPS injection.
-
Analysis:
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain (hippocampus, cortex) and serum can be quantified by ELISA or qRT-PCR.
-
Microglial Activation: Assessed by immunohistochemistry or immunofluorescence for markers like Iba1.
-
Signaling Pathway Activation: Western blot analysis of key inflammatory signaling pathways, such as NF-κB.
-
-
Signaling Pathway: NF-κB in Neuroinflammation
The NF-κB signaling pathway is a central regulator of the inflammatory response and is a key target for anti-inflammatory therapies.[3]
Conclusion and Future Directions
This compound demonstrates intriguing therapeutic potential based on in vitro studies, particularly in the contexts of osteoporosis and breast cancer. However, the lack of direct in vivo comparative data is a critical knowledge gap that needs to be addressed. The experimental models and signaling pathways outlined in this guide provide a framework for future preclinical research. Rigorous in vivo studies comparing this compound with standard-of-care therapies are essential to validate its efficacy, determine optimal dosing, and understand its safety profile. Such studies will be instrumental in translating the promise of this natural compound into tangible therapeutic benefits.
References
- 1. pnas.org [pnas.org]
- 2. Effect of 17beta-estradiol or alendronate on the bone densitometry, bone histomorphometry and bone metabolism of ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MCF7 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 5. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Desmethylicaritin
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Desmethylicaritin, a bioactive metabolite of Epimedium flavonoids. Given the absence of a specific Safety Data Sheet (SDS), this guidance is based on the chemical properties of this compound and the established safety protocols for handling flavonoids and phytoestrogens.
Chemical and Physical Properties of this compound
Understanding the physical and chemical properties of a compound is the first step toward safe handling. The following table summarizes the known properties of this compound.[1][2]
| Property | Value |
| Chemical Formula | C₂₀H₁₈O₆ |
| Molecular Weight | 354.35 g/mol |
| Appearance | Yellow Solid |
| Melting Point | 220-226 °C |
| Solubility | Slightly soluble in Acetone and Methanol |
| Storage Conditions | Refrigerator, -20°C for long-term storage |
Personal Protective Equipment (PPE)
Due to the lack of specific toxicity data for this compound, caution should be exercised. It is classified as a flavonoid and a phytoestrogen.[1][3] While flavonoids are generally considered safe for consumption in food, concentrated forms in a laboratory setting require appropriate PPE to prevent potential adverse effects.[4] The following PPE is recommended when handling this compound:
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses. | To protect eyes from splashes or dust. |
| Hand Protection | Nitrile gloves. | To prevent skin contact. Gloves should be inspected before use and changed if contaminated.[5][6] |
| Body Protection | A long-sleeved laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A dust mask may be used for handling powders. | To minimize inhalation of the compound, especially if it is in a powdered form.[5] |
| Footwear | Closed-toe shoes. | To protect feet from potential spills. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound will minimize exposure and ensure a safe working environment.
1. Preparation and Weighing:
-
Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]
-
Wear all recommended PPE before handling the compound.
-
Use a dedicated spatula and weighing paper. Clean all equipment thoroughly after use.
2. Dissolving the Compound:
-
Based on its solubility, use appropriate solvents like acetone or methanol.
-
Add the solvent to the weighed this compound slowly to avoid splashing.
-
If heating is required to dissolve the compound, use a water bath or heating mantle, not an open flame.
3. Experimental Use:
-
Clearly label all solutions containing this compound.
-
Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention if irritation persists.[6]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[6]
4. Storage:
-
Store this compound in a tightly sealed container in a refrigerator. For long-term storage, -20°C is recommended.[1][2]
-
Store away from oxidizing agents.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
All disposable materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste container.
-
Unused or excess this compound should be treated as chemical waste.
-
Solutions containing this compound should be collected in a separate, clearly labeled waste container for organic or halogen-free solvents, depending on the solvent used.[8]
2. Waste Treatment and Disposal:
-
Do not dispose of this compound or its solutions down the drain.[9]
-
For small quantities of organic waste, controlled evaporation in a fume hood may be an option, but this should be done in accordance with institutional guidelines.[9]
-
Large quantities of liquid waste should be collected in designated "Organic Liquid" waste containers and disposed of through the institution's hazardous waste management program.[9]
-
Solid waste contaminated with this compound should be placed in a sealed, labeled bag and disposed of as solid chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocols
While specific experimental protocols involving this compound will vary, a general workflow for its use in cell culture can be outlined. A 2013 study on the effects of this compound on adipogenesis provides an example of its application. In this study, 3T3-L1 preadipocytes were treated with varying concentrations of this compound. The researchers then assessed adipogenesis using Oil Red O staining and analyzed the expression of relevant genes and proteins via qRT-PCR and western blotting.[3]
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Desmethylanhydroicaritin | 28610-31-3 [m.chemicalbook.com]
- 3. Phytoestrogenic molecule this compound suppressed adipogenesis via Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 6. uprm.edu [uprm.edu]
- 7. fishersci.com [fishersci.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
